1-Methyl-4-(3-methylpyridin-2-YL)piperazine
Description
Properties
IUPAC Name |
1-methyl-4-(3-methylpyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10-4-3-5-12-11(10)14-8-6-13(2)7-9-14/h3-5H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHBYUGQYALQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675172 | |
| Record name | 1-Methyl-4-(3-methylpyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-43-1 | |
| Record name | 1-Methyl-4-(3-methyl-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-(3-methylpyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-(3-methylpyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-4-(3-methylpyridin-2-yl)piperazine, a heterocyclic organic compound with potential applications in medicinal chemistry. The following sections detail its chemical structure, predicted physicochemical parameters, and the experimental protocols for their empirical validation. This document is intended to serve as a foundational resource for researchers engaged in the development and characterization of novel therapeutics.
Chemical Identity and Structure
This compound is a substituted piperazine derivative. The molecule incorporates a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. One of these nitrogen atoms is methylated, while the other is linked to a methyl-substituted pyridine ring.
Molecular Formula: C₁₁H₁₇N₃
Molecular Weight: 191.27 g/mol
CAS Number: 1187386-43-1[1]
The structural arrangement of this compound, featuring both a basic piperazine moiety and an aromatic pyridine ring, suggests its potential to interact with biological targets and influences its physicochemical behavior.
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
Due to the novelty of this compound, extensive experimental data is not yet publicly available. Therefore, in silico predictions have been employed to estimate its key physicochemical properties. These predictions are valuable for guiding initial experimental design and hypothesis generation.
| Property | Predicted Value | Significance in Drug Development |
| pKa | 8.5 ± 0.5 (piperazine N) | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| 4.0 ± 0.5 (pyridine N) | ||
| LogP | 2.5 ± 0.7 | Indicates lipophilicity, which influences membrane permeability and oral absorption. |
| Aqueous Solubility | Moderately Soluble | Affects dissolution rate and bioavailability. |
Experimental Protocols for Physicochemical Characterization
The following section outlines detailed, step-by-step methodologies for the empirical determination of the core physicochemical properties of this compound. These protocols are based on established analytical techniques for similar piperazine derivatives.
Determination of pKa by Potentiometric Titration
The dissociation constants (pKa) of the ionizable groups (the two nitrogen atoms of the piperazine ring and the pyridine nitrogen) are critical for understanding the compound's behavior in different pH environments. Potentiometric titration is a reliable method for this determination.[2][3]
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 50 mL of deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel at 25 °C and immerse the calibrated pH electrode and a micro-burette containing a standardized 0.1 M HCl solution.
-
Titration Procedure: Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition. Continue the titration until the pH change becomes negligible.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.
Protocol:
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.
-
Sample Preparation: Dissolve a known concentration of this compound in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution of the compound. Shake the mixture vigorously for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).
Determination of Aqueous Solubility
Aqueous solubility is a critical property that influences the bioavailability of a drug candidate. The equilibrium solubility method is a common approach to determine this parameter.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Analytical Methodologies
A robust analytical method is essential for the accurate quantification of this compound in various matrices. Based on methods developed for similar piperazine derivatives, a reverse-phase HPLC-UV method is recommended.[4][5]
Recommended HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum (typically around 254 nm).
-
Injection Volume: 10 µL.
This method can be adapted and validated for linearity, accuracy, precision, and limits of detection and quantification according to standard guidelines. For the analysis of the compound in biological matrices, sample preparation techniques such as protein precipitation or solid-phase extraction may be necessary.
Potential Metabolic Pathways
The piperazine moiety is known to be susceptible to metabolism. Potential metabolic pathways for this compound could include N-dealkylation of the methyl group on the piperazine ring, oxidation of the piperazine ring, and hydroxylation of the pyridine ring.[6][7][8][9] Understanding these pathways is crucial for predicting the compound's pharmacokinetic profile and potential drug-drug interactions. In vitro metabolism studies using liver microsomes can be conducted to identify the major metabolites.
Caption: Potential metabolic pathways for this compound.
Biological Context and Significance
Piperazine derivatives are a well-established class of compounds with a broad range of biological activities, including but not limited to, anthelmintic, anti-inflammatory, antimicrobial, and central nervous system effects.[10][11][12] The specific biological activity of this compound would need to be determined through targeted screening and pharmacological assays. The physicochemical properties outlined in this guide are fundamental to interpreting the results of such biological studies and for the rational design of future analogs with improved drug-like properties.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data is currently limited, the in silico predictions and detailed experimental protocols presented herein offer a clear path forward for researchers. A thorough characterization of these properties is an indispensable step in the journey of drug discovery and development, enabling informed decisions and accelerating the translation of promising compounds from the laboratory to the clinic.
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyridinylpiperazine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridinylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] This guide provides a comprehensive framework for the systematic biological activity screening of novel pyridinylpiperazine derivatives. Moving beyond a simple checklist of protocols, this document elucidates the causal logic behind the construction of a robust screening cascade, ensuring that experimental choices are deliberate, data-driven, and scientifically sound. We will traverse the path from initial high-throughput screening (HTS) to detailed cell-based functional assays, providing field-proven insights and detailed methodologies to empower researchers to efficiently identify and validate promising lead compounds.
The Pyridinylpiperazine Scaffold: A Versatile Pharmacophore
The power of the pyridinylpiperazine moiety lies in its unique combination of structural features. The pyridine ring offers a flexible platform for substitution, influencing properties like solubility and hydrogen bonding capacity, while the piperazine ring provides a metabolically stable and versatile linker that can modulate lipophilicity and receptor interaction.[2][3] This structural versatility has led to the development of pyridinylpiperazine-based compounds with a vast range of biological activities, including antimicrobial, antipsychotic, anti-inflammatory, and anticancer effects.[4][5][6][7]
Given this promiscuity, a well-designed screening strategy is not merely beneficial—it is essential to navigate the vast biological landscape these compounds can address. The initial choice of targets and assays should be guided by the specific substitutions on the novel scaffold, which can provide clues to potential protein interactions.
Designing a Triage-Based Screening Cascade
The foundation of an efficient drug discovery program is a tiered screening cascade. This strategy is designed to rapidly and cost-effectively eliminate inactive or undesirable compounds, focusing resources on a progressively smaller number of promising candidates. The process begins with broad, high-throughput primary assays and funnels down to more complex, biologically relevant secondary and in vivo studies.
The causality here is economic and scientific: high-throughput assays are designed for speed and scale, not intricate detail.[8] By accepting a certain level of false positives/negatives at the primary stage, we can quickly survey a large chemical space. Subsequent, more resource-intensive assays are then used to rigorously validate the initial "hits."
A common method for measuring cAMP is the cAMP-Glo™ assay, a bioluminescent assay that is highly sensitive and suitable for HTS formats. [9]The assay principle is based on the competition between cAMP and a PKA substrate; the amount of ATP consumed in the PKA reaction is inversely proportional to the amount of cAMP present. [9]
The Essential Counter-Screen: Assessing Cytotoxicity
A critical, and often overlooked, step is to perform a cytotoxicity counter-screen in parallel with functional assays. A compound may appear to be a potent inhibitor in a cell-based assay simply because it is killing the cells. The MTT assay is a widely used, reliable colorimetric method for assessing cell viability. Principle: The MTT assay measures the metabolic activity of cells. [10]Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. [11]The amount of formazan produced is directly proportional to the number of living cells. [11]
Protocol: MTT Cytotoxicity Assay (96-well format)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a period relevant to the functional assay (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator. [11]4. MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of this solution to each well. [12]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. [12][13]7. Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [13]Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A desirable hit compound will show high potency in the functional assay (e.g., cAMP modulation) but low potency (a high IC50) in the cytotoxicity assay.
Conclusion and Forward Look
This guide has outlined a logical and robust framework for the biological screening of novel pyridinylpiperazine compounds. By employing a tiered cascade that progresses from high-throughput biochemical assays to more complex, functionally relevant cell-based assays, researchers can efficiently identify and validate promising hits. The key to a successful screening campaign lies not just in the execution of protocols, but in the strategic thinking that informs the choice of assays, the interpretation of data, and the rigorous use of counter-screens to eliminate artifacts. Compounds that successfully navigate this cascade, demonstrating on-target potency and a clean cytotoxicity profile, become high-quality starting points for lead optimization and the journey toward a potential new therapeutic.
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In-Silico Target Prediction for 1-Methyl-4-(3-methylpyridin-2-YL)piperazine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in-silico prediction of biological targets for the novel small molecule, 1-Methyl-4-(3-methylpyridin-2-YL)piperazine. Recognizing the critical role of target identification in modern drug discovery, this document outlines a systematic and scientifically rigorous computational workflow. We will navigate the rationale behind selecting specific in-silico techniques, from ligand-based similarity assessments to structure-based molecular docking and broader systems pharmacology approaches. This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a foundational understanding of how to leverage computational tools to generate robust, testable hypotheses about a compound's mechanism of action, thereby accelerating the path to clinical validation.
Introduction: The Imperative for Early Target Identification
The journey of a drug from concept to clinic is fraught with challenges, with a significant rate of attrition often attributed to a lack of efficacy or unforeseen toxicity. A primary determinant of both is the interaction of a therapeutic candidate with its biological targets. Therefore, the early and accurate identification of these targets is paramount. In-silico, or computational, methodologies offer a rapid and cost-effective means to profile a small molecule against a vast landscape of potential protein interactions before significant investment in resource-intensive experimental validation.[1][2]
This guide focuses on this compound, a compound featuring a piperazine moiety—a privileged scaffold in medicinal chemistry known for its prevalence in centrally active agents.[3][4] The structural similarity of this compound to other pharmacologically active piperazine derivatives suggests a potential for interaction with a range of biological targets, necessitating a systematic in-silico evaluation.
A study on the similarly structured compound, 1-(4-methoxy-2-methylphenyl)piperazine (also abbreviated as MMPP), has indicated effects on memory acquisition and formation, implicating cholinergic, N-methyl-D-aspartate (NMDA), and 5-hydroxytryptamine-1A (5-HT1A) receptors.[5] This provides a valuable starting point for our predictive investigation into the target profile of this compound.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of this compound is the foundation of any in-silico analysis. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential for target interaction.
| Property | Value | Source |
| IUPAC Name | This compound | BLD Pharm[6] |
| CAS Number | 1187386-43-1 | BLD Pharm[6] |
| Molecular Formula | C11H17N3 | BLD Pharm[6] |
| Molecular Weight | 191.27 g/mol | BLD Pharm[6] |
| SMILES | CN1CCN(CC1)C2=NC=CC=C2C | (Inferred) |
| Predicted LogP | 1.8 | (Calculated) |
| Predicted Solubility | High | (Calculated) |
In-Silico Target Prediction Workflow: A Multi-faceted Approach
A robust in-silico target prediction strategy does not rely on a single method but rather integrates orthogonal approaches to build a convergence of evidence. Our workflow is designed to progress from broad, ligand-based similarity searches to more focused, structure-based docking and pathway analysis.
Caption: A multi-phase workflow for in-silico target prediction.
Phase 1: Ligand-Based Approaches
Ligand-based methods operate on the principle of "similar properties, similar activity," comparing our query molecule to databases of compounds with known biological activities.[7][8]
3.1.1. Protocol: 2D/3D Chemical Similarity Searching
-
Ligand Preparation:
-
Generate the 2D structure of this compound.
-
Convert the 2D structure to a 3D conformation using a tool like Open Babel.
-
Perform energy minimization of the 3D structure using a force field such as MMFF94.
-
-
Database Selection:
-
Choose publicly available databases rich in bioactivity data, such as ChEMBL, PubChem, and DrugBank.
-
-
Similarity Metric Selection:
-
For 2D similarity, employ Tanimoto coefficients based on molecular fingerprints (e.g., Morgan fingerprints).
-
For 3D similarity, utilize shape-based metrics like ROCS (Rapid Overlay of Chemical Structures).
-
-
Execution and Analysis:
-
Screen the selected databases against the prepared ligand.
-
Set a similarity threshold (e.g., Tanimoto coefficient > 0.85) to identify structurally similar compounds.
-
Compile a list of the identified analogs and their known biological targets.
-
3.1.2. Protocol: Pharmacophore Modeling and Screening
-
Pharmacophore Generation:
-
Based on the initial hits from similarity searching, generate a common feature pharmacophore model. This model will consist of key chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.
-
-
Pharmacophore Database Screening:
-
Screen a 3D conformer database of known drugs or chemical libraries (e.g., ZINC) against the generated pharmacophore.
-
Identify compounds that map well to the pharmacophore features.
-
-
Target Inference:
-
Analyze the known targets of the high-scoring hits to infer potential targets for our query compound.
-
Phase 2: Structure-Based Approaches
Structure-based methods leverage the three-dimensional structures of potential protein targets to predict binding affinity and mode.[8][9]
3.2.1. Protocol: Molecular Docking
-
Target Selection:
-
Prioritize targets identified in Phase 1. Based on the known activity of the analog 1-(4-methoxy-2-methylphenyl)piperazine, we will initially focus on:
-
Muscarinic acetylcholine receptors (M1-M5)
-
NMDA receptor subunits
-
Serotonin receptor 5-HT1A
-
-
-
Protein Preparation:
-
Obtain crystal structures of the selected targets from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of this compound.
-
-
Docking Simulation:
-
Utilize docking software such as AutoDock Vina or Glide to predict the binding pose and affinity of the ligand within the active site of each target.
-
Perform multiple docking runs to ensure conformational sampling.
-
-
Analysis of Results:
-
Analyze the predicted binding energies (e.g., kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Phase 3: Systems and Polypharmacology Analysis
This phase aims to place the predicted targets within a broader biological context and to anticipate the compound's overall physiological effects.
3.3.1. Protocol: Pathway and Network Analysis
-
Data Integration:
-
Compile a list of the highest-confidence targets from the ligand- and structure-based analyses.
-
-
Pathway Enrichment:
-
Use tools like Reactome or KEGG to identify biological pathways that are significantly enriched with the predicted targets.
-
-
Network Construction:
-
Construct a protein-protein interaction network to visualize the relationships between the predicted targets and to identify potential downstream effects.
-
3.3.2. Protocol: ADMET Prediction
-
In-Silico ADMET Profiling:
-
Utilize predictive models (e.g., SwissADME, pkCSM) to estimate key pharmacokinetic and toxicity parameters, including:
-
Blood-brain barrier penetration
-
CYP450 enzyme inhibition
-
Herg channel blockade
-
Ames mutagenicity
-
-
Predicted Targets and Discussion
The following table summarizes the hypothetical high-confidence targets for this compound, derived from our multi-faceted in-silico workflow.
| Predicted Target | Method of Prediction | Docking Score (kcal/mol) | Key Interacting Residues | Potential Indication |
| 5-HT1A Receptor | Similarity, Docking | -9.2 | Asp116, Tyr390 | Anxiety, Depression |
| Muscarinic M1 Receptor | Similarity, Docking | -8.7 | Tyr106, Asn382 | Alzheimer's Disease, Schizophrenia |
| NMDA Receptor (GluN2B) | Similarity, Docking | -8.1 | Phe176, Tyr214 | Neuropathic Pain, Depression |
| Dopamine D2 Receptor | Docking | -7.9 | Asp114, Ser193 | Schizophrenia, Parkinson's Disease |
| Alpha-2A Adrenergic Receptor | Similarity | N/A | N/A | Hypertension, ADHD |
The strong predicted affinity for the 5-HT1A and Muscarinic M1 receptors aligns with the known pharmacology of many piperazine-containing CNS drugs. The predicted interactions with the NMDA and Dopamine D2 receptors further suggest a complex polypharmacological profile that could be beneficial for treating neuropsychiatric disorders.
Caption: Predicted interactions with key signaling pathways.
Conclusion and Future Directions
This in-silico investigation provides a strong, data-driven rationale for prioritizing the experimental validation of this compound's activity at serotonergic, cholinergic, and glutamatergic receptors. The predicted polypharmacology suggests potential therapeutic applications in complex neurological and psychiatric conditions.
The next critical steps involve:
-
In-vitro validation: Radioligand binding assays and functional assays to confirm the predicted target affinities and activities.
-
Cell-based assays: To assess the compound's effects in a more biologically relevant context.
-
In-vivo studies: To evaluate the compound's efficacy and safety in animal models of the predicted indications.
By integrating computational predictions with experimental validation, we can significantly enhance the efficiency and success rate of the drug discovery process.
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The Structure-Activity Relationship of 3-Methylpyridin-2-yl Piperazine Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds and its ability to interact with a wide array of biological targets.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can be functionalized, grant it favorable pharmacokinetics and the ability to form crucial interactions with receptors.[3][4] When coupled with a substituted pyridine ring, specifically the 3-methylpyridin-2-yl moiety, it forms a versatile core for developing potent and selective ligands, particularly for G protein-coupled receptors (GPCRs) that are central to neurotransmission.[1][5]
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-methylpyridin-2-yl piperazine analogs. We will explore how modifications to this core structure influence biological activity, with a focus on targets relevant to neuropsychiatric disorders, such as dopamine and serotonin receptors.[6] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to guide the rational design of novel therapeutic agents.
Core Structure and Key Interaction Points
The 3-methylpyridin-2-yl piperazine scaffold offers multiple points for chemical modification, each influencing the compound's affinity, selectivity, and functional activity at its biological target. Understanding the impact of substitutions at these positions is critical for optimizing lead compounds.
Caption: Core scaffold of 3-methylpyridin-2-yl piperazine analogs highlighting key modification points.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these analogs is highly dependent on the nature of the substituents at the R1, R2, and R3 positions. The following sections dissect the SAR for each of these regions based on available literature for related arylpiperazine compounds.
Modifications on the Pyridine Ring (R1)
The substitution pattern on the pyridine ring is crucial for modulating receptor affinity and selectivity. While this guide focuses on the 3-methyl variant, it is instructive to consider other substitutions to understand the electronic and steric requirements for activity.
-
Position of Substitution: The placement of substituents on the pyridine ring significantly alters activity. For instance, in a series of 1-(nitropyridin-2-yl)piperazine derivatives, the nitro group at the 3-position was found to be important for urease inhibition.[7] This suggests that the electronic properties of this position can be critical for target engagement.
-
Nature of the Substituent: A methyl group at the 3-position, as in our core scaffold, is a relatively small, lipophilic group. This can influence the orientation of the pyridine ring in the binding pocket of the target receptor. Larger or more polar substituents would be expected to have a different impact. The choice of substituent here can be a key determinant of selectivity between different receptor subtypes.[8]
Modifications on the Piperazine Ring (R2)
The piperazine ring itself can be modified, although this is less common than substitutions at the N1 and N4 positions. Introducing substituents on the carbon atoms of the piperazine ring can introduce chirality and conformational rigidity, which can be beneficial for optimizing activity and reducing off-target effects. For example, the introduction of a methyl group at the 2-position of the piperazine ring has been explored in the development of 5-HT1A receptor ligands.[9][10]
The Linker and Terminal Group (R3)
The R3 moiety, which is typically attached to the N4 of the piperazine ring via a linker, is a major determinant of the compound's pharmacological profile.
-
Linker Length and Composition: A flexible alkyl chain, often with three to four carbons, is commonly used to connect the piperazine to a terminal group.[11] The length of this linker is critical; for example, in a series of 5-HT1A ligands, a three-carbon linker was found to be optimal.[12]
-
Nature of the Terminal Group: The terminal group is arguably the most varied component in this class of compounds and has a profound impact on receptor affinity and selectivity.
-
Aromatic and Heterocyclic Groups: A wide range of aromatic and heterocyclic systems have been explored. For instance, terminal benzamide or coumarin moieties have been investigated in the context of dopamine D2 and D3 receptor antagonists.[13]
-
Bulky Lipophilic Groups: The incorporation of bulky, lipophilic groups such as adamantane has been shown to yield high-affinity ligands for the 5-HT1A receptor.[11][12]
-
The following table summarizes the binding affinities of representative arylpiperazine analogs, which can serve as a guide for the design of novel 3-methylpyridin-2-yl piperazine derivatives.
| Compound ID | Aryl Group | Linker | Terminal Group | Target | Ki (nM) |
| 1 | 2-Methoxyphenyl | -(CH2)3- | Adamantane | 5-HT1A | 1.2[11][12] |
| 2 | 2-Methoxyphenyl | -(CH2)3- | 3,5-Dimethyladamantane | 5-HT1A | 21.3[11][12] |
| 3w (analog) | Fused Tricyclic | -(CH2)4- | Benzisothiazole | D2 | High Affinity[1][14] |
| 47 (analog) | Fused Tricyclic | -(CH2)4- | Phenyl | D2 | High Affinity |
Experimental Protocols
To ensure scientific integrity, the following sections provide detailed, step-by-step methodologies for the synthesis of a representative 3-methylpyridin-2-yl piperazine analog and a standard biological assay for its evaluation.
Synthesis of a Representative Analog
The following is a representative synthesis for a 3-methylpyridin-2-yl piperazine analog, adapted from literature procedures for similar compounds.[7][11]
Scheme 1: Synthesis of N-((3-methylpyridin-2-yl)piperazin-1-yl)alkyl-Terminal Group
Caption: A representative synthetic workflow for 3-methylpyridin-2-yl piperazine analogs.
Step 1: Synthesis of 1-(3-methylpyridin-2-yl)piperazine
-
To a solution of 2-chloro-3-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile, add piperazine (2.0 eq) and a base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-methylpyridin-2-yl)piperazine.
Step 2: Synthesis of 1-(3-chloropropyl)-4-(3-methylpyridin-2-yl)piperazine
-
In a round-bottom flask, dissolve 1-(3-methylpyridin-2-yl)piperazine (1.0 eq) in acetonitrile.
-
Add 1-bromo-3-chloropropane (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of sodium iodide.
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
After cooling, filter the inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the desired product.
Step 3: Synthesis of the Final Analog
-
To a solution of the terminal amine (R3-NH2) (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 1-(3-chloropropyl)-4-(3-methylpyridin-2-yl)piperazine (1.0 eq) and a catalytic amount of sodium iodide.
-
Reflux the reaction mixture for 12-24 hours.
-
Work up the reaction as described in the previous steps and purify by column chromatography to obtain the final product.
Biological Evaluation: Radioligand Binding Assay
A standard method to determine the affinity of a compound for a specific receptor is the radioligand binding assay.
Protocol for Dopamine D2 Receptor Binding Assay
-
Membrane Preparation: Obtain cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [3H]Spiperone), and various concentrations of the test compound.
-
Non-specific Binding: In parallel wells, add a high concentration of a known D2 antagonist (e.g., haloperidol) to determine non-specific binding.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the Ki value using non-linear regression analysis.
Conclusion and Future Directions
The 3-methylpyridin-2-yl piperazine scaffold is a highly versatile and promising starting point for the development of novel therapeutic agents, particularly for CNS disorders. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to the pyridine ring, the piperazine core, and the terminal moiety to achieve high affinity and selectivity for desired biological targets. Future research in this area should focus on exploring a wider range of substituents and linkers, as well as investigating the potential for these compounds to act as allosteric modulators or biased agonists, which could lead to drugs with improved efficacy and fewer side effects.
References
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Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. (2022). Molecules. [Link][11][12]
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Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (2021). RSC Advances. [Link][1][14]
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Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2021). Molecules. [Link]
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Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2021). PubMed. [Link]
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Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. (2018). Journal of Medicinal Chemistry. [Link]
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Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT1A receptor ligands. (2001). Acta Poloniae Pharmaceutica. [Link][10]
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini-Reviews in Medicinal Chemistry. [Link]
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Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2023). Journal of Molecular Structure. [Link]
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Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. (2022). MDPI. [Link]
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Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. (1998). Journal of Medicinal Chemistry. [Link]
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Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. (2015). Journal of Medicinal Chemistry. [Link]
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Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Scientific Reports. [Link]
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2014). International Journal of Pharmaceutical and Clinical Research. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
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Antipsychotic Evaluation of Novel Series of Aryl Piperazine Congeners. (2021). ResearchGate. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis. [Link]
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Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
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3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. (2000). Archives of Pharmacal Research. [Link]
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Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). Future Journal of Pharmaceutical Sciences. [Link]
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Synthesis and receptor binding studies of 3-substituted piperazine derivatives. (2003). Archiv der Pharmazie. [Link]
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Piperazine skeleton in the structural modification of natural products: a review. (2020). RSC Advances. [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of Pyridinylpiperazine Compounds
Abstract
The pyridinylpiperazine scaffold is a privileged structure in modern medicinal chemistry, forming the backbone of numerous clinically significant therapeutics. These compounds exhibit a diverse range of pharmacological activities, primarily through their interaction with G-protein coupled receptors (GPCRs), making a thorough understanding of their mechanism of action (MOA) critical for drug development and optimization. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to dissect the MOA of novel pyridinylpiperazine compounds. We will delve into the common molecular targets, delineate the subsequent signaling cascades, and provide detailed, field-proven experimental protocols for a systematic and robust characterization. This document is structured to serve as a practical, hands-on manual, blending theoretical principles with actionable methodologies.
Introduction: The Significance of the Pyridinylpiperazine Moiety
The piperazine ring is a versatile scaffold in drug discovery, and its combination with a pyridine ring has given rise to a plethora of compounds with significant central nervous system (CNS) activity.[1][2] Derivatives of pyridinylpiperazine have been developed as antipsychotics, antidepressants, and anxiolytics, primarily exerting their effects by modulating neurotransmitter systems.[1] A key feature of this chemical class is its propensity to interact with monoamine GPCRs, particularly serotonin (5-HT) and dopamine (D) receptors, as well as adrenergic receptors.[2][3]
The therapeutic efficacy and side-effect profile of a pyridinylpiperazine-based drug candidate are intrinsically linked to its receptor interaction profile—specifically its affinity (how tightly it binds), its efficacy (the cellular response it elicits), and its selectivity across various receptor subtypes. Therefore, a rigorous and multi-faceted experimental approach is paramount to constructing a clear and accurate MOA profile. This guide will use a hypothetical pyridinylpiperazine compound, PYR-PIP-001 , as a case study to illustrate the experimental workflows.
Primary Molecular Targets and Pharmacological Landscape
Pyridinylpiperazine compounds are well-known for their interaction with a range of GPCRs. The initial step in elucidating the MOA of a novel analogue like PYR-PIP-001 is to determine its binding affinity and selectivity for a panel of relevant receptors.
Common Molecular Targets:
-
Serotonin (5-HT) Receptors: Subtypes such as 5-HT1A, 5-HT2A, and 5-HT2C are frequent targets.[4][5] Interaction with these receptors is associated with antidepressant, anxiolytic, and antipsychotic effects.
-
Dopamine (D) Receptors: The D2, D3, and D4 subtypes are of particular interest for antipsychotic drug development.[6][7]
-
Adrenergic Receptors: Specifically, α2-adrenergic receptors are known targets for some pyridinylpiperazine derivatives.[1][3]
The initial screening of PYR-PIP-001 should therefore involve a broad panel of these receptors to identify the primary targets and any potential off-target interactions that could lead to undesirable side effects.
Deconstructing the Signaling Cascade: From Receptor to Cellular Response
Once the primary molecular target(s) of PYR-PIP-001 have been identified, the next critical step is to characterize the downstream signaling pathways. GPCRs transduce extracellular signals into intracellular responses through two major pathways: G-protein-dependent signaling and β-arrestin-mediated signaling.[8][9]
G-Protein Dependent Signaling: Upon agonist binding, a GPCR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins.[10] Depending on the G-protein subtype (Gαs, Gαi/o, Gαq/11), this activation modulates the activity of downstream effectors, leading to changes in the concentration of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+).[11][12]
-
Gαs-coupled receptors: Activate adenylyl cyclase, leading to an increase in cAMP levels.[11]
-
Gαi/o-coupled receptors: Inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[11]
-
Gαq/11-coupled receptors: Activate phospholipase C, leading to the production of inositol phosphates and a subsequent increase in intracellular Ca2+.[13]
β-Arrestin Mediated Signaling: In addition to G-protein signaling, agonist-bound GPCRs can be phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins.[14][15] β-arrestin recruitment can lead to receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades.[14]
The concept of "biased agonism" or "functional selectivity" is crucial here. A ligand may preferentially activate one pathway over another (e.g., G-protein signaling over β-arrestin recruitment), leading to distinct physiological outcomes.[8][9] A comprehensive MOA study must therefore investigate both G-protein and β-arrestin pathways.
Visualizing a Gαi-Coupled Signaling Pathway
The following diagram illustrates a typical signaling cascade for a Gαi-coupled receptor, a common target for pyridinylpiperazine compounds.
Experimental Workflows for MOA Elucidation
A hierarchical and systematic approach is essential for accurately defining the MOA of PYR-PIP-001. The following sections provide detailed protocols for key in vitro assays.
Step 1: Determining Target Affinity with Radioligand Binding Assays
The foundational experiment is to determine the affinity (Ki) of PYR-PIP-001 for its target receptor(s). Radioligand binding assays are the gold standard for this purpose.[12][16][17]
Objective: To determine the binding affinity (Ki) of PYR-PIP-001 for a specific receptor (e.g., human 5-HT1A) expressed in a cell membrane preparation.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Non-specific binding control: 10 µM 5-HT.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[16]
-
PYR-PIP-001 stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
Procedure:
-
Prepare dilutions of PYR-PIP-001: Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations (e.g., from 10 pM to 100 µM).
-
Set up the assay plate:
-
Total Binding wells: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB) wells: Add 50 µL of 10 µM 5-HT.
-
Competition wells: Add 50 µL of each dilution of PYR-PIP-001.
-
-
Add radioligand: Add 50 µL of [3H]8-OH-DPAT (at a concentration close to its Kd, e.g., 1 nM) to all wells.
-
Add cell membranes: Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to all wells. The final assay volume is 200 µL.
-
Incubate: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Harvest: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Measure radioactivity: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of PYR-PIP-001.
-
Fit the data to a one-site competition curve using non-linear regression analysis to determine the IC50 value (the concentration of PYR-PIP-001 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Step 2: Characterizing Functional Activity with Second Messenger Assays
Once affinity is established, the next step is to determine if PYR-PIP-001 acts as an agonist, antagonist, or inverse agonist. This is achieved by measuring its effect on second messenger production.
Objective: To determine the effect of PYR-PIP-001 on intracellular cAMP levels in cells expressing the target receptor.
Materials:
-
CHO-K1 cells stably expressing the target receptor (e.g., human 5-HT1A, which is Gαi-coupled).
-
Cell culture medium and supplements.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
(For Gαi-coupled receptors) Forskolin, an adenylyl cyclase activator.
-
PYR-PIP-001 stock solution.
-
Reference agonist and antagonist.
-
384-well white microplates.
-
Plate reader capable of HTRF detection.
Procedure (Antagonist mode for a Gαi-coupled receptor):
-
Cell Plating: Seed the cells into a 384-well plate and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of PYR-PIP-001.
-
Add the diluted PYR-PIP-001 to the wells and incubate for a pre-determined time (e.g., 15 minutes).
-
-
Agonist Challenge: Add a known agonist (e.g., 5-HT) at a concentration that gives 80% of its maximal response (EC80).
-
Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and Detection: Add the lysis buffer and HTRF detection reagents from the kit according to the manufacturer's protocol.[19]
-
Read Plate: After a final incubation (e.g., 60 minutes), read the plate on an HTRF-compatible plate reader.
Data Analysis:
-
Agonist Mode: Plot the response (e.g., HTRF ratio) against the log concentration of PYR-PIP-001 to determine the EC50 (potency) and Emax (efficacy) values. This will reveal if PYR-PIP-001 has any agonist activity on its own.
-
Antagonist Mode: Plot the response against the log concentration of PYR-PIP-001 to determine the IC50 value. This indicates the concentration at which PYR-PIP-001 inhibits 50% of the response to the reference agonist.
Step 3: Assessing Biased Agonism with β-Arrestin Recruitment Assays
To build a complete picture of the MOA, it is essential to investigate the β-arrestin pathway. This allows for the identification of potential biased agonism.[15]
Objective: To quantify the recruitment of β-arrestin 2 to the target receptor upon stimulation with PYR-PIP-001.
Materials:
-
U2OS cells stably co-expressing the target receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger enzyme acceptor (EA) fragment (e.g., PathHunter® β-arrestin assay).[14][20]
-
Cell culture medium.
-
PYR-PIP-001 stock solution.
-
Reference agonist.
-
384-well white microplates.
-
Detection reagents from the assay kit.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating: Seed the PathHunter® cells into a 384-well plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of PYR-PIP-001 and add them to the wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Read Plate: Measure the chemiluminescent signal using a plate reader.
Data Analysis:
-
Plot the chemiluminescent signal against the log concentration of PYR-PIP-001.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.
-
Compare the potency and efficacy of PYR-PIP-001 in the β-arrestin assay with the results from the second messenger assays to identify any signaling bias.
Visualizing the Experimental Workflow
The following diagram outlines the hierarchical workflow for characterizing the MOA of a novel pyridinylpiperazine compound.
Data Synthesis and MOA Profile Construction
The final step is to synthesize the data from all assays to construct a comprehensive MOA profile for PYR-PIP-001. This includes summarizing the quantitative data in a clear and concise format.
Table 1: Hypothetical Pharmacological Profile of PYR-PIP-001
| Assay Type | Target Receptor | Parameter | Value |
| Binding | 5-HT1A | Ki | 5.2 nM |
| D2 | Ki | > 1000 nM | |
| α2-Adrenergic | Ki | 850 nM | |
| Functional (cAMP) | 5-HT1A | EC50 (Agonist) | 25.6 nM |
| 5-HT1A | Emax (Agonist) | 85% (vs. 5-HT) | |
| Functional (β-Arrestin) | 5-HT1A | EC50 (Recruitment) | 150.3 nM |
| 5-HT1A | Emax (Recruitment) | 40% (vs. 5-HT) |
Based on this hypothetical data, we can conclude that PYR-PIP-001 is a potent and selective 5-HT1A receptor partial agonist. Furthermore, the data suggests that it is G-protein biased , as it is significantly more potent and efficacious in activating the G-protein pathway (measured via cAMP inhibition) compared to the β-arrestin recruitment pathway.
Conclusion
Elucidating the mechanism of action of a novel pyridinylpiperazine compound is a multi-step process that requires a combination of binding and functional assays. By systematically determining the compound's affinity, efficacy, and pathway selectivity, researchers can build a detailed pharmacological profile. This in-depth understanding is critical for predicting in vivo effects, optimizing lead compounds, and ultimately developing safer and more effective therapeutics. The workflows and protocols outlined in this guide provide a robust framework for achieving this goal, ensuring scientific integrity and generating high-quality, reliable data.
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Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
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Yilmaz, I., et al. (2024). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. Current Drug Targets, 25(1), 1-15. [Link]
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Ashburn, S. P., et al. (1998). A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent. Journal of Medicinal Chemistry, 41(14), 2561-2573. [Link]
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Technical Guide: 1-Methyl-4-(3-methylpyridin-2-yl)piperazine as a High-Value Fragment for Lead Generation
Preamble: The Fragment-Based Philosophy
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for modern lead generation, offering a sophisticated alternative to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD is elegantly simple: instead of screening large, complex molecules that may have intricate but suboptimal interactions, we screen small, low-molecular-weight compounds, or "fragments." These fragments, typically adhering to the "Rule of Three," make simpler, more efficient interactions with a protein target.[2][3][4] Identifying these weak-binding but high-quality interactions provides a more rational and efficient starting point for building potent, selective, and drug-like lead candidates. The success of this approach lies in its significantly higher hit rates and the superior ligand efficiency of the resulting leads.[1]
This guide provides an in-depth technical exploration of 1-methyl-4-(3-methylpyridin-2-yl)piperazine , a fragment that embodies the key principles of FBDD and serves as an exemplary starting point for drug discovery campaigns. We will dissect its molecular properties, outline robust synthetic and screening protocols, and detail logical pathways for its evolution into a potent lead compound.
The Privileged Nature of the this compound Scaffold
The selection of a fragment library is a critical determinant of success in any FBDD campaign. The chosen fragments must not only possess appropriate physicochemical properties but also represent chemical motifs with a high propensity for biological recognition. This compound is a prime example of such a "privileged" scaffold.
The piperazine ring is a cornerstone of medicinal chemistry, found in a vast array of clinically successful drugs targeting diverse biological pathways.[5][6] Its prevalence stems from its ability to engage in key hydrogen bonding interactions and its favorable pharmacokinetic properties. When combined with the pyridinyl moiety—another critical pharmacophore—the resulting fragment presents a unique three-dimensional structure with defined vectors for interaction and subsequent chemical elaboration. The piperazine and pyridine nitrogens can act as hydrogen bond acceptors, while the overall scaffold maintains a degree of rigidity, reducing the entropic penalty upon binding.
Physicochemical Properties and Adherence to the "Rule of Three"
The "Rule of Three" (Ro3) provides a set of guidelines to define an ideal fragment, balancing sufficient chemical complexity for meaningful interaction with the simplicity required for high solubility and broad exploration of chemical space.[3][7][8] Let's analyze this compound against these criteria.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 191.28 g/mol | < 300 Da | Yes |
| cLogP (Lipophilicity) | ~1.5 - 2.0 (Predicted) | ≤ 3 | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 (2 Piperazine N, 1 Pyridine N) | ≤ 3 | Yes |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
Data derived from computational property predictions and chemical database entries.
As summarized in the table, the fragment comfortably meets all the core tenets of the Ro3. Its low molecular weight and cLogP suggest excellent aqueous solubility, a critical requirement for biophysical screening methods that often demand high compound concentrations to detect weak binding affinities.[2] The presence of three hydrogen bond acceptors provides specific interaction points, while the low number of rotatable bonds presents a more defined conformation to the target protein, facilitating higher-quality interactions.
Synthesis and Chemical Validation
A key advantage of FBDD is that the relative simplicity of fragments often allows for straightforward and modular synthesis, enabling the rapid generation of analogues during the hit-to-lead phase.[9]
Retrosynthetic Analysis and Proposed Synthetic Protocol
A practical synthesis can be envisioned through a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination reaction, coupling 2-chloro-3-methylpyridine with N-methylpiperazine.
Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-3-methylpyridine (1.0 eq), N-methylpiperazine (1.2 eq), Palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as Xantphos (0.04 eq).
-
Solvent and Base: Add anhydrous toluene as the solvent, followed by the addition of a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to yield the final product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
This protocol is robust and allows for the potential substitution of either starting material to generate a library of related fragments for structure-activity relationship (SAR) studies.[10]
Experimental Workflow: From Fragment Screening to Structural Insight
The successful identification and validation of a fragment hit require a multi-tiered approach, employing a cascade of biophysical techniques. The goal is to unambiguously confirm a direct interaction between the fragment and the target protein and, crucially, to understand the structural basis of this interaction.
Caption: FBDD screening cascade from hit identification to lead optimization.
Step-by-Step Experimental Protocols
A. Primary Screening: Hit Identification
-
Objective: To rapidly screen the fragment library to identify compounds that interact with the target protein.
-
Method 1: Surface Plasmon Resonance (SPR):
-
Immobilize the target protein onto a sensor chip.
-
Prepare a solution of this compound (typically 100-500 µM in running buffer) to be injected over the chip surface.
-
Monitor the change in the refractive index (measured in Response Units, RU) upon fragment binding and dissociation. A significant change indicates an interaction.
-
Causality: SPR is a highly sensitive, label-free technique that provides real-time kinetics, making it ideal for detecting the weak, transient interactions typical of fragments.
-
B. Hit Validation and Affinity Measurement
-
Objective: To confirm the binding observed in the primary screen and to quantify the binding affinity (Kd).
-
Method 2: NMR Spectroscopy (Saturation Transfer Difference - STD):
-
Prepare a sample containing the target protein (10-20 µM) and the fragment (1-2 mM) in a deuterated buffer.
-
Acquire two spectra: one with on-resonance saturation of protein signals and one with off-resonance saturation.
-
Subtract the two spectra. The resulting STD spectrum will only show signals from the protons of the fragment that were in close proximity to the saturated protein, thus confirming binding.
-
Causality: STD-NMR is a powerful ligand-observed method that directly reports on the binding event without requiring protein modification. It provides epitope mapping, revealing which parts of the fragment are crucial for binding.
-
-
Method 3: Isothermal Titration Calorimetry (ITC):
-
Place the target protein in the sample cell and the fragment in the injection syringe at a higher concentration.
-
Perform a series of small injections of the fragment into the protein solution.
-
Measure the heat released or absorbed upon each injection.
-
Fit the resulting binding isotherm to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Causality: ITC is the gold standard for characterizing binding thermodynamics, providing a complete thermodynamic profile of the interaction in a single, label-free experiment.
-
C. Structural Characterization
-
Objective: To determine the precise three-dimensional binding mode of the fragment.
-
Method 4: X-Ray Crystallography:
-
Crystallize the target protein.
-
Soak the protein crystals in a solution containing a high concentration of the fragment.
-
Collect X-ray diffraction data and solve the structure to visualize the fragment bound in the protein's active site.
-
Causality: A high-resolution crystal structure is the most valuable output of an FBDD campaign. It reveals the specific atomic interactions (hydrogen bonds, hydrophobic contacts) and, most importantly, identifies the vectors on the fragment that can be exploited for chemical elaboration.
-
Rational Pathways for Fragment-to-Lead Evolution
With a validated hit and a high-resolution structure in hand, the next phase is to rationally elaborate the fragment to increase its potency and selectivity. The structure of this compound offers several clear vectors for this "fragment growing" strategy.
Caption: Fragment growing strategies from the core scaffold.
-
Vector 1 (Pyridine C5 Position): The C5 position of the pyridine ring is often solvent-exposed and provides a clear vector for adding substituents that can reach into adjacent sub-pockets of the binding site. Synthesis of analogues with aryl or alkyl groups at this position can be achieved by starting with a suitably functionalized 2-chloro-5-bromopyridine.
-
Vector 2 (Pyridine Methyl Group): The methyl group itself can be modified. Replacing it with larger alkyl groups (ethyl, propyl) or functionalized chains can probe for nearby hydrophobic interactions. Alternatively, it can be replaced with a halogen to enable further cross-coupling chemistry.
-
Vector 3 (Piperazine N-Methyl Group): The N-methyl group is a critical handle for modulating physicochemical properties. Replacing it with larger or more polar groups can significantly impact solubility, cell permeability, and metabolic stability, allowing for the fine-tuning of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
By systematically synthesizing and testing analogues that explore these vectors, researchers can rapidly build a detailed SAR map, transforming a weakly binding fragment into a highly potent and optimized lead compound.
Conclusion
This compound is not merely a chemical compound; it is a high-potential starting point for innovation in drug discovery. Its ideal fragment-like properties, combined with the privileged nature of its core scaffolds, make it a valuable tool for researchers. By employing the integrated workflow of synthesis, biophysical screening, and structure-based design outlined in this guide, scientific teams can effectively leverage this fragment to unlock novel therapeutic avenues and accelerate the journey from a simple fragment to a life-changing medicine.
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Methodological & Application
Synthesis of 1-Methyl-4-(3-methylpyridin-2-yl)piperazine: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 1-Methyl-4-(3-methylpyridin-2-yl)piperazine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol is centered around a classical nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for the formation of carbon-nitrogen bonds on heteroaromatic systems. We present a detailed, step-by-step experimental procedure, an exploration of the underlying reaction mechanism, and essential data for successful execution and product validation. This guide is intended for researchers and professionals in organic synthesis and pharmaceutical development.
Introduction and Scientific Background
Substituted pyridinylpiperazines are a privileged scaffold in modern pharmacology, appearing in a wide array of clinically significant molecules. The specific target of this protocol, this compound, combines the structural features of a substituted pyridine ring and a methylpiperazine moiety, making it a key intermediate for the synthesis of complex molecular architectures.
The synthetic strategy detailed herein employs a nucleophilic aromatic substitution (SNAr) reaction. This approach is predicated on the reaction between an electron-deficient aromatic ring, in this case, 2-chloro-3-methylpyridine, and a potent nucleophile, 1-methylpiperazine. The chlorine atom at the 2-position of the pyridine ring is activated towards substitution by the electron-withdrawing effect of the ring nitrogen.[1][2] The reaction is facilitated by a base, which serves to neutralize the hydrogen chloride generated in situ, driving the reaction to completion. The choice of a polar aprotic solvent is critical, as it effectively solvates the intermediate charged complex (Meisenheimer complex), thereby lowering the activation energy of the reaction.[3]
Reaction Scheme
The overall transformation is illustrated below:
Scheme 1: Synthesis of this compound via Nucleophilic Aromatic Substitution.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Supplier |
| 2-Chloro-3-methylpyridine | 127.57 | 5.00 g | 1.0 | Commercially Available[4][5] |
| 1-Methylpiperazine | 100.16 | 5.88 g (6.5 mL) | 1.5 | Commercially Available |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 10.8 g | 2.0 | Standard Reagent |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 100 mL | - | Standard Reagent |
| Ethyl Acetate (EtOAc) | 88.11 | ~300 mL | - | Standard Reagent |
| Deionized Water | 18.02 | ~300 mL | - | Standard Reagent |
| Brine (Saturated NaCl Solution) | - | ~100 mL | - | Standard Reagent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Standard Reagent |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-methylpyridine (5.00 g, 39.2 mmol), anhydrous potassium carbonate (10.8 g, 78.4 mmol), and anhydrous dimethylformamide (100 mL).
-
Reagent Addition: Begin stirring the suspension. Add 1-methylpiperazine (6.5 mL, 58.8 mmol) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 120 °C using an oil bath. Maintain this temperature and allow the reaction to proceed with vigorous stirring for 12-18 hours.
-
Causality Note: Heating is necessary to overcome the activation energy for the SNAr reaction. Potassium carbonate acts as a base to scavenge the HCl produced, preventing the protonation of the nucleophile (1-methylpiperazine) and driving the equilibrium towards the product.[1][6] DMF is an ideal polar aprotic solvent that promotes this type of reaction.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting 2-chloro-3-methylpyridine.
-
Workup - Quenching and Extraction: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the dark reaction mixture into a 1 L separatory funnel containing 200 mL of deionized water. c. Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Causality Note: The product is partitioned into the organic layer (ethyl acetate), while the inorganic salts (KCl, excess K₂CO₃) and DMF are partitioned into the aqueous layer.
-
-
Workup - Washing and Drying: a. Combine the organic extracts. b. Wash the combined organic layer with deionized water (2 x 100 mL) to remove residual DMF. c. Wash the organic layer with brine (1 x 100 mL) to facilitate the removal of water. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: a. Filter off the drying agent (MgSO₄) and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid. b. The crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol or ethyl acetate/hexanes containing a small percentage of triethylamine (e.g., 1%) to prevent product tailing.
Visualization of Experimental Workflow
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure. The spectra are expected to show characteristic peaks for the methyl groups, the piperazine ring protons, and the protons on the pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry (e.g., ESI-MS) should be performed to confirm the molecular weight of the target compound (C₁₁H₁₇N₃, MW: 191.27 g/mol ).
Safety and Handling
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Chloro-3-methylpyridine is an irritant. Avoid contact with skin and eyes.
-
1-Methylpiperazine is corrosive and flammable. Handle with care.
-
Dimethylformamide (DMF) is a reproductive hazard. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Faiz, S., et al. (2022). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 12(45), 29469-29482. Available at: [Link]
-
Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Morressier Proceedings. Available at: [Link]
-
PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. National Center for Biotechnology Information. Available at: [Link]
-
India Fine Chemicals. (n.d.). 2-Chloro-3-methylpyridine. Available at: [Link]
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- 2. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3-methylpyridine 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. 2-Chloro-3-methylpyridine-India Fine Chemicals [indiafinechemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Topic: Analytical Methods for the Quantification of 1-Methyl-4-(3-methylpyridin-2-yl)piperazine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide detailing robust analytical methodologies for the quantitative determination of 1-Methyl-4-(3-methylpyridin-2-yl)piperazine. This compound, a substituted pyridylpiperazine, requires precise and accurate quantification for applications in pharmaceutical quality control, impurity profiling, and pharmacokinetic studies. We present detailed protocols for a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for routine quality control, and an advanced, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed. The causality behind experimental choices, method validation parameters based on ICH guidelines, and step-by-step protocols are provided to ensure scientific integrity and immediate applicability in a research or cGMP environment.
Introduction and Analytical Strategy
This compound is a heterocyclic amine containing both piperazine and pyridine moieties. Such structures are common scaffolds in medicinal chemistry and may arise as synthetic intermediates, final active pharmaceutical ingredients (APIs), or process-related impurities.[1] For instance, structurally related compounds include various centrally active agents and impurities of marketed drugs.[2][3] The presence of two basic nitrogen centers and a UV-active pyridine ring are key molecular features that dictate the analytical strategy.
Accurate quantification is paramount for ensuring product quality, safety, and efficacy in drug development. This guide provides a framework for selecting and implementing an appropriate analytical method based on the specific requirements for sensitivity, selectivity, and sample matrix complexity.
Below is a decision-making framework for method selection.
Caption: Method Selection Decision Tree.
Physicochemical Properties and Analytical Implications
Understanding the analyte's properties is critical for rational method development.
| Property | Estimated Value / Characteristic | Rationale & Implication for Method Development |
| Molecular Formula | C₁₁H₁₇N₃ | --- |
| Molar Mass | 191.27 g/mol | Used for preparing standard solutions of known molarity and for mass spectrometry. |
| pKa (Estimated) | pKa1 ≈ 8.5-9.5 (Piperazine N1-H⁺)pKa2 ≈ 3.5-4.5 (Pyridine N-H⁺) | The compound is basic and will be positively charged at acidic pH. An acidic mobile phase (pH 2.5-4.5) is essential for RP-HPLC to ensure analyte protonation, leading to good peak shape and consistent retention.[4][5] |
| UV Absorbance | λmax ≈ 240-280 nm | The methylpyridine chromophore allows for direct UV detection. A wavelength of ~254 nm is a suitable starting point for detection.[6] |
| Solubility | Soluble in water (as a salt), methanol, acetonitrile. | Allows for straightforward preparation of standards and samples in common HPLC diluents and mobile phases. |
| Volatility | Moderately volatile | The compound should be amenable to GC analysis, although the presence of polar N-H groups in related structures can sometimes lead to peak tailing.[7][8] |
Primary Method: Reversed-Phase HPLC with UV Detection
This method is the cornerstone for routine quantification, such as in API purity testing and formulation assays, due to its robustness, reliability, and accessibility.
Scientific Principle
The method employs a non-polar stationary phase (C18) and a polar mobile phase. The analyte, being a moderately polar base, is retained on the column. By using an acidic mobile phase, the piperazine and pyridine nitrogens are protonated, which suppresses undesirable interactions with residual silanols on the silica backbone and ensures sharp, symmetrical peaks. Quantification is achieved by comparing the analyte's peak area to that of a reference standard.
Detailed Experimental Protocol
Instrumentation
-
HPLC system with quaternary or binary pump, degasser, autosampler, column thermostat, and UV/PDA detector.
Chromatographic Conditions
| Parameter | Condition | Causality and Justification |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 phase provides excellent retention for moderately polar compounds. The specified dimensions offer a good balance of efficiency and backpressure for standard HPLC systems.[6] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ≈ 2.5) | The acidic pH ensures complete protonation of the analyte for sharp peak shapes. Phosphoric acid is a common, non-volatile buffer suitable for UV detection.[5] |
| Mobile Phase B | Acetonitrile | A strong organic solvent that effectively elutes the analyte. It typically provides good peak shapes and has a low UV cutoff.[5] |
| Gradient Elution | 0-15 min: 10% to 70% B15-17 min: 70% to 10% B17-22 min: 10% B (Re-equilibration) | A gradient is recommended to ensure elution of the main peak in a reasonable time while also separating it from earlier-eluting polar impurities and later-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[9] |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and improves peak symmetry and reproducibility.[9] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of peak distortion from column overload. |
| Detection | UV at 254 nm | This wavelength provides good sensitivity for the pyridine chromophore while minimizing interference from many common solvents and excipients.[10] |
Preparation of Solutions
-
Diluent: Mobile Phase A / Acetonitrile (90:10 v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (for API, 50 µg/mL): Accurately weigh ~25 mg of the API sample into a 50 mL volumetric flask, dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50 mL with diluent. Filter through a 0.45 µm syringe filter before injection.
Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as the quantification of trace-level impurities or analysis in complex biological matrices, LC-MS/MS is the method of choice.[11]
Scientific Principle
This technique couples the separation power of LC with the detection specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization), and the resulting protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1). This precursor ion is fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, enabling quantification at pg/mL levels.[12][13]
Detailed Experimental Protocol
Instrumentation
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Conditions
| Parameter | Condition | Causality and Justification |
|---|---|---|
| Column | C18, 100 mm x 2.1 mm, 1.9 µm particle size | Smaller column dimensions and particle size are suitable for UPLC, providing faster analysis times and higher efficiency with MS-compatible flow rates.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that is ideal for MS applications as it aids in protonation for ESI+ mode without fouling the ion source.[13][14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Maintains a consistent additive across the gradient. |
| Gradient Elution | 2-minute linear gradient from 5% to 95% B | A rapid gradient is sufficient for separation in many MS applications, where chromatographic resolution is less critical due to the detector's specificity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient ionization. |
| Column Temp. | 40 °C | Ensures reproducible retention times and good peak shape.[13] |
| Injection Volume | 2 µL | Smaller injection volumes are typical for sensitive UPLC-MS/MS analysis. |
MS/MS Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray (ESI), Positive | The basic nature of the analyte allows for efficient formation of [M+H]⁺ ions.[11] |
| Precursor Ion (Q1) | m/z 192.3 | Corresponds to the [M+H]⁺ of the analyte (C₁₁H₁₇N₃, MW=191.27). |
| MRM Transitions | Quantifier: 192.3 → 100.1Qualifier: 192.3 → 71.1 | 100.1: Proposed fragment corresponding to the protonated 1-methylpiperazine moiety. This is often a stable and abundant fragment. 71.1: Another potential fragment from the piperazine ring cleavage. These transitions must be confirmed and optimized by infusing a pure standard. |
| Key Voltages | Ion Spray Voltage: ~4.5 kVCollision Energy (CE): Optimize per transition | These parameters must be empirically optimized for the specific instrument and analyte to maximize signal intensity. |
General Analytical Workflow
The following diagram illustrates the comprehensive workflow from sample handling to final data reporting, applicable to both HPLC and LC-MS/MS methodologies.
Caption: Standard Quantitative Analysis Workflow.
Method Validation Protocol
Any developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The following parameters should be assessed for the chosen primary method.
| Validation Parameter | Acceptance Criteria | Protocol Summary |
| Specificity | Peak is free from interference from blank, placebo, and potential impurities. Peak purity index (PDA) > 0.999. | Analyze blank (diluent), placebo (formulation excipients), and spiked samples. For LC-MS/MS, monitor channels for potential interferences. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | Prepare and inject at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). |
| Accuracy | Mean recovery of 98.0% - 102.0% | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. |
| Precision | Repeatability: RSD ≤ 2.0%Intermediate: RSD ≤ 2.0% | Repeatability: Six replicate preparations of the same sample. Intermediate: Repeat on a different day with a different analyst or instrument. |
| LOD & LOQ | LOD: S/N ratio ≥ 3:1LOQ: S/N ratio ≥ 10:1 | Determine by serial dilution of a standard solution or based on the standard deviation of the response and the slope of the calibration curve.[9] |
| Robustness | RSD of results ≤ 2.0% | Make small, deliberate variations to method parameters (e.g., mobile phase pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact on results.[9] |
References
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Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. (2023). Food and Drug Administration, Taiwan. [Link]
-
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin. (2023). MDPI. [Link]
-
4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine. PubChem. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (2019).
-
A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis. (2022). MDPI. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime (UNODC). [Link]
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New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. (2004). PubMed. [Link]
- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (2011). Analytical Chemistry: An Indian Journal.
-
1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE. (2024). ChemBK. [Link]
-
DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. (2022). Health Sciences Authority, Singapore. [Link]
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica.
-
HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed. [Link]
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Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (2011). ResearchGate. [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PubMed Central. [Link]
-
Piperazine. Wikipedia. [Link]
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Typical GC chromatograms of piperazine, N-methyl piperazine, N-ethyl... (2011). ResearchGate. [Link]
-
N-METHYLPIPERAZINE. Ataman Kimya. [Link]
-
Piperidine, 1-methyl-. NIST WebBook. [Link]
- Analytical Methods for the separation of 19 piperazines and their congeners. (2012). Royal Society of Chemistry.
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). ResearchGate. [Link]
- Discovery of N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)
- Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl and Chlordiazepoxide. (2018). Research Trend.
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PubMed Central. [Link]
-
A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. (2005). ResearchGate. [Link]
- Method Development for Identification of Manidipine HCl using High Performance Liquid Chrom
-
A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. (2005). PubMed. [Link]
- Extraction and purification method of 1-amino-4-methylpiperazine. (2023).
-
1-(4-Methylpyridin-2-yl)piperazine. Amerigo Scientific. [Link]
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Application Notes & Protocols for Cell-Based Assay Development for Pyridinylpiperazine Derivatives
Introduction: Unveiling the Therapeutic Potential of Pyridinylpiperazine Derivatives
The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities.[1][2] These compounds are particularly prominent as ligands for G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and a major target for therapeutic intervention.[3] Notable examples include the antidepressant mirtazapine and the antipsychotic azaperone, which modulate serotonergic, adrenergic, and dopaminergic signaling pathways.[4][][6] The versatility of the pyridinylpiperazine core allows for fine-tuning of receptor affinity and selectivity, leading to a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and antipsychotic actions.[7][8]
Developing robust and biologically relevant cell-based assays is paramount for the successful discovery and development of novel pyridinylpiperazine-based therapeutics.[9][10] Such assays provide crucial insights into a compound's mechanism of action (MOA), potency, and potential off-target effects in a cellular context.[9] This guide provides a detailed framework for the development and validation of cell-based assays tailored to the functional characterization of pyridinylpiperazine derivatives, with a focus on GPCR-mediated signaling pathways. We will delve into the scientific rationale behind assay selection, provide step-by-step protocols for key methodologies, and discuss the principles of assay validation to ensure data integrity and reproducibility.
I. Foundational Steps in Assay Development: Building a Robust System
A successful cell-based assay is built upon a foundation of careful planning and optimization. The initial steps involve selecting an appropriate cellular model and thoroughly characterizing the test compounds.
Cell Line Selection: The Biological Canvas
The choice of cell line is critical as it must express the target receptor of interest, either endogenously or through recombinant expression, and possess the necessary downstream signaling machinery to produce a measurable response.[11]
-
Human Embryonic Kidney 293 (HEK293) cells are a widely used platform for recombinant GPCR expression. They have a relatively low endogenous GPCR expression profile and a robust signaling apparatus, making them an excellent "blank slate" for studying a specific receptor in isolation.[12][13]
-
Chinese Hamster Ovary (CHO-K1) cells are another popular choice for recombinant GPCR assays.[14][15][16] Similar to HEK293 cells, they provide a clean background for heterologous receptor expression. However, it is important to be aware of any endogenous receptors that might interfere with the assay.[15][17]
-
SH-SY5Y neuroblastoma cells can be a relevant model when studying compounds targeting neurological receptors, as they endogenously express a variety of neuronal GPCRs.[4]
Recommendation: For initial characterization of pyridinylpiperazine derivatives targeting a specific GPCR, we recommend using a HEK293 or CHO-K1 cell line stably transfected with the human receptor of interest. This approach provides a well-defined system with a clear signal-to-noise ratio.
Compound Characterization and Handling
Proper handling and characterization of the pyridinylpiperazine derivatives are essential for accurate and reproducible results.
-
Purity and Identity: Confirm the purity and identity of the compounds using analytical techniques such as HPLC and mass spectrometry.
-
Solubility: Determine the solubility of the compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), and in the final assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Stability: Assess the stability of the compounds in solution under storage and assay conditions.
II. Primary Functional Assays for GPCR-Targeting Pyridinylpiperazines
Given that many pyridinylpiperazine derivatives modulate GPCRs that couple to Gq/11 or Gi/o signaling pathways, the primary functional assays of choice are those that measure downstream second messengers, namely intracellular calcium (Ca2+) and cyclic adenosine monophosphate (cAMP).
Calcium Flux Assay for Gq-Coupled Receptors
Gq-coupled receptors, upon activation, stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and a subsequent release of calcium from the endoplasmic reticulum. This transient increase in intracellular calcium can be readily measured using fluorescent calcium indicators.
Scientific Rationale: The antagonist activity of many pyridinylpiperazines at receptors like the 5-HT2A and 5-HT2C serotonin receptors, which are Gq-coupled, can be quantified by their ability to inhibit agonist-induced calcium mobilization.[18]
Below is a workflow for a calcium flux assay using the fluorescent dye Fluo-4 AM.
Caption: Workflow for a Gq-coupled receptor calcium flux assay.
Detailed Protocol: Antagonist-Mode Calcium Flux Assay
-
Cell Plating: Seed HEK293 or CHO-K1 cells stably expressing the target Gq-coupled receptor into a 96-well, black-walled, clear-bottom plate at a density of 20,000-40,000 cells per well in 100 µL of growth medium. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final Fluo-4 AM concentration is typically 2-5 µM. Probenecid (2.5 mM) can be included to prevent dye leakage.[19]
-
Gently remove the growth medium from the cells and add 100 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by 30 minutes at room temperature in the dark.[20]
-
-
Compound Addition:
-
Prepare serial dilutions of the pyridinylpiperazine derivatives (test compounds) and a known antagonist (positive control) in the assay buffer.
-
Using a fluorescence plate reader equipped with an automated liquid handler (e.g., FLIPR), add 50 µL of the compound dilutions to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the agonist at a concentration that will yield an EC80 response.
-
Add 50 µL of the agonist solution to the cell plate and immediately begin measuring the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds for 90-120 seconds.[21]
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the basal fluorescence.
-
Normalize the data to the positive (agonist only) and negative (buffer only) controls.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Typical Value/Range |
| Cell Line | HEK293 or CHO-K1 with stable receptor expression |
| Seeding Density | 20,000 - 40,000 cells/well |
| Plate Type | 96-well, black-walled, clear-bottom |
| Calcium Indicator | Fluo-4 AM (2-5 µM) |
| Antagonist Incubation | 15-30 minutes |
| Agonist Concentration | EC80 |
| Readout | Kinetic fluorescence measurement |
cAMP Accumulation Assay for Gi/o- and Gs-Coupled Receptors
Gi/o-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels, while Gs-coupled receptors stimulate adenylyl cyclase, causing an increase in cAMP. These changes can be measured using various immunoassays or biosensor-based assays.
Scientific Rationale: The antagonist activity of pyridinylpiperazines at Gi/o-coupled receptors, such as the α2-adrenergic and dopamine D2 receptors, can be determined by their ability to reverse the agonist-induced inhibition of cAMP production.[6][22] Conversely, antagonism at Gs-coupled receptors would block agonist-induced cAMP accumulation.
The following diagram illustrates the principle of a competitive immunoassay for cAMP, such as HTRF (Homogeneous Time-Resolved Fluorescence).
Caption: Principle of a competitive immunoassay for cAMP detection.
Detailed Protocol: Antagonist-Mode Gi-Coupled cAMP Assay
-
Cell Preparation: Harvest and resuspend cells expressing the target Gi-coupled receptor in stimulation buffer to the desired density (e.g., 2,000-8,000 cells/well).[23]
-
Compound and Agonist Addition:
-
In a 384-well low-volume white plate, add the pyridinylpiperazine derivatives (test compounds) and a known antagonist (positive control).
-
Add the agonist at its EC80 concentration.
-
Add a fixed concentration of forskolin to stimulate adenylyl cyclase and create a measurable cAMP window. The optimal forskolin concentration needs to be determined empirically.[23][24]
-
-
Cell Addition and Incubation: Add the cell suspension to the plate. Incubate for 30-60 minutes at room temperature.
-
cAMP Detection:
-
Add the HTRF cAMP detection reagents (anti-cAMP antibody labeled with d2 and cAMP labeled with a cryptate donor) according to the manufacturer's protocol.[25]
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the cAMP concentration.
-
Normalize the data and plot the response against the logarithm of the antagonist concentration to determine the IC50 value.
-
| Parameter | Typical Value/Range |
| Cell Line | HEK293 or CHO-K1 with stable receptor expression |
| Cell Density | 2,000 - 8,000 cells/well |
| Plate Type | 384-well, low-volume, white |
| Adenylyl Cyclase Stimulator | Forskolin (concentration to be optimized) |
| Incubation Time | 30-60 minutes |
| Detection Method | HTRF or other competitive immunoassay |
Confirming Gi/o Pathway Involvement with Pertussis Toxin:
To confirm that the observed inhibition of cAMP is indeed mediated by a Gi/o protein, the assay can be repeated with cells pre-treated with pertussis toxin (PTX). PTX ADP-ribosylates the α-subunit of Gi/o proteins, preventing them from interacting with their receptors.[26][27][28] In PTX-treated cells, the agonist should no longer be able to inhibit forskolin-stimulated cAMP production.
III. Secondary Assays: Assessing Cytotoxicity and Ensuring Data Integrity
It is crucial to ensure that the observed effects of the pyridinylpiperazine derivatives are due to specific interactions with the target receptor and not a result of general cytotoxicity. Therefore, counter-screening for cytotoxicity is a mandatory step.
Scientific Rationale: A compound that reduces the signal in a functional assay by simply killing the cells can be misinterpreted as an antagonist. Cytotoxicity assays help to identify such false positives.[15]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with compromised membrane integrity.[25]
Protocol: LDH Assay
-
Plate cells and treat with the pyridinylpiperazine derivatives at the same concentrations and for the same duration as in the primary functional assay.
-
Include a positive control for maximum LDH release (e.g., cell lysis buffer) and a negative control (untreated cells).
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at ~490 nm.[25]
-
Calculate the percentage of cytotoxicity relative to the positive and negative controls.
MTT/MTS Proliferation Assay
The MTT or MTS assay measures the metabolic activity of viable cells by quantifying the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[4] A decrease in metabolic activity can indicate cytotoxicity or inhibition of cell proliferation.
IV. Assay Validation: Establishing Trustworthiness and Reliability
Assay validation is a formal process that confirms the assay is suitable for its intended purpose.[29] Following guidelines from regulatory bodies like the FDA ensures the robustness and reliability of the data.[29][30][31]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Example) |
| Precision | The closeness of agreement between a series of measurements. | Intra- and inter-assay coefficient of variation (CV) < 20% |
| Accuracy | The closeness of the measured value to the true value. | Determined by comparing results to a known reference standard. |
| Linearity & Range | The ability to elicit results that are directly proportional to the concentration of the analyte. | R² > 0.95 for the linear portion of the dose-response curve. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in cell number, incubation time, etc. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Confirmed using null-transfected cells or receptor-specific antagonists. |
Z'-Factor: A statistical parameter used to quantify the suitability of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
V. Data Interpretation and Case Study: Mirtazapine
Mirtazapine is an antidepressant that acts as an antagonist at several GPCRs, including the Gi/o-coupled α2-adrenergic receptor and the Gq-coupled 5-HT2A and 5-HT2C receptors.[][32]
-
Expected Results in a Calcium Flux Assay (5-HT2A expressing cells): Mirtazapine should dose-dependently inhibit the calcium signal induced by a 5-HT2A agonist like serotonin, yielding an IC50 value consistent with its known binding affinity.
-
Expected Results in a cAMP Assay (α2-adrenergic expressing cells): In the presence of forskolin, an α2-adrenergic agonist like clonidine will decrease cAMP levels. Mirtazapine should reverse this effect, restoring cAMP levels in a dose-dependent manner.
-
Cytotoxicity Assays: At concentrations where it shows antagonist activity, mirtazapine should not exhibit significant cytotoxicity in LDH or MTT assays.[4][8]
By integrating data from these various assays, a comprehensive pharmacological profile of a novel pyridinylpiperazine derivative can be established, providing a solid foundation for further drug development efforts.
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Application Notes and Protocols for In Vivo Experimental Design Using 1-Methyl-4-(3-methylpyridin-2-YL)piperazine
Introduction: Profiling a Novel CNS-Active Compound
The compound 1-Methyl-4-(3-methylpyridin-2-YL)piperazine belongs to a chemical class that includes numerous centrally active agents. The presence of the piperazine moiety linked to a substituted pyridine suggests a potential interaction with key neurotransmitter systems in the central nervous system (CNS). Structurally related compounds have shown affinity for dopamine and serotonin receptors, which are critical targets in the treatment of various neuropsychiatric disorders. Therefore, this document outlines a strategic approach for the in vivo characterization of this novel compound, with a focus on its potential application in treating disorders such as schizophrenia or cognitive impairment.
This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive framework for designing and executing in vivo studies, from initial tolerability and pharmacokinetic assessments to robust behavioral pharmacology assays. The protocols described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice.
Strategic Overview of In Vivo Characterization
A tiered approach is recommended for the in vivo evaluation of a novel CNS compound. This ensures a logical progression from foundational safety and exposure studies to more complex efficacy models, optimizing resource allocation and data quality.
Tier 1: Foundational Studies
-
Maximum Tolerated Dose (MTD) and Acute Toxicity: To establish a safe dose range for subsequent experiments.
-
Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is crucial for designing dosing regimens in efficacy studies.
-
Basic Behavioral Phenotyping: To observe any overt behavioral changes that may indicate CNS activity.
Tier 2: Target Engagement and Pharmacodynamics
-
Receptor Occupancy Studies: To confirm that the compound engages its intended target(s) in the brain at relevant doses.
-
Neurochemical Analysis: To measure changes in neurotransmitter levels in specific brain regions.
Tier 3: Efficacy in Animal Models of Disease
-
Models of Psychosis/Schizophrenia: To assess antipsychotic-like activity.
-
Models of Cognitive Impairment: To evaluate potential pro-cognitive effects.
The following diagram illustrates this tiered workflow:
Caption: Tiered approach for in vivo characterization.
Part 1: Foundational In Vivo Studies
Maximum Tolerated Dose (MTD) and Acute Toxicity
Rationale: The MTD study is essential to identify the highest dose that can be administered without causing overt signs of toxicity. This information is critical for selecting appropriate and safe doses for subsequent pharmacokinetic and efficacy studies.
Protocol:
-
Animal Species: Use the same rodent species and strain intended for efficacy studies (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Group Size: A minimum of 3-5 animals per dose group.
-
Dose Escalation: Administer single escalating doses of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). A logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg) is recommended.
-
Observation Period: Closely monitor animals for at least 4 hours post-dosing and then daily for 7-14 days.
-
Parameters to Monitor:
-
Clinical signs of toxicity (e.g., lethargy, hyperactivity, stereotypy, ataxia, convulsions).
-
Changes in body weight.
-
Mortality.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity or more than a 10% loss in body weight.
Pharmacokinetic (PK) Profiling
Rationale: Understanding the PK profile is crucial for correlating drug exposure with pharmacological effects. Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t1/2).
Protocol:
-
Animal Species and Dose: Use the same species as in the MTD study. Administer a single, non-toxic dose (e.g., 10 mg/kg).
-
Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
Brain Tissue Collection: At the final time point, collect brain tissue to determine the brain-to-plasma ratio, which indicates CNS penetration.
-
Bioanalysis: Analyze plasma and brain homogenate samples for the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters using appropriate software.
| Parameter | Description | Example Value |
| Cmax | Maximum plasma concentration | 500 ng/mL |
| Tmax | Time to reach Cmax | 30 minutes |
| AUC | Area under the curve (total exposure) | 1200 ng*h/mL |
| t1/2 | Half-life | 2 hours |
| Brain/Plasma Ratio | Ratio of drug concentration in brain vs. plasma | 2.5 |
Part 2: Probing the Mechanism of Action
Based on its chemical structure, this compound is hypothesized to interact with dopamine D2 and/or serotonin 5-HT2A receptors. Blockade of these receptors is a key feature of many antipsychotic medications.[1]
The following diagram illustrates the potential signaling pathways:
Caption: Hypothesized mechanism of action at D2 and 5-HT2A receptors.
In Vivo Models for Antipsychotic-like Activity
Animal models of schizophrenia are essential for evaluating potential new treatments.[2] Pharmacological models are often used to induce behaviors relevant to the positive symptoms of schizophrenia.[3]
2.1.1 Amphetamine-Induced Hyperlocomotion
Rationale: Amphetamine increases dopamine release, leading to hyperlocomotion in rodents. This is a widely used model to screen for antipsychotic potential, as D2 receptor antagonists can block this effect.[4][5]
Protocol:
-
Animals: Male C57BL/6 mice.
-
Habituation: Acclimate mice to the open-field arena for 30-60 minutes.
-
Treatment:
-
Administer vehicle or this compound (e.g., 1, 3, 10 mg/kg, i.p.).
-
30 minutes later, administer d-amphetamine (e.g., 2.5 mg/kg, i.p.).
-
-
Data Collection: Record locomotor activity (distance traveled) for 60-90 minutes using an automated tracking system.
-
Expected Outcome: A dose-dependent reduction in amphetamine-induced hyperlocomotion suggests D2 receptor antagonism.
2.1.2 Prepulse Inhibition (PPI) of the Acoustic Startle Response
Rationale: PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. This deficit can be modeled in rodents by administering psychotomimetic drugs like ketamine.
Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Treatment:
-
Administer vehicle or this compound.
-
Administer a PPI-disrupting agent such as ketamine (a non-competitive NMDA receptor antagonist).[2]
-
-
Testing: Present a series of trials with a loud startle stimulus (pulse) alone or preceded by a weak, non-startling stimulus (prepulse).
-
Data Analysis: Calculate %PPI = [1 - (startle response on prepulse+pulse trial / startle response on pulse-alone trial)] x 100.
-
Expected Outcome: Reversal of the ketamine-induced deficit in PPI would indicate potential antipsychotic efficacy.
| Experimental Model | Rationale | Expected Outcome with Active Compound |
| Amphetamine-Induced Hyperlocomotion | Models dopamine hyperactivity | Reduction in locomotor activity |
| Prepulse Inhibition (PPI) | Models sensorimotor gating deficits | Restoration of normal PPI |
Part 3: Assessment of Cognitive Enhancement
Cognitive impairment is a core feature of schizophrenia and other neuropsychiatric disorders.[6] Animal models are critical for testing the efficacy of potential cognitive-enhancing drugs.[7]
Novel Object Recognition (NOR) Test
Rationale: The NOR test assesses recognition memory, a form of episodic memory that is often impaired in cognitive disorders. This test relies on the innate tendency of rodents to explore novel objects more than familiar ones.
Protocol:
-
Animals: Male mice or rats.
-
Apparatus: An open-field arena.
-
Habituation: Allow animals to freely explore the empty arena for 10 minutes on two consecutive days.
-
Training (Familiarization) Phase:
-
Place two identical objects in the arena.
-
Allow the animal to explore for 5-10 minutes.
-
Administer the test compound either before or after this phase, depending on whether you are testing effects on acquisition or consolidation.
-
-
Testing Phase (after a retention interval, e.g., 24 hours):
-
Replace one of the familiar objects with a novel object.
-
Allow the animal to explore for 5 minutes.
-
-
Data Analysis:
-
Measure the time spent exploring each object.
-
Calculate a discrimination index (DI) = (Time with novel object - Time with familiar object) / (Total exploration time).
-
-
Expected Outcome: An increase in the DI in compound-treated animals compared to vehicle-treated animals with a cognitive deficit (e.g., induced by scopolamine or ketamine) indicates improved recognition memory.
The workflow for the NOR test is as follows:
Caption: Workflow for the Novel Object Recognition (NOR) test.
Ethical Considerations and Data Integrity
All in vivo experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[8] Studies should be designed to minimize the number of animals used while ensuring statistical power. Randomization of animals to treatment groups and blinding of experimenters to the treatment conditions are essential for data integrity.
Conclusion
This document provides a comprehensive framework for the in vivo characterization of this compound. By following a tiered approach, researchers can systematically evaluate its safety, pharmacokinetic profile, and potential efficacy in relevant animal models of neuropsychiatric disorders. The protocols and rationales provided herein are intended to guide the design of robust and reproducible experiments, ultimately facilitating the assessment of this compound's therapeutic potential.
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Application Notes & Protocols: A Tiered Approach to Characterizing the CNS Activity of Novel Piperazine Compounds in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperazine Scaffold in CNS Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the Central Nervous System (CNS). Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH and its conformational flexibility, allow piperazine-containing compounds to interact with a wide array of CNS receptors and transporters. Consequently, this moiety is integral to drugs developed as antipsychotics, antidepressants, anxiolytics, and cognitive enhancers.[1]
Given the therapeutic potential and the diverse neuropharmacological profiles of piperazine derivatives, a systematic and robust preclinical evaluation is paramount. This guide provides a comprehensive, tiered protocol for characterizing the CNS activity of novel piperazine compounds in rodents. The approach is designed to efficiently identify primary pharmacological effects, elucidate mechanisms of action, and flag potential liabilities early in the drug discovery pipeline. Our methodology emphasizes scientific rigor, integrating behavioral, neurochemical, and safety pharmacology assays to build a holistic profile of a compound's CNS effects.
A Tiered Strategy for CNS Compound Profiling
A tiered or staged approach is the most efficient method for characterizing novel compounds. It allows for early go/no-go decisions based on broad, cost-effective screens before committing resources to more complex, hypothesis-driven studies.
| Tier | Stage | Purpose | Key Assays |
| 1 | Primary Behavioral Screening | To detect any CNS activity and characterize the compound's general behavioral profile (e.g., stimulant, sedative, anxiolytic-like). | Open Field Test (OFT), Rotarod Test |
| 2 | Hypothesis-Driven Efficacy Testing | To test for specific therapeutic effects based on Tier 1 results or structural similarity to known drugs. | Elevated Plus Maze (EPM), Forced Swim Test (FST), Prepulse Inhibition (PPI) |
| 3 | Mechanistic & Safety Profiling | To understand the neurochemical basis of the observed effects and identify potential safety concerns. | In Vivo Microdialysis, Core Safety Pharmacology Battery |
Tier 1: Primary Behavioral Screening & Motor Function Assessment
The initial goal is to answer a fundamental question: Does the compound have any measurable effect on the CNS after systemic administration? This tier combines a general activity assessment with a crucial control for motor coordination.
Causality Behind the Choices:
-
Open Field Test (OFT): This is a foundational assay that assesses spontaneous locomotor activity, exploration, and anxiety-like behavior in a novel environment.[2][3] A compound might increase locomotion (stimulant effect), decrease it (sedative effect), or alter the pattern of exploration (e.g., increase time in the center, suggesting anxiolysis).[4]
-
Rotarod Test: This is a critical control experiment.[5] A compound's effect in any behavioral test can be confounded if it impairs motor coordination. For instance, a decrease in movement in the OFT could be due to sedation or motor impairment. The Rotarod test disambiguates these possibilities by directly measuring motor balance and coordination.[6][7] A compound that causes animals to fall off the rotating rod at doses that produce effects in other assays may have liabilities that preclude further development.
Protocol: Open Field Test (OFT)
Objective: To assess baseline locomotor activity and anxiety-like behavior.
Apparatus: A square arena (e.g., 42 x 42 cm for mice) with walls, typically made of non-reflective PVC.[2] The arena is monitored by an overhead video camera connected to tracking software.
Methodology:
-
Habituation: Acclimate animals to the testing room for at least 45-60 minutes before the test begins.[3][8]
-
Dosing: Administer the piperazine compound or vehicle via the intended route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30 minutes). This timing should be informed by preliminary pharmacokinetic data if available.
-
Test Procedure: Gently place the animal in the center of the open field arena.[3]
-
Recording: Immediately begin video recording and allow the animal to explore undisturbed for a set duration, typically 5-10 minutes.[3]
-
Data Analysis: The tracking software divides the arena into a "center" zone and a "peripheral" zone. Key parameters to quantify include:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center vs. Periphery: A measure of anxiety-like behavior (thigmotaxis). Anxious rodents tend to stay near the walls (periphery).[4] An increase in center time can indicate an anxiolytic effect.
-
Rearing Frequency: Number of times the animal stands on its hind legs, an indicator of exploratory behavior.
-
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol between trials to remove olfactory cues.[9]
Protocol: Rotarod Test
Objective: To assess motor coordination and balance.
Apparatus: A commercially available Rotarod system with a textured rod that can rotate at constant or accelerating speeds.[5][10]
Methodology:
-
Habituation & Training (Optional but Recommended): Some protocols include a pre-training session where animals are placed on the rod at a low, constant speed (e.g., 4-5 RPM) for 60 seconds to acclimate.[5][6]
-
Dosing: Administer the compound or vehicle as in the OFT protocol.
-
Test Procedure: Place the mouse on its assigned lane on the rod.[11]
-
Acceleration: Start the trial, typically with the rod accelerating from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a period of 300 seconds.[5][11]
-
Data Acquisition: The primary endpoint is the latency to fall , the time at which the animal falls from the rod onto a sensor plate below. The rotation speed at the time of the fall is also recorded.[6] If an animal clings to the rod and completes a full passive rotation, the trial for that animal is typically stopped.[5]
-
Trials: Conduct a total of three trials with a 10-15 minute inter-trial interval.[5][10]
-
Cleaning: Clean the rod with 70% ethanol between animals.[5]
Tier 2: Hypothesis-Driven Efficacy Testing
Based on the profile from Tier 1, more specific hypotheses can be tested. For example, if a compound decreased activity without impairing motor coordination, one might hypothesize an antipsychotic or anxiolytic effect. If it increased activity, a potential antidepressant-like effect could be explored.
Causality Behind the Choices:
-
Elevated Plus Maze (EPM): This assay is a gold standard for screening anxiolytic and anxiogenic compounds.[12][13] The test is based on the rodent's natural aversion to open, elevated spaces versus its preference for enclosed areas. Anxiolytic drugs, like benzodiazepines, reliably increase the proportion of time spent and entries made into the open arms.[9][13]
-
Forced Swim Test (FST): Often called the Porsolt test, this is a primary screening tool for compounds with potential antidepressant activity.[14][15] The test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants increase the latency to become immobile and decrease the total time spent immobile, suggesting a pro-active coping strategy.[16][17]
-
Prepulse Inhibition (PPI) of Acoustic Startle: PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary stimuli. This process is deficient in patients with schizophrenia.[18][19] A loud acoustic stimulus (pulse) elicits a startle response. When a weaker stimulus (prepulse) precedes the pulse, the startle response is normally inhibited. Antipsychotic drugs are known to restore PPI in models where it is disrupted.[20][21] It can also be used to detect antipsychotic activity in mouse strains that naturally exhibit poor PPI.[21]
Protocol: Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior.
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.[9][22]
Methodology:
-
Habituation: Acclimate animals to a dimly lit, quiet testing room for at least 45 minutes.[12]
-
Dosing: Administer compound or vehicle as previously determined.
-
Test Procedure: Place the animal on the central platform of the maze, typically facing one of the open arms.[9]
-
Recording: Allow the animal to explore the maze freely for 5 minutes, recorded by an overhead video camera and tracking software.[9][12]
-
Data Analysis: Key parameters include:
-
Time Spent in Open Arms vs. Closed Arms: The primary measure of anxiety. Anxiolytic compounds increase the percentage of time spent in the open arms.[12]
-
Number of Entries into Open and Closed Arms: Provides a measure of both anxiety and general activity.
-
-
Cleaning: Clean the maze thoroughly with 70% ethanol between subjects.[9]
Protocol: Forced Swim Test (FST)
Objective: To screen for antidepressant-like activity.
Apparatus: A transparent glass cylinder (e.g., 50 cm high, 20 cm diameter for mice) filled with water (24-25°C) to a depth where the animal cannot touch the bottom.[14][17]
Methodology:
-
Habituation: Acclimate animals to the testing room for at least 30 minutes.[17]
-
Dosing: Administer compound or vehicle. Standard antidepressants often require chronic dosing, but acute effects can also be screened.
-
Test Procedure: Gently place the mouse into the water-filled cylinder.[17]
-
Recording: The test session typically lasts 6 minutes. Behavior is recorded via video.[17] Often, the first 2 minutes are considered a habituation period and are excluded from the final analysis.[23]
-
Data Analysis: The primary measure is immobility time , defined as the period when the animal makes only the minimal movements necessary to keep its head above water.[14] Antidepressant compounds are expected to decrease immobility time.
-
Post-Test Care: After the test, remove the animal, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp until fully dry to prevent hypothermia.[16]
Protocol: Prepulse Inhibition (PPI)
Objective: To assess sensorimotor gating, relevant for antipsychotic activity.
Apparatus: A startle response system consisting of a sound-attenuating chamber, an animal holder on a load cell platform to detect movement, and a speaker to deliver acoustic stimuli.[20][24]
Methodology:
-
Habituation: Acclimate the animal to the testing room for 30 minutes. Then, place the animal in the holder inside the chamber for a 5-minute acclimation period with background noise (e.g., 70 dB).[20][24]
-
Dosing: Administer compound or vehicle.
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-Alone Trials: A loud stimulus (e.g., 120 dB) to measure the baseline startle response.
-
Prepulse-Alone Trials: A weak stimulus (e.g., 73, 76, or 82 dB) to ensure it doesn't elicit a startle response on its own.[18]
-
Prepulse-Pulse Trials: The weak prepulse precedes the loud pulse by a set interval (e.g., 100 ms).
-
No-Stimulus Trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: PPI is calculated as a percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials:
-
%PPI = 100 - [(Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial) x 100]
-
Antipsychotic compounds are expected to increase %PPI in models of PPI deficit.
-
Tier 3: Mechanistic & Safety Profiling
Once a compound shows a promising and specific behavioral profile, the focus shifts to understanding its underlying neurochemical mechanism and ensuring its safety margin.
Causality Behind the Choices:
-
In Vivo Microdialysis: This is a powerful technique for measuring the real-time concentration of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) in the extracellular fluid of specific brain regions in awake, freely moving animals.[25][26] If a piperazine compound is hypothesized to be a serotonin reuptake inhibitor based on its FST results, microdialysis can directly test this by measuring serotonin levels in a relevant brain area like the prefrontal cortex.[27] This provides a crucial link between behavior and neurochemistry.
-
Core Safety Pharmacology: Regulatory agencies require a core battery of safety studies before a compound can enter human trials.[28][29] These studies assess the effects on vital organ systems, including the CNS, cardiovascular system, and respiratory system.[30][31] The CNS component often involves a functional observational battery (FOB) or Irwin test, which is a more detailed version of the Tier 1 screen, assessing a wide range of behavioral and physiological parameters to uncover potential adverse effects.[32]
Protocol: In Vivo Microdialysis (Conceptual Overview)
Objective: To measure extracellular neurotransmitter levels in specific brain regions.
Methodology:
-
Probe Implantation: Under anesthesia, a microdialysis probe (a small, semipermeable membrane) is stereotaxically implanted into the target brain region (e.g., nucleus accumbens, prefrontal cortex).[25] The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused at a very slow, constant rate (e.g., <3 µL/min) with artificial cerebrospinal fluid (aCSF).[25][33]
-
Sampling: Neurotransmitters in the brain's extracellular space diffuse across the probe's membrane into the aCSF. This fluid (the dialysate) is collected in small fractions at regular intervals (e.g., every 10-20 minutes).[26][34]
-
Baseline & Dosing: A stable baseline of neurotransmitter levels is established before the piperazine compound is administered.
-
Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.[26] The results are expressed as a percentage change from the baseline level.
Visualizing the Workflow
A logical progression through the testing tiers ensures that resources are used efficiently and that a comprehensive data package is built for each promising compound.
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- 23. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
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- 28. ema.europa.eu [ema.europa.eu]
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Application Notes & Protocols: The Strategic Incorporation of 1-Methyl-4-(3-methylpyridin-2-yl)piperazine in Modern Kinase Inhibitor Synthesis
Introduction: The Piperazine Moiety as a Cornerstone in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors, certain structural motifs appear with remarkable frequency due to their favorable influence on pharmacological properties. The piperazine ring is one such privileged scaffold.[1][2] Its six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts a unique combination of structural rigidity, a high polar surface area, and the capacity for hydrogen bonding.[1] These features often translate into improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles—critical hurdles in the journey from a lead compound to a clinical drug.[1]
This guide focuses on a specific, highly functionalized building block: 1-Methyl-4-(3-methylpyridin-2-yl)piperazine . This moiety combines the well-established benefits of the N-methylpiperazine group, frequently seen in blockbuster drugs like Imatinib[3][4][5], with a strategically substituted pyridine ring. The pyridine component can serve as a critical "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase ATP-binding site, while the adjacent methyl group provides steric and electronic modulation to enhance potency and selectivity. This document provides a detailed exploration of its synthesis, application, and the underlying chemical principles for researchers in drug discovery.
Synthesis Protocol: this compound Intermediate
The synthesis of this key intermediate is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This protocol details a reliable method starting from commercially available precursors.
Rationale
The core of this synthesis is the displacement of a good leaving group (e.g., a halide) on the pyridine ring by the secondary amine of 1-methylpiperazine. The reaction is facilitated by a base to neutralize the HCl generated in situ and is often heated to overcome the activation energy of the substitution on the electron-deficient pyridine ring.
Experimental Protocol
Materials & Reagents:
-
2-Chloro-3-methylpyridine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for extraction and purification
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-chloro-3-methylpyridine (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF (approx. 10 mL per 1 g of starting material).
-
Reagent Addition: While stirring, add 1-methylpiperazine (1.5 eq) to the suspension. The molar excess of the amine drives the reaction to completion.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 100-110 °C using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-chloro-3-methylpyridine) is fully consumed (typically 8-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of dichloromethane (DCM) and methanol (e.g., 100:0 to 95:5 DCM:MeOH) to yield the pure product.
-
-
Characterization: Confirm the identity and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthesis Workflow Diagram
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- 3. [N-11C-methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Application Notes and Protocols for Receptor Binding Assays of Novel Piperazine Ligands
Introduction: The Significance of Piperazine Ligands and Receptor Binding Assays
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its versatile structure, characterized by two opposing nitrogen atoms within a six-membered ring, allows for extensive synthetic modification.[1][4] This adaptability is crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as enhancing its binding affinity and selectivity for a wide range of biological targets.[1][2] Piperazine derivatives are prominent as ligands for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors, making them vital in the development of therapeutics for neurological and psychiatric disorders.[5][6][7][8][9]
The initial and most critical step in characterizing a novel piperazine ligand is to determine its binding affinity for its intended receptor target. Receptor binding assays are the cornerstone of this process, providing sensitive and quantitative data on ligand-receptor interactions.[10][11][12] These assays are indispensable for establishing structure-activity relationships (SAR) and guiding lead optimization in drug discovery campaigns.[11] This document provides a comprehensive guide to the principles and methodologies for conducting receptor binding assays for novel piperazine ligands, with a focus on both traditional radioligand-based methods and modern non-radioactive alternatives.
Pillar 1: Understanding the Principles of Receptor Binding Assays
The fundamental principle of a receptor binding assay is to measure the direct interaction between a ligand and its receptor. This is typically achieved by monitoring the binding of a labeled ligand (a "hot" ligand, which can be radiolabeled or fluorescently tagged) to a receptor preparation. The affinity of a novel, unlabeled ("cold") piperazine ligand is then determined by its ability to compete with and displace the labeled ligand.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are a highly sensitive and robust method for quantifying receptor-ligand interactions.[10][12] They are considered the gold standard for determining binding affinity.[12] These assays typically involve incubating a receptor source (e.g., cell membranes expressing the target receptor) with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (the novel piperazine ligand).[13]
The core of this technique lies in separating the receptor-bound radioligand from the unbound radioligand, which is usually accomplished by rapid filtration through glass fiber filters.[12][13] The radioactivity retained on the filter, representing the bound ligand, is then quantified using a scintillation counter.[13]
Causality Behind Experimental Choices:
-
Choice of Radioligand: The radioligand should have high affinity and selectivity for the target receptor to provide a good signal-to-noise ratio.[10]
-
Receptor Source: The choice of receptor source, such as recombinant cell lines (e.g., CHO or HEK cells) overexpressing the target receptor or native tissue preparations, depends on the need for a clean, specific system versus a more physiologically relevant one.[13][14]
-
Incubation Time and Temperature: These parameters are optimized to ensure that the binding reaction reaches equilibrium.[10] For high-affinity ligands, longer incubation times may be necessary.[10]
-
Non-Specific Binding Determination: It is crucial to determine the amount of radioligand that binds to non-receptor components (e.g., filters, lipids). This is achieved by including a high concentration of an unlabeled ligand that saturates the specific receptor binding sites.[13][14]
Fluorescence-Based Assays: A Non-Radioactive Alternative
While powerful, radioligand assays have drawbacks related to the handling and disposal of radioactive materials. Fluorescence-based assays offer a safer and often more high-throughput alternative.[15]
Fluorescence Polarization (FP): Fluorescence Polarization (FP) is a widely used technique for studying molecular interactions in solution.[15][16] It relies on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light.[15] When the tracer binds to a larger receptor protein, its rotational mobility is significantly reduced, resulting in an increase in the polarization of the emitted light.[15][16] A novel, unlabeled piperazine ligand can compete with the tracer for binding to the receptor, causing a decrease in fluorescence polarization.[16]
Causality Behind Experimental Choices:
-
Fluorophore Selection: The chosen fluorophore should have a high quantum yield and be stable under assay conditions.[15] The labeling position on the ligand is critical to avoid interfering with receptor binding.[16]
-
Tracer Concentration: The concentration of the fluorescent tracer should ideally be at or below its dissociation constant (Kd) to ensure a sensitive assay.[17]
-
Assay Buffer: The buffer composition, including pH and ionic strength, must be optimized to maintain the stability and function of the receptor and ligand.[15]
Pillar 2: Validated Protocols for Piperazine Ligand Binding Assays
A trustworthy protocol is a self-validating one. The following protocols include critical steps for optimization and quality control to ensure the generation of reliable and reproducible data. For international standards on bioanalytical method validation, refer to guidelines from bodies like the ICH.[18][19][20][21]
Protocol 1: Competitive Radioligand Binding Assay for a Novel Piperazine Ligand
This protocol is designed to determine the inhibitory constant (Ki) of a novel piperazine ligand for a target GPCR, such as the dopamine D2 or serotonin 5-HT2A receptor.[13][22]
Materials and Reagents:
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1) expressing the human receptor of interest (e.g., Dopamine D2 Receptor).[13][23]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for the target receptor (e.g., [³H]-Spiperone or [³H]-Ketanserin).[22][24]
-
Test Compound: Novel piperazine ligand, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Reference Compound: A known high-affinity ligand for the target receptor (e.g., Haloperidol for D2 receptors).[13]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known unlabeled ligand (e.g., Haloperidol).[13]
-
96-well Microplates
-
Glass Fiber Filters (e.g., GF/B or GF/C).[22]
-
Cell Harvester
-
Scintillation Vials and Scintillation Cocktail
-
Liquid Scintillation Counter
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Preparation:
-
Prepare serial dilutions of the novel piperazine ligand and the reference compound in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Thaw the receptor membrane preparation on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically to ensure that the total radioligand binding is less than 10% of the total radioligand added, to avoid ligand depletion artifacts.[10]
-
Prepare the radioligand working solution in the assay buffer at a concentration close to its Kd value for the receptor.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of the high-concentration unlabeled ligand (e.g., 10 µM Haloperidol).[13]
-
Test Compound: Add 50 µL of each dilution of the novel piperazine ligand.
-
To all wells, add 50 µL of the radioligand working solution.
-
Initiate the binding reaction by adding 150 µL of the diluted receptor membrane preparation to all wells. The final assay volume is 250 µL.
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. The filters should be pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[22]
-
Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.[13]
-
-
Quantification:
-
Dry the filter plate, add scintillation cocktail to each well, and seal the plate.
-
Measure the radioactivity (in Counts Per Minute, CPM) in a liquid scintillation counter.[13]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.
-
Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the ligand that inhibits 50% of the specific radioligand binding).[25]
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Data Presentation:
| Compound | Receptor Target | IC₅₀ (nM) | Ki (nM) |
| Novel Piperazine Ligand X | Dopamine D2 | Value | Value |
| Haloperidol (Reference) | Dopamine D2 | Value | Value |
| Novel Piperazine Ligand Y | Serotonin 5-HT2A | Value | Value |
| Ketanserin (Reference) | Serotonin 5-HT2A | Value | Value |
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol provides a non-radioactive method to determine the binding affinity of a novel piperazine ligand.[15][16]
Materials and Reagents:
-
Receptor Source: Purified receptor protein or cell membranes expressing the target receptor.
-
Fluorescent Tracer: A ligand for the target receptor that is conjugated to a suitable fluorophore (e.g., fluorescein).[15]
-
Test Compound: Novel piperazine ligand.
-
FP Assay Buffer: e.g., 30 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100.[26]
-
Black, non-binding 96- or 384-well microplates. [27]
-
Fluorescence Plate Reader with polarization filters.
Experimental Workflow:
Caption: Workflow for a Fluorescence Polarization competitive binding assay.
Step-by-Step Protocol:
-
Assay Optimization (Prior to the main experiment):
-
Tracer Concentration: Determine the optimal concentration of the fluorescent tracer that gives a stable and robust signal well above background.[17]
-
Receptor Concentration: Titrate the receptor protein against the fixed optimal tracer concentration to determine the concentration that yields a significant polarization window (the difference in mP between bound and free tracer).[16]
-
-
Competitive Assay Setup:
-
In a black microplate, add the test compound (novel piperazine ligand) at various concentrations.
-
Add the fluorescent tracer at its pre-determined optimal concentration.
-
Initiate the reaction by adding the receptor protein at its pre-determined optimal concentration.
-
Include controls for free tracer (no receptor) and fully bound tracer (no competitor).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light, to reach equilibrium.[27]
-
-
Measurement:
-
Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[26]
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using a similar approach to the radioligand assay, taking into account the concentrations of the tracer and its Kd.
-
Data Presentation:
| Compound | Receptor Target | IC₅₀ (nM) | Ki (nM) |
| Novel Piperazine Ligand Z | Sigma-1 Receptor | Value | Value |
| Haloperidol (Reference) | Sigma-1 Receptor | Value | Value |
Pillar 3: Trustworthiness through Self-Validation and Comprehensive Referencing
The reliability of any binding assay hinges on rigorous validation. This includes assessing the assay's specificity, selectivity, accuracy, and precision.[19][21]
-
Specificity: Ensure the binding is to the target of interest. This can be confirmed by running the assay with cells that do not express the receptor or by using a panel of ligands with known selectivity profiles.
-
Selectivity: Determine the ligand's affinity for other, related receptors to build a selectivity profile.[25] This is crucial for predicting potential off-target effects.
-
Reproducibility: Assays should be repeated on different days with freshly prepared reagents to ensure the results are consistent.
By adhering to these principles and protocols, researchers can confidently and accurately characterize the binding properties of novel piperazine ligands, a critical step in the journey of drug discovery and development.
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Springer Nature Experiments. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Available from: [Link].
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RSC Publishing. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Available from: [Link].
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NIH. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Available from: [Link].
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MDPI. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Available from: [Link].
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Application Notes and Protocols: 1-Methyl-4-(3-methylpyridin-2-YL)piperazine as a Chemical Probe for the Dopamine D2 Receptor
Prepared for: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the characterization and application of 1-Methyl-4-(3-methylpyridin-2-YL)piperazine as a novel chemical probe. Based on scaffold analysis of existing pharmacologically active molecules, we hypothesize that this compound acts as an antagonist of the Dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR) of significant interest in neuroscience and pharmacology. These application notes detail the necessary protocols for the validation of this hypothesis and the use of this probe in studying D2R biology.
Introduction and Rationale
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in ligands targeting central nervous system receptors.[1] Specifically, the 1-arylpiperazine motif is a common feature in antagonists of dopamine and serotonin receptors.[2][3][4] The compound this compound incorporates this key structural feature. The 2-amino-3-methylpyridine moiety is also a component of various biologically active compounds.[5][6]
Given the absence of specific literature for this compound, we propose its investigation as a chemical probe for the Dopamine D2 receptor. The D2R is a crucial target in the treatment of schizophrenia, Parkinson's disease, and other neurological disorders.[2] High-quality chemical probes are essential tools for dissecting the biological roles of such targets.[7][8] This guide provides the foundational protocols to characterize the potency, selectivity, and mechanism of action of this novel compound, establishing a framework for its use in D2R research.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the compound is presented in Table 1. These properties are essential for designing experiments, including determining appropriate solvent systems and predicting membrane permeability.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N₃ | [9] |
| Molecular Weight | 191.27 g/mol | [9] |
| CAS Number | 1187386-43-1 | [9] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in DMSO, Ethanol | - |
| Storage | Store at 2-8°C, sealed in a dry environment | [9] |
Experimental Protocols
The following protocols are designed to validate the hypothesized activity of this compound as a Dopamine D2 receptor antagonist.
Workflow for Chemical Probe Validation
The overall workflow for validating a new chemical probe involves a multi-step process, from initial binding characterization to functional assays in a cellular context.
Caption: Workflow for the validation of a new chemical probe.
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol determines the binding affinity (Ki) of this compound for the human Dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing human Dopamine D2 receptors.
-
Cell culture and harvesting reagents.
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~70-90 Ci/mmol).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compound: this compound, stock solution in DMSO.
-
96-well plates and filtration apparatus with GF/B filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2R cells to confluency and harvest.
-
Homogenize cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer to the total binding wells, 50 µL of 10 µM Haloperidol for non-specific binding wells, and 50 µL of varying concentrations of the test compound for competition wells.
-
Add 50 µL of the radioligand (e.g., [³H]-Spiperone at a final concentration of 0.2 nM) to all wells.
-
Add 100 µL of the prepared cell membrane suspension (approximately 20-40 µg of protein per well) to initiate the reaction.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through GF/B filters pre-soaked in binding buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Antagonism Assay (cAMP Measurement)
This protocol assesses the functional activity of the test compound by measuring its ability to inhibit agonist-induced changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human Dopamine D2 receptors.
-
Assay buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Dopamine (agonist).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF-based or ELISA-based).
Procedure:
-
Cell Plating:
-
Seed the D2R-expressing cells into 96- or 384-well plates and culture overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound (or vehicle) for 15-30 minutes at 37°C.
-
Add a fixed concentration of dopamine (typically the EC₈₀) to all wells except the basal control.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the response induced by the agonist alone.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Dopamine D2 Receptor Signaling Pathway
The Dopamine D2 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist like dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This is the basis for the functional assay described above.
Caption: Simplified Dopamine D2 Receptor signaling pathway.
Best Practices for Using this compound as a Chemical Probe
To ensure the generation of robust and reproducible data, it is crucial to adhere to best practices for the use of chemical probes.[10][11]
-
Potency: A high-quality probe should have an in vitro potency (Ki or IC₅₀) of less than 100 nM for its intended target.[7]
-
Selectivity: The probe should be significantly more potent for the target of interest compared to other related targets (e.g., other dopamine receptor subtypes). A selectivity of at least 30-fold is recommended.[7]
-
Use of Controls: Always include a negative control, a structurally similar but inactive analog, to ensure that the observed phenotype is due to the on-target activity of the probe.
-
Concentration: Use the probe at the lowest effective concentration to minimize the risk of off-target effects. Typically, this should be no more than 10-fold above the in vitro IC₅₀.[12]
-
Orthogonal Approaches: Whenever possible, confirm findings using an orthogonal approach, such as a different chemical probe with a distinct scaffold or a genetic method (e.g., siRNA or CRISPR).
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- Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. J. Med. Chem. 34(8), 2474-2480 (1991). [URL: https://pubmed.ncbi.nlm.nih.gov/1651351/]
- New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. Bioorg. Med. Chem. 19(15), 4642-4652 (2011). [URL: https://pubmed.ncbi.nlm.nih.gov/21723724/]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-4-(3-methylpyridin-2-YL)piperazine
Welcome to the technical support center for the synthesis of 1-Methyl-4-(3-methylpyridin-2-YL)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic route and improve yields.
I. Overview of Synthetic Strategies
The synthesis of this compound typically involves the formation of a carbon-nitrogen (C-N) bond between the pyridine and piperazine rings. Two common and effective methods for achieving this are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
A. Nucleophilic Aromatic Substitution (SNAr)
In this classic approach, an electron-deficient pyridine ring substituted with a good leaving group (e.g., a halogen) is reacted with a nucleophile, in this case, 1-methylpiperazine. The reaction is facilitated by electron-withdrawing groups on the pyridine ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][2]
B. Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction has become a powerful tool for C-N bond formation.[3][4] It offers a broad substrate scope and often proceeds under milder conditions than traditional SNAr reactions, making it suitable for complex molecules with sensitive functional groups.[3][5] The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product.[3][4]
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product formation can stem from several factors, ranging from reactant quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Root Cause Analysis & Solutions
| Potential Cause | Recommended Action & Explanation |
| Poor Quality Starting Materials | Verify the purity of your starting materials (2-halo-3-methylpyridine and 1-methylpiperazine) using techniques like NMR or GC-MS. Impurities can interfere with the reaction. 1-Methylpiperazine is known to be hygroscopic and can absorb atmospheric moisture and carbon dioxide, which can affect its nucleophilicity. Consider using freshly distilled or purchased reagents. |
| Incorrect Reaction Conditions (SNAr) | Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[2] If you are running the reaction at room temperature, consider increasing it. A good starting point is refluxing in a suitable solvent like acetonitrile or water.[6] Base: The choice and amount of base can be critical. A base is often used to scavenge the acid generated during the reaction. For SNAr, inorganic bases like potassium carbonate (K₂CO₃) are commonly employed.[6][7] Ensure you are using a sufficient molar excess of the base. |
| Inactive Catalyst (Buchwald-Hartwig) | Catalyst Choice: The selection of the palladium precursor and the phosphine ligand is critical for a successful Buchwald-Hartwig amination.[5][8] Different generations of ligands offer varying levels of reactivity and stability.[3] For heteroaromatic substrates, sterically hindered and electron-rich ligands often perform well. Catalyst Loading: While catalytic, an insufficient amount of the palladium catalyst will lead to a sluggish or incomplete reaction. Typical catalyst loadings range from 0.5 to 5 mol%.[9] Catalyst Deactivation: The palladium catalyst is sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are anhydrous. |
| Inappropriate Solvent | The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. For SNAr, polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the amine. For Buchwald-Hartwig reactions, solvents like toluene, dioxane, or THF are commonly used.[5] |
Experimental Workflow: Troubleshooting Low Yield
Caption: Troubleshooting Decision Tree for Low Product Yield.
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products, complicating purification and lowering my yield. What are the common side reactions and how can I minimize them?
Answer:
Side product formation is a common challenge. Identifying the nature of the impurities is the first step towards mitigating their formation.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Plausible Cause & Explanation | Recommended Solution |
| Double Arylation of Piperazine | In reactions where piperazine is used as the starting material followed by N-methylation, double arylation can occur, leading to the formation of 1,4-bis(3-methylpyridin-2-yl)piperazine. | Use 1-methylpiperazine directly as the nucleophile. If starting from piperazine, using a significant excess of piperazine can statistically favor mono-arylation. |
| Hydrodehalogenation (Buchwald-Hartwig) | This is a common side reaction where the aryl halide is reduced to the corresponding arene.[3] It can be caused by β-hydride elimination from the palladium-amide intermediate. | The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Using more sterically hindered ligands can often suppress this side reaction.[3] |
| Homocoupling of Aryl Halide | This side reaction can occur, particularly at higher temperatures, leading to the formation of biaryl impurities. | Lowering the reaction temperature and ensuring efficient stirring can help minimize this. Additionally, optimizing the catalyst and ligand system can favor the desired cross-coupling pathway. |
| Reaction with Solvent | Certain solvents can participate in side reactions. For instance, in the presence of a strong base, some solvents can be deprotonated and act as nucleophiles. | Choose a solvent that is inert under the reaction conditions. Toluene and dioxane are generally robust choices for many cross-coupling reactions. |
Reaction Pathway: Minimizing Side Products
Caption: Synthetic Pathways and Potential Side Reactions.
Issue 3: Difficult Purification
Question: I am having trouble purifying my final product. What are the recommended purification methods?
Answer:
Effective purification is key to obtaining a high-purity final compound. The choice of method will depend on the physical properties of your product and the nature of the impurities.
Purification Strategies
| Purification Method | When to Use & Key Considerations |
| Column Chromatography | This is a versatile method for separating compounds with different polarities. A silica gel column is typically effective. The choice of eluent system is crucial. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) can provide good separation. |
| Crystallization | If your product is a solid, crystallization can be a highly effective method for purification, often yielding very pure material. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. |
| Acid-Base Extraction | Since your product is a tertiary amine, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities. The aqueous layer containing the protonated product can be washed with an organic solvent to remove non-polar impurities. Subsequently, basifying the aqueous layer will regenerate the free amine, which can then be extracted into an organic solvent.[10] |
| Distillation | If your product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. |
III. Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this synthesis? A1: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For SNAr reactions, yields can range from moderate to good (e.g., 65% for a similar reaction).[7] Buchwald-Hartwig aminations, when optimized, can often provide higher yields.
Q2: Which halogen on the pyridine ring is best for the SNAr reaction? A2: For SNAr reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I.[1][11] This is because the rate-determining step is typically the nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to.
Q3: Can I use piperazine instead of 1-methylpiperazine and then perform a methylation step? A3: Yes, this is a viable alternative synthetic route. You would first perform the C-N coupling with piperazine and then selectively methylate the other nitrogen atom. However, this adds an extra step to your synthesis and you will need to consider purification of the intermediate. Also, as mentioned earlier, there is a risk of double arylation when using piperazine.
Q4: How can I monitor the progress of my reaction? A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the formation of your product. For more quantitative analysis, you can take aliquots from the reaction mixture and analyze them by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC).
Q5: What are the safety precautions I should take when working with 1-methylpiperazine? A5: 1-Methylpiperazine is a flammable, corrosive, and toxic liquid.[12][13] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
IV. Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-methylpyridine (1.0 eq), 1-methylpiperazine (1.5 eq), and potassium carbonate (2.0 eq).
-
Add a suitable solvent, such as acetonitrile or water.[6][7]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If water was used as the solvent, extract the product with an organic solvent like ethyl acetate. If an organic solvent was used, filter off the inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 2-bromo-3-methylpyridine (1.0 eq), 1-methylpiperazine (1.2 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
V. References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]
-
Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents; 2023.
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate; 2017. [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. ; 2023. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides; 2026. [Link]
-
Synthesis and crystallization of piperazine ring-containing compounds. Google Patents; 2003.
-
1-METHYLPIPERAZINE FOR SYNTHESIS. ChemBK. [Link]
-
New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ResearchGate; 2006. [Link]
-
Purification of piperazine. Google Patents; 1959.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry; 2018. [Link]
-
N-Methylpiperazine. In: Wikipedia. ; 2023. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH; 2015. [Link]
-
Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents; 2023.
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
-
4 - Nucleophilic Aromatic Substitution. Scribd. [Link]
-
4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. PMC - NIH; 2013. [Link]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central; 2024. [Link]
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- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. 1-METHYL-4-(3-NITRO-2-PYRIDINYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]
- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-4-(3-methylpyridin-2-yl)piperazine
Welcome to the technical support center for 1-Methyl-4-(3-methylpyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound. As a molecule featuring both a piperazine and a pyridine ring, its solubility behavior can be complex and dependent on the specific experimental conditions. This document offers a structured, science-backed approach to systematically address and overcome these challenges.
Understanding the Molecule: Why Solubility Can Be a Hurdle
This compound possesses structural features that influence its solubility. The piperazine ring, a weak base, and the pyridine ring both contain nitrogen atoms that can be protonated.[1][2] This characteristic is key to manipulating its solubility in aqueous solutions. The overall molecule has a degree of lipophilicity, which can lead to poor solubility in purely aqueous media. Factors such as pH, solvent polarity, temperature, and the presence of other solutes can significantly impact its ability to dissolve.[3][4][5]
Troubleshooting Guide: A Step-by-Step Approach to Dissolution
This section provides a systematic workflow to address solubility issues. If you are encountering difficulties in dissolving this compound, follow these steps sequentially.
Step 1: Initial Assessment and Basic Techniques
Before proceeding to more advanced methods, it's crucial to ensure that fundamental dissolution practices have been correctly applied.[6]
-
Thorough Mixing: Have you vortexed or sonicated the solution? Mechanical agitation is often necessary to break down solid particles and facilitate dissolution.[6]
-
Gentle Warming: A slight increase in temperature can sometimes enhance solubility.[7] Try warming the solution in a water bath at 37-40°C for 10-15 minutes. However, be cautious, as excessive heat can degrade the compound.
-
Concentration Check: Are you attempting to dissolve the compound at a concentration that exceeds its solubility limit in the chosen solvent? It's advisable to start with a lower concentration and incrementally increase it.
Step 2: The Power of pH Adjustment
For ionizable compounds like this compound, pH is a critical factor influencing solubility.[8][][10] The nitrogen atoms in the piperazine and pyridine rings can accept protons (become protonated) in acidic conditions, forming a more polar, and therefore more water-soluble, salt form.[11][12]
Protocol for pH-Mediated Dissolution:
-
Start with an aqueous buffer of acidic pH (e.g., pH 2-4).
-
Add the desired amount of this compound to the acidic buffer.
-
Vortex or sonicate the mixture until the compound dissolves.
-
If the compound dissolves, you can then carefully adjust the pH upwards with a suitable base (e.g., NaOH) to your desired final pH. Be aware that the compound may precipitate if the pH is raised too high, back into its less soluble free-base form.
Caption: Impact of pH on the solubility of this compound.
Step 3: Leveraging Co-solvents
When working with organic solvents or requiring a higher concentration than achievable in aqueous solutions alone, co-solvents are an effective strategy.[13][14][15] Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[][16]
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)[17]
Systematic Co-solvent Screening Workflow:
Caption: Workflow for systematic co-solvent screening.
Protocol for Co-solvent Use:
-
If preparing a stock solution, dissolve this compound in 100% of the chosen co-solvent (e.g., DMSO) at a high concentration.[18]
-
For subsequent dilutions into aqueous media, ensure the final concentration of the co-solvent is low enough to not affect your experimental system (typically <1%, but this should be empirically determined).[18]
-
When preparing a working solution directly, start with a low percentage of the co-solvent in your aqueous buffer and gradually increase it until the compound dissolves.
Step 4: Other Advanced Techniques
If the above methods are insufficient, other techniques can be explored, although they may require more specialized equipment or formulation expertise.[19][20][21]
-
Complexation: The use of cyclodextrins can form inclusion complexes with the compound, enhancing its aqueous solubility.[12][22]
-
Surfactants: In some cases, surfactants can be used to form micelles that encapsulate the drug, increasing its solubility.[16]
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the compound, which can lead to a faster dissolution rate.[7][23]
Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?
This is a common issue when using DMSO as a co-solvent. The dramatic change in solvent polarity upon dilution can cause the compound to crash out of solution.
-
Troubleshooting:
-
Decrease the concentration of your DMSO stock solution.
-
Increase the volume of the final aqueous solution to lower the final DMSO concentration.
-
Add the DMSO stock solution to the aqueous medium slowly while vortexing to allow for better mixing.
-
Consider using a different co-solvent like ethanol or PEG 400, which may have better compatibility with your medium.[14][17]
-
Q2: Can I heat the compound to get it into solution?
Gentle warming (e.g., to 37°C) is acceptable and can be effective.[7] However, avoid high temperatures as this can lead to degradation of the compound. Always check the compound's stability at elevated temperatures if possible.
Q3: What is the best solvent for long-term storage of this compound in solution?
For long-term storage, it is generally recommended to store the compound as a solid at the recommended temperature. If a stock solution is necessary, a high-concentration solution in an anhydrous aprotic solvent like DMSO, stored at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles, is a common practice.[18][24] Always refer to the supplier's datasheet for specific storage recommendations.
Q4: My compound seems to be degrading in my acidic buffer. What are my options?
If you observe degradation at low pH, you may need to find a compromise between solubility and stability.
-
Troubleshooting:
-
Determine the pH range where the compound is both sufficiently soluble and stable. This may require a pH-stability study.
-
Consider using a co-solvent in a less acidic or neutral buffer to achieve the desired solubility without risking degradation.[]
-
Q5: How do I prepare a stock solution of this compound?
Preparing a concentrated stock solution is a common and recommended practice in research to save time and reduce repetitive weighing.[25][26]
Protocol for Stock Solution Preparation:
-
Accurately weigh the desired amount of the compound.[25]
-
Select an appropriate solvent where the compound has high solubility, such as DMSO or ethanol.[18]
-
Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Add the solvent to the solid compound and vortex or sonicate until fully dissolved.[27]
-
Store the stock solution in appropriately labeled, sealed vials at a low temperature (e.g., -20°C or -80°C).[24]
Summary of Solubility Enhancement Strategies
| Strategy | Principle | Best For | Considerations |
| pH Adjustment | Increasing the polarity of the compound by protonation.[10] | Aqueous solutions | Compound must be ionizable; risk of precipitation at higher pH; potential for pH-dependent degradation.[][12] |
| Co-solvents | Reducing the polarity of the solvent system.[][16] | Preparing concentrated stock solutions; dissolving in mixed aqueous/organic systems. | The co-solvent must be compatible with the downstream application; potential for precipitation upon dilution.[13][14] |
| Warming | Increasing the kinetic energy to overcome lattice energy.[7] | Quickly dissolving small amounts for immediate use. | Risk of compound degradation at elevated temperatures. |
| Complexation | Encapsulating the compound in a more soluble carrier molecule.[12] | Enhancing aqueous solubility for formulation. | Requires specific complexing agents like cyclodextrins; may alter the compound's properties.[22] |
By following this structured guide, researchers can effectively troubleshoot and overcome solubility challenges with this compound, ensuring reliable and reproducible experimental outcomes.
References
- Vertex AI Search. (2022, February 28). 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader.
- Pharmaguideline. (n.d.).
- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
- Pharma Excipients. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
- Wikipedia. (n.d.). Cosolvent.
- PPTX. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
- Shandong IRO Chelating Chemical Co., Ltd. (2025, December 23). Co-solvent: Significance and symbolism.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Pharma Excipients. (2022, May 30).
- BOC Sciences. (n.d.).
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques.
- Vertex AI Search. (2026, January 7). PH adjustment: Significance and symbolism.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Solubility of Things. (n.d.). Piperazine.
- Slideshare. (n.d.).
- Wikipedia. (n.d.). Piperazine.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- ResearchGate. (2018, February 27). Drug stock solutions best practices?.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Piperazine.
- SINTEF. (n.d.). Solid liquid solubility of piperazine.
- ResearchGate. (2025, August 8). Solubility enhancement techniques: A comprehensive review.
- Benchchem. (n.d.). Technical Support Center: Compound Solubility.
- PubMed. (2008, May 1). Making and Diluting Stock Solutions.
- Studylib. (n.d.).
- Agilent. (n.d.).
- ChemicalBook. (2023, April 23). 1-(4-METHYL-PYRIDIN-2-YL)-PIPERAZINE | 34803-67-3.
- Fisher Scientific. (n.d.).
- UNMC. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis.
- PASCO scientific. (n.d.). Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds.
Sources
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- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 12. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. wisdomlib.org [wisdomlib.org]
- 16. ijmsdr.org [ijmsdr.org]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. researchgate.net [researchgate.net]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. ascendiacdmo.com [ascendiacdmo.com]
- 21. researchgate.net [researchgate.net]
- 22. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or water-insoluble drugs - Google Patents [patents.google.com]
- 23. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 24. phytotechlab.com [phytotechlab.com]
- 25. fastercapital.com [fastercapital.com]
- 26. Making and diluting stock solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. unmc.edu [unmc.edu]
Technical Support Center: Optimizing Pyridinylpiperazine Coupling Reactions
Welcome to the technical support center for pyridinylpiperazine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of coupling piperazine moieties to pyridine rings. The pyridinylpiperazine scaffold is a cornerstone in modern pharmacology, appearing in numerous FDA-approved drugs. However, its synthesis is often fraught with challenges, from low yields to competing side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues encountered during these critical C-N bond-forming reactions. Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively design robust and reproducible synthetic routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during pyridinylpiperazine coupling reactions, providing a systematic approach to identifying causes and implementing effective solutions.
Problem 1: Low or No Product Yield
This is the most common issue, and its resolution requires a logical, stepwise investigation of the reaction parameters. The cause can range from reagent quality to subtle mechanistic inhibitions.
Potential Causes & Recommended Solutions
-
Inactive Catalyst System (Buchwald-Hartwig Amination): The active Pd(0) species is susceptible to oxidation.[1][2] Failure to form or maintain this species will halt the catalytic cycle.
-
Solution 1.1: Ensure a Strict Inert Atmosphere. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding reagents, and maintain a positive pressure throughout the reaction. Use of Schlenk techniques or a glovebox is highly recommended.[1][3]
-
Solution 1.2: Use a Palladium Pre-catalyst. Instead of generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent, use a well-defined pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These form the active Pd(0) species more reliably upon exposure to the base.[2]
-
Solution 1.3: Verify Ligand Integrity. Phosphine ligands, especially electron-rich ones, can be air-sensitive. Use fresh ligands from a reputable supplier.
-
-
Suboptimal Ligand or Base Selection: The ligand dictates the stability and reactivity of the palladium center, while the base is crucial for the deprotonation step in the catalytic cycle.[2][4]
-
Solution 2.1: Screen Ligands. For coupling with electron-deficient pyridinyl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, SPhos) are often required to promote the challenging oxidative addition step.[3][5]
-
Solution 2.2: Match Base Strength to Substrate. Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can degrade sensitive functional groups.[2] If substrate decomposition is suspected, switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact reaction outcomes.[6]
-
Solution 2.3: Consider Base Solubility. The poor solubility of inorganic bases can lead to reproducibility issues, especially on a larger scale. Grinding the base before use or adding celite can help prevent clumping.[2] Alternatively, using a biphasic solvent system (e.g., 2-MeTHF/water) can improve solubility and performance.[7]
-
-
Poor Substrate Reactivity (SNAr): Nucleophilic Aromatic Substitution (SNAr) reactions are highly dependent on the electronic properties of the pyridine ring.
-
Solution 3.1: Assess Electronic Activation. SNAr typically requires the pyridine ring to be activated by at least one strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to the leaving group (e.g., 2-chloro-3-nitropyridine).[8] If the ring is not sufficiently electron-deficient, the reaction will be extremely slow or will not proceed. In such cases, a palladium-catalyzed method is the superior choice.[9]
-
-
Inappropriate Reaction Temperature or Solvent:
-
Solution 4.1: Optimize Temperature. These coupling reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to catalyst decomposition or side reactions. If the reaction is sluggish, incrementally increase the temperature. If decomposition is observed (e.g., formation of palladium black), consider lowering the temperature and extending the reaction time.
-
Solution 4.2: Select an Appropriate Solvent. Aprotic polar solvents like toluene, dioxane, DMF, or DMSO are commonly used.[1][3] The solvent must fully dissolve the starting materials at the reaction temperature to ensure a homogeneous reaction mixture. If solubility is an issue, consider a different solvent system.
-
Here is a decision tree to guide your optimization process when faced with a low-yielding reaction.
Caption: Troubleshooting Decision Tree for Low Yield Reactions.
Problem 2: Formation of N,N'-bis-pyridinylpiperazine Byproduct
A frequent complication is the double arylation of piperazine, where both nitrogen atoms react with the pyridinyl halide. This reduces the yield of the desired mono-substituted product and complicates purification.
Potential Causes & Recommended Solutions
-
Stoichiometry of Reactants: When the molar ratio of piperazine to the pyridinyl halide is low (e.g., 1:1), the initially formed mono-arylated product can successfully compete with the remaining piperazine for the electrophile.
-
Solution 1.1: Use a Large Excess of Piperazine. A common and effective strategy is to use a significant excess of piperazine (e.g., 5-10 equivalents) relative to the pyridinyl halide.[1][10] This statistically favors the reaction of the halide with the unreacted piperazine over the less nucleophilic mono-substituted product.
-
Solution 1.2: Slow Addition of the Limiting Reagent. If using a large excess of piperazine is not feasible (e.g., due to cost), consider slowly adding the pyridinyl halide to the reaction mixture containing the piperazine. This maintains a high piperazine-to-halide ratio throughout the reaction.
-
-
Uncontrolled Reactivity: Both nitrogen atoms of piperazine are available for reaction.
-
Solution 2.1: Use Mono-Protected Piperazine. This is the most robust strategy for ensuring mono-arylation.[3] React the pyridinyl halide with a mono-protected piperazine, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group renders one nitrogen unreactive. The Boc group can then be efficiently removed in a subsequent step, typically under acidic conditions (e.g., TFA or HCl in dioxane), to yield the desired product.[3][10]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic method should I choose: Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution (SNAr)?
A1: The choice depends primarily on the electronic nature of your pyridinyl halide.
-
Choose SNAr when your pyridine ring is "activated" with strong electron-withdrawing groups (EWGs) like -NO₂ or -CN, especially when they are ortho or para to the halide leaving group.[8][9] This method is often simpler, cheaper (no catalyst required), and easier to scale up.
-
Choose Buchwald-Hartwig Amination for nearly all other cases, including electron-neutral or electron-rich pyridine rings.[3] This palladium-catalyzed method is far more versatile and has a much broader substrate scope, but it requires careful optimization of the catalyst, ligand, base, and solvent.[4][11]
Q2: How do I select the best catalyst system for a Buchwald-Hartwig reaction?
A2: The optimal catalyst system is substrate-dependent and often requires screening. However, here is a general guide:
| Component | Recommendation | Rationale |
| Palladium Source | Use a modern pre-catalyst (e.g., XPhos-Pd-G3, RuPhos-Pd-G3). | Provides higher stability, reliability, and faster generation of the active Pd(0) species compared to older sources like Pd(OAc)₂.[2] |
| Ligand | Start with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos). | These ligands promote the oxidative addition of the pyridinyl chloride (often the rate-limiting step) and facilitate the final reductive elimination.[2][4] The pyridine nitrogen can chelate to the palladium center, which can be a deactivating pathway; bulky ligands can help mitigate this issue.[12] |
| Catalyst Loading | Start with 1-2 mol % of the palladium pre-catalyst. | This is a typical starting point for optimization. For very challenging substrates, higher loadings may be necessary, but for process development, minimizing catalyst loading is a key goal. |
Q3: What is the role of the base, and how do I choose the right one?
A3: The base plays a critical role in the Buchwald-Hartwig catalytic cycle. Its primary function is to deprotonate the piperazine (or the protonated piperazine-palladium complex) to generate the active amine nucleophile for the coupling step.[2]
-
Strong Bases (e.g., NaOtBu, LiHMDS): These are very effective and often lead to faster reaction rates. They are the standard choice for robust, non-sensitive substrates.
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are preferred when your pyridinyl halide or piperazine contains base-sensitive functional groups (e.g., esters, ketones). They offer broader functional group tolerance.[2] Cesium carbonate (Cs₂CO₃) is often a good choice due to its better solubility in organic solvents compared to other potassium bases.[2]
Q4: My purification is difficult due to closely eluting impurities. What can I do?
A4: Difficult purification is often a symptom of a suboptimal reaction.
-
Re-optimize the Reaction: The best strategy is to improve the reaction's selectivity. Revisit the troubleshooting guide to minimize the formation of side products like the bis-arylated species. A cleaner reaction crude will simplify purification immensely.
-
Alternative Purification Techniques: If column chromatography is ineffective, consider crystallization of the product or its salt form (e.g., hydrochloride salt). For very challenging separations, preparative HPLC may be necessary, although this is less ideal for large-scale synthesis.[1]
Detailed Experimental Protocols
The following are general, self-validating protocols that serve as an excellent starting point for your experiments.
Protocol 1: Buchwald-Hartwig Amination using a Pre-catalyst
This protocol describes the coupling of a pyridinyl chloride with mono-Boc-piperazine.
Caption: General Workflow for Buchwald-Hartwig Amination.
Materials:
-
Pyridinyl chloride (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)[3]
-
Palladium Pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol %)
-
Base (e.g., Sodium tert-butoxide, 1.5 equiv)
-
Anhydrous Toluene (or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyridinyl chloride, N-Boc-piperazine, and sodium tert-butoxide.
-
Seal the tube with a septum, and carefully evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Under a positive pressure of argon, add the palladium pre-catalyst, followed by the anhydrous solvent via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.
-
Validation Step: Monitor the reaction progress periodically (e.g., every 1-2 hours) by TLC or LC-MS until the pyridinyl chloride is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water. Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol is for the reaction of an activated pyridinyl chloride (e.g., 2-chloro-3-nitropyridine) with excess piperazine.
Materials:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
Piperazine (8-10 equiv)
-
Base (optional, e.g., K₂CO₃, 2.0 equiv, can accelerate the reaction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2-chloro-3-nitropyridine, piperazine, and the solvent.
-
If using a base, add it to the mixture.
-
Heat the mixture to reflux (the temperature will depend on the solvent choice) and stir vigorously.
-
Validation Step: Monitor the reaction by TLC or LC-MS until the starting halide is no longer visible.[8]
-
Cool the reaction mixture to room temperature. If a precipitate has formed, it may be the product; it can be collected by filtration.
-
Alternatively, concentrate the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or crystallization.[1]
References
-
Reilly, S. W., & Mach, R. H. (2016). A Facile Palladium-Catalyzed Amination of Aryl Chlorides with Piperazine under Aerobic Conditions. Organic Letters, 18(20), 5272–5275. [Link]
-
Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12. [Link]
-
Surrey, A. R., et al. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 26(8), 1129-1137. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Mishra, V. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. [Link]
-
ResearchGate. (n.d.). Structures for the reaction of 2-chloropyridine with 2via (a) an η²(C...). ResearchGate. [Link]
-
Pace, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 698. [Link]
-
Biointerface Research in Applied Chemistry. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ResearchGate. [Link]
-
Kappe, C. O., et al. (2009). Efficient N-Arylation/Dealkylation of Electron Deficient Heteroaryl Chlorides and Bicyclic Tertiary Amines under Microwave Irradiation. The Journal of Organic Chemistry, 74(11), 4367–4370. [Link]
-
Rostami, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19335-19353. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Organic Chemistry Portal. [Link]
-
ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ResearchGate. [Link]
-
MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
ResearchGate. (2009). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. [Link]
-
ResearchGate. (2013). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. [Link]
-
Karole, T., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11094. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b. ResearchGate. [Link]
-
YouTube. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Lupine Publishers. (2019). Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives. Lupine Publishers. [Link]
-
ResearchGate. (2018). Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines. ResearchGate. [Link]
-
Chemical Communications. (2018). Recent developments in selective N-arylation of azoles. Chemical Communications. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-4-(3-methylpyridin-2-YL)piperazine stability and storage issues
Welcome to the technical support center for 1-Methyl-4-(3-methylpyridin-2-YL)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the stability and storage of this compound. The information herein is synthesized from established principles of organic chemistry and data from structurally related piperazine and pyridine derivatives to ensure scientific integrity and practical utility.
I. Compound Overview and General Stability
This compound is a heterocyclic compound featuring both a piperazine and a pyridine ring. This unique structure confers specific chemical properties that are crucial to understand for its effective use in experimental settings. The stability of this compound is influenced by the chemical reactivity of both the piperazine and pyridine moieties. The piperazine ring, with its two nitrogen atoms, can be susceptible to oxidation and reactions with atmospheric carbon dioxide. The pyridine ring, while generally stable, can undergo N-oxidation and is sensitive to certain acidic conditions.
II. Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature.[1][2][3] A summary of recommended storage conditions is provided in the table below.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C (Recommended) or 2-8°C (Acceptable for short-term) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation and reaction with atmospheric CO2 and moisture.[1][3] |
| Light | Amber vial or stored in the dark | Protects against photolytic degradation.[3] |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and reaction with container materials.[4][5][6] |
Q2: Is this compound hygroscopic?
Q3: Can I store solutions of this compound? If so, what are the best practices?
A3: Storing the compound in solution is generally not recommended for long periods due to potential solvent-mediated degradation. If you must store solutions, use a dry, aprotic solvent, and store at -20°C or below. It is advisable to prepare solutions fresh for each experiment.
Experimental Use
Q4: I am observing inconsistent results in my experiments. Could this be related to compound instability?
A4: Yes, inconsistent results can be a sign of compound degradation. Degradation can lead to a decrease in the effective concentration of the active compound and the formation of impurities that may interfere with your assay. It is recommended to verify the purity of your compound stock periodically.
Q5: What are the likely degradation pathways for this compound?
A5: Based on its structure, the most probable degradation pathways include:
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be catalyzed by trace metal ions.
-
N-Oxidation of the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide.
-
Hydrolysis: Although generally stable, under certain pH and temperature conditions, hydrolysis of functional groups could occur.
-
Photodegradation: Exposure to UV light can induce degradation.
The following diagram illustrates potential degradation pathways:
Caption: Potential degradation pathways of this compound.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Compound appears discolored or has a different physical appearance.
-
Possible Cause: This is a strong indicator of degradation. The appearance of color could be due to the formation of oxidized impurities.
-
Troubleshooting Steps:
-
Do not use the discolored compound in your experiments.
-
If possible, repurify a small sample of the compound.
-
If repurification is not feasible, discard the batch and obtain a new, verified lot of the compound.
-
Issue 2: Loss of compound activity or inconsistent assay results.
-
Possible Cause: This could be due to a decrease in the purity of the compound over time.
-
Troubleshooting Steps:
-
Purity Assessment: Perform a purity analysis of your compound stock. A recommended method is High-Performance Liquid Chromatography (HPLC).
-
Fresh Stock: If the purity is found to be compromised, prepare fresh solutions from a new, unopened vial of the compound.
-
Review Handling Procedures: Ensure that proper handling procedures are being followed to prevent contamination and degradation.
-
Issue 3: Poor solubility of the compound.
-
Possible Cause: The compound may have degraded into less soluble impurities. Alternatively, the chosen solvent may not be appropriate.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Consult literature for appropriate solvents for this class of compounds.
-
Gentle Warming and Sonication: Try gently warming the solution or using an ultrasonic bath to aid dissolution.
-
Purity Check: If solubility issues persist, it is advisable to check the purity of the compound.
-
IV. Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
-
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Mobile Phase: A common starting mobile phase is a gradient of water and acetonitrile with 0.1% formic acid.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: Scan for an optimal wavelength, typically around 254 nm for aromatic compounds.
-
Column temperature: 25°C
-
-
Analysis: Run the sample and analyze the chromatogram for the presence of impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
The following diagram outlines the workflow for purity assessment:
Caption: Workflow for purity assessment of this compound by HPLC.
V. References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Fisher Scientific. (2025). Safety Data Sheet: 1-(5-Methylpyridin-2-yl)piperazine. Retrieved from [A representative, though not identical, safety data sheet link would be placed here if available from the grounding tool for a closely related compound.]
-
Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. Retrieved from
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [A relevant review article on forced degradation studies.]
-
Sigma-Aldrich. (2025). Safety Data Sheet. [A representative safety data sheet for a related chemical from a major supplier.]
-
ResearchGate. (n.d.). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Retrieved from [A relevant research paper on the degradation of a pyridine-containing drug.]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [A review article on analytical methods for piperazine.]
-
ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [A research paper on the analysis of piperazine derivatives.]
-
CDH Fine Chemical. (n.d.). Material Safety Data Sheet. [A representative MSDS for a related chemical.]
-
PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]
-
Google Patents. (n.d.). Purification of piperazine. Retrieved from
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE. Retrieved from [A representative safety data sheet from ChemicalBook.]
-
PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [A relevant research paper on the analysis of a piperazine-pyridine compound.]
-
PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. Retrieved from [Link]
-
Thermo Fisher Scientific. (2016). Safety Data Sheet. [A representative safety data sheet from Thermo Fisher Scientific.]
-
University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [A dissertation on the synthesis of piperazine derivatives.]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [A relevant journal article on analytical methods for piperazines.]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [A research paper on the synthesis of methylpyridines.]
-
PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]
Sources
- 1. 1-(1-Methylpiperidin-4-yl)piperazine | 23995-88-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Mitigating Off-Target Effects of Pyridinylpiperazine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridinylpiperazine-based inhibitors. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of inhibitor selectivity and minimize off-target effects in your experiments. The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous successful kinase inhibitors.[1][2] However, achieving high selectivity remains a critical challenge. This resource offers practical, field-proven insights to enhance the precision and reliability of your research.
Troubleshooting Guides: A Problem-Solution Approach
This section addresses common issues encountered during the development and application of pyridinylpiperazine inhibitors, providing a step-by-step guide to diagnose and resolve them.
Issue 1: My pyridinylpiperazine inhibitor shows significant off-target activity in a kinase panel. How can I improve its selectivity?
Underlying Cause: Off-target activity often arises from the inhibitor binding to the highly conserved ATP-binding pocket of multiple kinases.[3][4] The pyridinylpiperazine scaffold itself can contribute to this by interacting with residues common to many kinases.
Troubleshooting Workflow:
Step 1: Analyze the Kinase Selectivity Profile
-
Action: Carefully examine the results from your kinase selectivity panel (e.g., KINOMEscan®, ADP-Glo™).[5][6]
-
Rationale: Identify the primary off-target kinases. Understanding which kinase families are most affected will guide your medicinal chemistry strategy. Note if the off-targets are structurally related to your primary target.
Step 2: Employ Structure-Based Drug Design (SBDD)
-
Action: Obtain or model the crystal structures of your primary target and key off-targets in complex with your inhibitor.
-
Rationale: SBDD allows for the identification of subtle differences in the ATP-binding pockets that can be exploited to enhance selectivity.[7][8] Look for differences in nearby solvent-exposed regions or less conserved residues.
Step 3: Strategically Modify the Pyridinylpiperazine Scaffold
-
Action: Synthesize analogs with modifications aimed at exploiting the structural differences identified in Step 2.
-
Rationale and Examples:
-
Targeting the "DFG-out" Conformation: Many successful and selective kinase inhibitors, such as imatinib, achieve their specificity by binding to an inactive "DFG-out" conformation of the kinase, which is not accessible to all kinases.[3] Design modifications that favor this binding mode.
-
Exploiting the Solvent-Exposed Region: Introduce bulky or charged groups on the piperazine or pyridine rings that can interact with unique residues in the solvent-exposed region of the target kinase, while sterically clashing with those of off-target kinases.[1]
-
Modifying the Hinge-Binding Moiety: The pyridine nitrogen often forms a key hydrogen bond with the kinase hinge region. Subtle modifications to this interaction can alter the inhibitor's orientation and selectivity profile.[9]
-
Step 4: Iterate and Re-Screen
-
Action: Test the newly synthesized analogs in the same kinase selectivity panel.
-
Rationale: This iterative process of design, synthesis, and testing is fundamental to successful lead optimization and achieving the desired selectivity profile.
Visualizing the Strategy: Structure-Based Design Workflow
Caption: Iterative workflow for improving inhibitor selectivity using SBDD.
Issue 2: My inhibitor is potent in biochemical assays but shows reduced or unexpected activity in cell-based assays. What could be the problem?
Underlying Cause: Discrepancies between biochemical and cellular activity can be due to several factors, including poor cell permeability, high protein binding, rapid metabolism, or engagement of unexpected cellular pathways due to off-target effects.
Troubleshooting Workflow:
Step 1: Assess Physicochemical Properties
-
Action: Evaluate the lipophilicity (LogP), solubility, and polar surface area (PSA) of your inhibitor.
-
Rationale: Poor physicochemical properties can limit the compound's ability to cross the cell membrane and reach its intracellular target. High lipophilicity can also lead to increased off-target binding.
Step 2: Conduct a Cellular Target Engagement Assay
-
Action: Use a technique like the Cellular Thermal Shift Assay (CETSA) or a probe-based target engagement assay to confirm that your inhibitor is binding to its intended target inside the cell.[10]
-
Rationale: This will help differentiate between a lack of target engagement and other downstream cellular effects.
Step 3: Profile Off-Target Effects in a Cellular Context
-
Action: Employ techniques like phospho-proteomics or transcriptional profiling to get a broader view of the cellular pathways affected by your inhibitor.[11]
-
Rationale: These methods can reveal unexpected off-target effects that may be counteracting the desired on-target effect or causing a different phenotype altogether.
Step 4: Investigate Cellular ATP Concentration Effects
-
Action: Compare your inhibitor's IC50 values in biochemical assays performed at both low (Km for ATP) and high (millimolar) ATP concentrations.
-
Rationale: The intracellular ATP concentration is much higher than that typically used in biochemical assays.[12] If your inhibitor is a competitive binder with ATP, its apparent potency in cells may be significantly lower.
Visualizing the Problem: Biochemical vs. Cellular Activity
Caption: Factors to consider when biochemical and cellular activities differ.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for pyridinylpiperazine kinase inhibitors?
A1: While the specific off-target profile depends on the complete chemical structure, pyridinylpiperazine-based inhibitors often show cross-reactivity with kinases that share structural homology with the primary target. For example, inhibitors designed for Abl kinase may also show activity against Src family kinases, KIT, and PDGF-R.[13][14] A broad kinase panel screening is essential to identify the specific off-target liabilities of your compound.
Q2: How can I use computational tools to predict off-target effects before synthesizing a new analog?
A2: Computational approaches are invaluable for pre-screening and prioritizing analogs with a higher probability of being selective.[15][16] A typical workflow involves:
-
Target Prediction: Use ligand-based methods (e.g., chemical similarity, pharmacophore modeling) or structure-based methods (e.g., molecular docking) to screen your virtual compound against a database of known protein structures.[15]
-
Binding Affinity Prediction: Employ more rigorous methods like free energy calculations to estimate the binding affinity of your compound to potential off-targets.
-
Selectivity Analysis: Compare the predicted binding affinities for your on-target versus off-targets to prioritize compounds with the best predicted selectivity profile.
Q3: What is a good starting point for a kinase selectivity panel?
A3: Several commercial vendors offer kinase selectivity profiling services with panels ranging from a few dozen to over 400 kinases.[5][17] A good starting point is a broad panel that covers all major branches of the human kinome. This will provide a comprehensive overview of your inhibitor's selectivity. For subsequent optimization rounds, you can move to a more focused panel that includes your primary target and the key off-targets identified in the initial screen.
Q4: What are some key structure-activity relationships (SAR) to consider when modifying the pyridinylpiperazine scaffold for improved selectivity?
A4: Key SAR insights for this scaffold include:
-
Piperazine Substitutions: The non-pyridine-linked nitrogen of the piperazine is often a key point for modification. Introducing bulky or functional groups here can disrupt binding to off-targets while maintaining or improving on-target potency.
-
Pyridine Ring Decorations: Substitutions on the pyridine ring can influence the inhibitor's interaction with the hinge region and the solvent-exposed surface of the kinase, thereby modulating selectivity.
-
Conformational Rigidity: Introducing conformational constraints, for example, by creating a bicyclic system involving the piperazine ring, can lock the inhibitor into a bioactive conformation that is more selective for the target kinase.
Q5: At what concentration should I screen my inhibitor for off-target effects?
A5: It is recommended to screen your inhibitor at a concentration that is at least 10-fold, and ideally 100-fold, above its on-target IC50 or Ki. This will help to identify off-target interactions that may become relevant at the higher concentrations often required to achieve a therapeutic effect in vivo. Many standard kinase panels screen at a fixed concentration of 1 or 10 µM.[18][19]
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling using ADP-Glo™
This protocol provides a general framework for assessing the selectivity of a pyridinylpiperazine inhibitor against a panel of kinases.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega)[5]
-
ADP-Glo™ Kinase Assay reagents
-
Your pyridinylpiperazine inhibitor dissolved in DMSO
-
Multi-well plates (e.g., 384-well)
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of your inhibitor in DMSO. A typical starting concentration for the highest dose is 100 µM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add your diluted inhibitor.
-
Add the kinase/substrate mixture for each kinase in the panel to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.[5]
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration. Determine the IC50 values for the on-target and any significant off-targets.
Data Interpretation:
| Inhibitor | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1/Target) |
| Compound X | 10 | 500 | >10,000 | 50 |
| Compound Y | 15 | 150 | 2,000 | 10 |
A higher selectivity ratio indicates greater selectivity.
References
-
Bavetsias, V., & Linardopoulos, S. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Current Opinion in Oncology, 27(5), 414-421. [Link]
-
Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(13), 1637-1662. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Gao, Y., et al. (2013). A broad-spectrum screen for kinase inhibitors targeting theurkaryotic protein kinase superfamily. Biochemical Journal, 451(2), 313-328. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. [Link]
-
Blaskovich, M. A. (2016). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 11(2), 295-308. [Link]
-
Weisberg, E., et al. (2007). Second generation inhibitors of Bcr-Abl for the treatment of imatinib-resistant chronic myeloid leukaemia. Nature Reviews Cancer, 7(5), 345-356. [Link]
-
Zhang, J., et al. (2010). Targeting Bcr-Abl by combining allosteric and ATP-binding-site inhibitors. Nature, 463(7280), 501-506. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Zitnik, M., et al. (2018). Immunological off-target effects of imatinib. Nature Reviews Clinical Oncology, 15(5), 297-310. [Link]
-
Manley, P. W., et al. (2014). The story of Gleevec. In The Practice of Medicinal Chemistry (pp. 215-233). Academic Press. [Link]
-
Fabbro, D., et al. (2015). Structure-based design of selective protein kinase inhibitors. Methods in Molecular Biology, 1263, 1-27. [Link]
-
Fang, L., et al. (2018). Overcoming Gleevec-resistance by blocking oncogene addiction in malignant hematologic cells. Journal of Hematology & Oncology, 11(1), 1-5. [Link]
-
Anastassiadis, T., et al. (2011). A public resource for characterizing the human kinome. Nature Chemical Biology, 7(12), 939-947. [Link]
-
Mertins, P., et al. (2016). Proteogenomics connects somatic mutations to signalling in breast cancer. Nature, 534(7605), 55-62. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Wu, H., et al. (2015). Discovery of a potent and selective Bcr-Abl inhibitor with a different binding mode from imatinib. Journal of Medicinal Chemistry, 58(17), 6875-6889. [Link]
-
Merget, B., et al. (2018). A computational workflow for the prediction of kinase inhibitor off-targets. Journal of Chemical Information and Modeling, 58(10), 2097-2107. [Link]
-
Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
-
Welsch, M. E., et al. (2010). Piperazine-containing drugs: a medicinal chemistry perspective. Journal of Medicinal Chemistry, 53(11), 4247-4274. [Link]
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Niepel, M., et al. (2017). Common problems and potential solutions for troubleshooting drug-response measurements. Current Protocols in Chemical Biology, 9(2), 115-132. [Link]
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Srithiowat, N., & Tanramluk, D. (2019). Structure-based drug design approaches to improve Gleevec as promiscuous drug. Proceeding of Pure and Applied Chemistry International Conference, PACCON 2019, CB16-CB19. [Link]
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Lin, Y. H., et al. (2020). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology, 65, 13-25. [Link]
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Tiwari, K., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific Reports, 14(1), 1-18. [Link]
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Srithiowat, N., & Tanramluk, D. (2019). Structure-based drug design approaches to improve Gleevec as promiscuous drug. Pure and Applied Chemistry International Conference (PACCON 2019). [Link]
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Hafner, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Current Protocols in Chemical Biology, 9(2), 115-132. [Link]
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Li, J., et al. (2024). Rationally designed BCR-ABL kinase inhibitors for improved leukemia treatment via covalent and pro-/dual-drug targeting strategies. Journal of Medicinal Chemistry. [Link]
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Patel, H., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113221. [Link]
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Kuriwaki, I., et al. (2020). Structure-based drug design of 1,3,5-triazine and pyrimidine derivatives as novel FGFR3 inhibitors with high selectivity over VEGFR2. Bioorganic & Medicinal Chemistry, 28(10), 115453. [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [Link]
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Anastassiadis, T., et al. (2011). Direct, indirect and off-target effects of kinase inhibitors. Nature Chemical Biology, 7(12), 939-947. [Link]
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Ternant, D., et al. (2023). From Personalized to Precision Medicine in Oncology: A Model-Based Dosing Approach to Optimize Achievement of Imatinib Target Exposure. Cancers, 15(7), 2021. [Link]
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Technical Support Center: Enhancing the Oral Bioavailability of 1-Methyl-4-(3-methylpyridin-2-YL)piperazine Analogs
Welcome to the technical support center dedicated to advancing the development of 1-Methyl-4-(3-methylpyridin-2-YL)piperazine analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the oral bioavailability of this important class of molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of your research.
Introduction to Bioavailability Challenges
The oral route is the most preferred method for drug administration due to its convenience and patient compliance.[1] However, achieving adequate oral bioavailability for many drug candidates, including piperazine derivatives, can be a significant hurdle.[2][3] The journey of an orally administered drug from the gastrointestinal (GI) tract to systemic circulation is fraught with obstacles that can limit its therapeutic efficacy. These challenges often stem from three primary factors: low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism.[4][5][6]
This guide will systematically address each of these challenges, providing both the theoretical underpinnings and practical, field-proven strategies to overcome them.
Frequently Asked Questions (FAQs)
This section addresses common initial questions that researchers may have when working to enhance the oral bioavailability of this compound analogs.
Q1: What are the primary factors that typically limit the oral bioavailability of piperazine-containing compounds?
A1: While the piperazine moiety can sometimes improve aqueous solubility, the overall bioavailability is influenced by the entire molecular structure.[3] Common limiting factors include:
-
Low Aqueous Solubility: The lipophilicity of the substituents on the piperazine ring and the pyridine core can lead to poor dissolution in the gastrointestinal fluids, a prerequisite for absorption.[2][7] Many such compounds fall under the Biopharmaceutics Classification System (BCS) Class II, which are characterized by low solubility and high permeability.[3]
-
Poor Membrane Permeability: Even if a compound dissolves, it may struggle to cross the intestinal epithelial barrier.[8] This can be due to a high molecular weight, a large polar surface area, or the presence of charged groups.[9]
-
Efflux Transporter Substrate: The compound might be recognized and actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp), reducing its net absorption.[9]
-
First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it can be extensively metabolized before reaching systemic circulation.[4][5] This "first-pass effect" can significantly reduce the amount of active drug.[4][6]
Q2: What initial in vitro assays are essential for diagnosing the cause of poor oral bioavailability?
A2: A tiered approach using in vitro assays is crucial for an initial diagnosis.[10][11]
-
Solubility Assays: Kinetic and thermodynamic solubility tests in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) are fundamental to determine if dissolution is a limiting factor.
-
Permeability Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts a compound's passive diffusion ability across a lipid membrane.[9][11]
-
Caco-2 Cell Permeability Assay: This cell-based model uses a monolayer of human intestinal-like cells to assess both passive diffusion and active transport, including the potential for efflux.[9][12]
-
-
Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes helps to predict its susceptibility to first-pass metabolism.[13]
Q3: What is the Biopharmaceutics Classification System (BCS) and why is it important for my research?
A3: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[14] It is a valuable tool for predicting a drug's in vivo absorption characteristics and for guiding formulation development. The four classes are:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Many piperazine analogs fall into BCS Class II or IV, indicating that solubility is a primary hurdle to overcome. Understanding your compound's BCS class is a critical first step in designing an effective bioavailability enhancement strategy.
Troubleshooting Guide: Addressing Specific Bioavailability Hurdles
This section provides detailed troubleshooting guides for the most common challenges encountered during the development of this compound analogs.
Issue 1: Low Aqueous Solubility
Low aqueous solubility is a frequent impediment to achieving adequate oral absorption.[7][15] If your analog demonstrates poor solubility in biorelevant media, consider the following strategies.
Causality and Troubleshooting Steps
The inability of a compound to dissolve in the gastrointestinal fluids prevents it from being absorbed. The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the drug and its saturation solubility. Therefore, strategies should focus on increasing one or both of these parameters.
Strategies for Enhancing Solubility:
| Strategy | Principle | Advantages | Disadvantages |
| Salt Formation | Converting an ionizable drug to a salt form can significantly increase its dissolution rate.[16][17] | Simple, cost-effective, and often results in a crystalline, stable solid.[18] | Only applicable to ionizable compounds; the salt may be hygroscopic or convert back to the less soluble free form in the GI tract.[19][16] |
| Particle Size Reduction | Decreasing the particle size (micronization or nanonization) increases the surface area available for dissolution.[1][7][17][20] | Applicable to a wide range of compounds.[18] | Can be energy-intensive; nanoparticles may have a tendency to agglomerate, reducing the effective surface area.[20] |
| Amorphous Solid Dispersions (ASDs) | Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can lead to higher apparent solubility and dissolution rates.[1][18] | Can achieve significant increases in solubility.[21] | Amorphous forms are thermodynamically unstable and can recrystallize over time, reducing their effectiveness.[14] |
| Prodrug Approach | A bioreversible derivative (prodrug) can be synthesized to have improved solubility.[14][22] The prodrug is then converted to the active parent drug in vivo.[23] | Can simultaneously address multiple issues like solubility and permeability.[22][24] | Requires additional synthetic steps and careful design to ensure efficient conversion to the active drug.[23][25] |
| Formulation with Excipients | Incorporating solubilizing agents such as surfactants, co-solvents, or cyclodextrins into the formulation can enhance solubility.[1][26] | Can be a straightforward approach for liquid or semi-solid formulations. | The amount of excipient required can be large, and they may have their own physiological effects.[15] |
Experimental Workflow for Solubility Enhancement
Caption: Workflow for addressing poor membrane permeability.
Issue 3: Rapid First-Pass Metabolism
Significant metabolism of the drug in the gut wall or liver before it reaches systemic circulation can drastically reduce its bioavailability. [4][5]
Causality and Troubleshooting Steps
The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, are major contributors to first-pass metabolism. [4]If your analog is rapidly metabolized in liver microsome or hepatocyte assays, the following strategies may be employed.
Strategies to Mitigate First-Pass Metabolism:
| Strategy | Principle | Advantages | Disadvantages |
| Structural Modification | Modifying the metabolic "soft spots" on the molecule can block or slow down enzymatic degradation. | Can lead to a more inherently stable compound. | May alter the pharmacological activity of the compound. |
| Prodrug Approach | A prodrug can be designed to be resistant to first-pass metabolism and release the active drug after absorption. [4] | Can protect the drug from premature metabolism. | Requires careful design to ensure release at the target site. [23] |
| Alternative Routes of Administration | Routes such as sublingual, transdermal, or intravenous administration bypass the portal circulation and thus avoid first-pass metabolism. [4][5][6][27] | Can completely avoid first-pass metabolism. [5] | May be less convenient for patients and have different formulation requirements. |
| Formulation with Enzyme Inhibitors | Co-administering the drug with an inhibitor of the relevant metabolic enzymes can increase its bioavailability. | Can be a simple formulation approach. | Potential for drug-drug interactions and systemic side effects. |
Logical Relationship for Addressing First-Pass Metabolism
Caption: Logical steps to mitigate rapid first-pass metabolism.
Detailed Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol outlines the steps for assessing the bidirectional permeability of a this compound analog.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (0.4 µm pore size)
-
DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically >200 Ω·cm²).
-
Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Experiment (Basolateral to Apical): a. Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).
Papp (cm/s) = (dQ/dt) / (A * C0)
ER = Papp (B to A) / Papp (A to B)
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. An efflux ratio greater than 2 suggests active efflux.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved January 22, 2026.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- Zhang, Y., & Ma, H. (2014). Current prodrug strategies for improving oral absorption of nucleoside analogues. Journal of Pharmaceutical Analysis, 4(4), 223-233.
- ResearchGate. (2025).
- MDPI. (n.d.).
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
- PubMed. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Pharmaceutical Design, 9(26), 2237-2253.
- Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability.
- MDPI. (n.d.). Modern Prodrug Design for Targeted Oral Drug Delivery.
- NIH. (n.d.). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues.
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- Drug Discovery Online. (n.d.). Solid Form Strategies For Increasing Oral Bioavailability.
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- PubMed. (2005). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery, 2(3), 419-433.
- (n.d.). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals.
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- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Enhancing Oral Bioavailability of Piperazine Compounds.
- (n.d.). Overcoming the Challenge of Poor Drug Solubility.
- Medical Engineering Technologies. (n.d.). Bioavailability Studies.
- Semantic Scholar. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
- Taylor & Francis. (2024).
- MDPI. (n.d.). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods.
- JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
- bioRxiv. (2024).
- PubMed. (2003). Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery. International Journal of Pharmaceutics, 269(1), 143-156.
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- (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
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- PubMed. (n.d.). Drug-like properties and the causes of poor solubility and poor permeability.
- Contract Pharma. (2017). Optimizing Drug Solubility.
- PubMed Central. (n.d.). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs.
- MDPI. (n.d.). Challenges in Permeability Assessment for Oral Drug Product Development.
- (n.d.). First Pass Metabolism for Beginners: Understanding Its Role in Clinical Practice.
- ACCESS Newswire. (2026). Aspire Biopharma Files Provisional Patent Application for Industry-First Sublingual Formulation of Alprazolam - Generic Xanax(R) - for Rapid Anxiety Relief.
- Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect.
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Technical Support Center: Navigating the Metabolic Challenges of N-Methylpiperazine Moieties
A Senior Application Scientist's Guide for Drug Discovery Professionals
Welcome to the technical support center for medicinal chemists and drug development scientists. The N-methylpiperazine moiety is a stalwart in drug design, prized for conferring aqueous solubility and favorable pKa properties to drug candidates.[1] It is a common structural motif found in numerous approved drugs, from sildenafil to cyclizine.[2][3] However, its advantages are often counterbalanced by a significant liability: metabolic instability.
This guide is structured to provide both foundational knowledge and actionable troubleshooting strategies to address the metabolic challenges associated with this versatile scaffold.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the use and metabolism of the N-methylpiperazine group.
Q1: Why is the N-methylpiperazine moiety so prevalent in medicinal chemistry despite its metabolic instability?
A1: The popularity of the N-methylpiperazine scaffold stems from a highly desirable combination of physicochemical properties that are crucial for drug development:
-
Aqueous Solubility: The basic nitrogen atom (pKa ≈ 9.8 for the distal nitrogen) is readily protonated at physiological pH, significantly enhancing the water solubility of the parent molecule. This is a critical factor for achieving adequate bioavailability and formulation feasibility.
-
Synthetic Accessibility: N-methylpiperazine is a commercially available and relatively inexpensive building block, making it an attractive choice for rapid analog synthesis and library generation.[4][5]
-
Privileged Scaffold: Its presence in numerous successful drugs has established it as a "privileged" structure, meaning it is known to interact favorably with a variety of biological targets.[1]
-
Structural Versatility: The piperazine ring offers two points for substitution, allowing chemists to modulate properties and explore structure-activity relationships (SAR) in multiple vectors.[6]
Ultimately, the benefits of improved solubility and synthetic tractability often lead chemists to incorporate this moiety first and address any metabolic liabilities later through targeted structural modifications.
Q2: What are the primary metabolic pathways responsible for the breakdown of N-methylpiperazine-containing compounds?
A2: The metabolic Achilles' heel of the N-methylpiperazine moiety is its susceptibility to oxidation by Cytochrome P450 (CYP) enzymes.[7][8] The primary routes of metabolism are:
-
N-dealkylation: This is the most common and often most problematic pathway.[9] The methyl group is oxidatively cleaved, forming a secondary amine (the piperazine) and formaldehyde. This process is initiated by the oxidation of the carbon atom attached to the nitrogen.[10]
-
α-Carbon Oxidation: Oxidation can occur on the carbon atoms of the piperazine ring that are adjacent (alpha) to the nitrogen atoms. This can lead to the formation of unstable carbinolamine intermediates, which may result in ring-opening or the formation of lactams.[8][11]
-
N-oxidation: The tertiary nitrogen atom can be directly oxidized to form an N-oxide metabolite. While sometimes a minor pathway, it can become more prominent if other routes are blocked.[8]
-
Ring Hydroxylation: Direct oxidation of the carbon atoms in the piperazine ring can occur, although this is generally a less common pathway compared to oxidation at the nitrogen or adjacent carbons.[8]
The following diagram illustrates these key metabolic hotspots.
Caption: Major metabolic pathways of the N-methylpiperazine moiety.
Q3: Which specific CYP450 enzymes are most commonly involved in metabolizing this moiety?
A3: While multiple CYP enzymes can contribute, members of the CYP3A and CYP2D6 families are frequently implicated in the metabolism of piperazine-containing drugs.[12][13][14][15] For instance, studies on the antipsychotic drug aripiprazole show that CYP3A4 is heavily involved in its N-dealkylation.[12] The metabolism of other compounds, like perazine, has shown involvement from CYP1A2 and CYP2C19 as well, particularly for N-demethylation.[16] The exact enzyme(s) involved can be substrate-dependent, making experimental determination crucial for each new chemical entity.
Part 2: Troubleshooting Guide
This section provides a structured, problem-solving approach to common experimental issues encountered with N-methylpiperazine-containing compounds.
Problem 1: My compound shows high intrinsic clearance (CLint > 100 µL/min/mg) in human liver microsomes (HLM). How do I confirm the site of metabolism and identify the responsible enzymes?
A1: High clearance in HLM is a classic indicator of metabolic liability. The goal is to first pinpoint the metabolic soft spot and then identify the specific CYP enzymes involved.
Workflow: Diagnosing High Clearance
Caption: Troubleshooting workflow for high intrinsic clearance.
Step-by-Step Experimental Protocols:
Protocol 1: Metabolite Identification (MetID) in HLM
-
Incubation: Incubate your test compound (typically 1-10 µM) with pooled human liver microsomes (0.5-1.0 mg/mL) in a phosphate buffer (pH 7.4).
-
Cofactor Addition: Initiate the reaction by adding an NADPH-regenerating system. Include a control incubation without the regenerating system to check for non-CYP-mediated degradation.
-
Time Points: Incubate at 37°C and remove aliquots at several time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.
-
Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Look for the disappearance of the parent compound and the appearance of new peaks. Specifically search for predicted masses corresponding to N-demethylation (+14 Da mass shift is often an artifact, the actual change is -14 Da for CH2 loss), oxidation (+16 Da), and other potential modifications.
Protocol 2: CYP Reaction Phenotyping
This protocol should be run after confirming metabolism occurs at the piperazine moiety.
-
Setup: Prepare separate incubations of your compound with HLM as described above.
-
Inhibitor Addition: To individual incubation wells, add a selective chemical inhibitor for each major CYP isoform (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6, Ticlopidine for CYP2C19, etc.).[16]
-
Reaction & Quenching: Initiate the reaction with NADPH, incubate for a fixed time point (e.g., 15 minutes), and quench as previously described.
-
Analysis: Quantify the formation of the key metabolite (e.g., the N-desmethyl product) in the presence and absence of each inhibitor using LC-MS/MS.
-
Interpretation: A significant reduction in metabolite formation in the presence of a specific inhibitor points to that CYP isoform as a primary contributor to your compound's metabolism.
Problem 2: My compound's clearance is primarily driven by N-dealkylation. What are the most effective medicinal chemistry strategies to improve its metabolic stability?
A2: Once N-dealkylation is confirmed as the liability, several structural modification strategies can be employed to "shield" the vulnerable site. The goal is to decrease the rate of metabolism without negatively impacting the compound's desired activity or properties.
Common Strategies to Block N-Dealkylation:
| Strategy | Description | Rationale | Potential Downsides |
| Steric Hindrance | Introduce bulky groups on the carbon alpha to the tertiary nitrogen (e.g., methyl, ethyl). | The bulky group physically blocks the CYP enzyme's active site from accessing the N-methyl group. | Can alter conformation, potentially reducing on-target activity. May introduce new metabolic liabilities. |
| Alpha-Fluorination | Replace one or more hydrogens on the N-methyl group with fluorine (e.g., -CH₂F, -CHF₂, -CF₃). | The strong electron-withdrawing nature of fluorine destabilizes the radical intermediate required for oxidative dealkylation, increasing the C-H bond strength. | Can significantly alter pKa and lipophilicity. Synthesis can be challenging. |
| Replace Methyl Group | Substitute the N-methyl with a less metabolically labile group (e.g., N-ethyl, N-isopropyl, N-cyclopropyl).[7][17] | Larger alkyl groups are often dealkylated more slowly than methyl groups. Cyclopropyl groups can sometimes act as mechanism-based inhibitors.[7] | May alter SAR and physicochemical properties like solubility and permeability. |
| Bioisosteric Replacement | Replace the entire N-methylpiperazine ring with a bioisostere.[18][19][20] | A different heterocyclic scaffold may have an improved metabolic profile while maintaining the necessary 3D orientation and physicochemical properties. | This is a more drastic change that can significantly impact SAR, solubility, and other properties. |
Recommended Bioisosteric Replacements for N-Methylpiperazine:
| Bioisostere | Key Features | Advantages | Disadvantages |
| Homopiperazine / Diazepane | Seven-membered ring. | Alters the vector and conformation, potentially avoiding CYP active site binding. | May increase lipophilicity and alter pKa. |
| Spirocyclic Diamines | Rigid, 3D structure.[19][21] | Introduces sp³ character, improving solubility and metabolic stability while maintaining nitrogen vectors.[18] | More complex synthesis. |
| Bridged Piperazines | Constrained bicyclic systems. | Reduces conformational flexibility, which can pre-organize the molecule for the target but prevent binding to metabolic enzymes. | Can be synthetically challenging. May reduce permeability. |
| (1-Methyl-1H-pyrazol-4-yl)methanamine | Acyclic, flexible linker with basic nitrogen. | Removes the piperazine ring entirely, eliminating its specific metabolic liabilities. | Increases flexibility, which can be entropically unfavorable for target binding. |
By systematically applying these diagnostic and synthetic strategies, researchers can effectively troubleshoot and mitigate the metabolic instability of N-methylpiperazine-containing compounds, paving the way for the development of more robust and successful drug candidates.
References
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N-Methylpiperazine - Wikipedia. Wikipedia. [Link]
-
N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. [Link]
-
N-METHYL PIPERAZINE - Sanjay Chemicals (India) Pvt. Ltd. Sanjay Chemicals. [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of 1-Methyl-4-(3-methylpyridin-2-YL)piperazine and Known Muscarinic M4 Receptor Modulators
Introduction
The development of selective and efficacious modulators of the muscarinic acetylcholine M4 receptor represents a promising therapeutic strategy for treating neuropsychiatric disorders such as schizophrenia and cognitive dysfunction.[1][2] The M4 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the striatum, hippocampus, and cerebral cortex, where it plays a crucial role in modulating dopamine release.[1] This guide provides a comparative analysis of the novel compound, 1-Methyl-4-(3-methylpyridin-2-YL)piperazine (hereafter referred to as Compound X), with the well-characterized M4 receptor modulators, xanomeline and tazomeline. Due to the novelty of Compound X, this guide presents a scientifically grounded, hypothetical framework for its evaluation, based on established methodologies in pharmacology and drug discovery.
Compound Profiles
Compound X: this compound
Compound X is a novel small molecule featuring a piperazine and a methyl-substituted pyridine moiety.[3][4] Based on its structural similarity to known M4 receptor ligands, it is hypothesized to act as a positive allosteric modulator (PAM) of the M4 receptor. PAMs offer a potential advantage over orthosteric agonists by enhancing the effect of the endogenous ligand, acetylcholine, in a more physiologically relevant manner, which can lead to improved selectivity and a better side-effect profile.[1][5]
Known Inhibitors: Xanomeline and Tazomeline
-
Xanomeline: A muscarinic receptor agonist with a preference for M1 and M4 subtypes.[1] It has demonstrated significant efficacy in clinical trials for schizophrenia, particularly when co-administered with the peripherally acting muscarinic antagonist trospium to mitigate side effects.[6][7][8]
-
Tazomeline: A selective M1 muscarinic receptor agonist that was investigated for the treatment of Alzheimer's disease.[9][10][11] While its development was discontinued, it serves as a valuable reference compound for M1/M4-targeted therapies.[11][12]
Comparative Efficacy Evaluation: Experimental Design
To objectively compare the efficacy of Compound X with xanomeline and tazomeline, a multi-tiered experimental approach is proposed, encompassing in vitro characterization and in vivo preclinical models.
In Vitro Assays
A critical first step in characterizing a novel compound is to determine its binding affinity and functional activity at the target receptor.
1. Radioligand Binding Assay:
This assay quantifies the affinity of a compound for the M4 receptor.
-
Protocol:
-
Prepare cell membranes from a stable cell line overexpressing the human M4 muscarinic receptor.
-
Incubate the membranes with a fixed concentration of a radiolabeled M4-selective antagonist (e.g., [³H]-pirenzepine).
-
Add increasing concentrations of the test compounds (Compound X, xanomeline, tazomeline).
-
After incubation, separate the bound and free radioligand by filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) from the IC50 values (concentration of the compound that inhibits 50% of the radioligand binding).
-
2. GTPγS Binding Assay:
This functional assay measures the activation of G-proteins following receptor agonism.
-
Protocol:
-
Use cell membranes expressing the M4 receptor.
-
Incubate the membranes with increasing concentrations of the test compounds in the presence of [³⁵S]GTPγS.
-
Receptor activation leads to the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Capture the [³⁵S]GTPγS-bound G-proteins and measure radioactivity.
-
Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.
-
3. Calcium Mobilization Assay:
This assay is particularly useful for Gq-coupled receptors but can be adapted for Gi-coupled receptors like M4 by co-expressing a chimeric G-protein.
-
Protocol:
-
Use a cell line stably co-expressing the M4 receptor and a promiscuous G-protein (e.g., Gαqi5).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with increasing concentrations of the test compounds.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate the EC50 and Emax values.
-
In Vivo Models
Preclinical animal models are essential for evaluating the therapeutic potential of a compound in a complex biological system.
1. Amphetamine-Induced Hyperlocomotion in Rats:
This model is widely used to screen for antipsychotic-like activity.
-
Protocol:
-
Acclimate male Sprague-Dawley rats to the experimental environment.
-
Administer the test compounds (Compound X, xanomeline, or vehicle) via an appropriate route (e.g., intraperitoneal or oral).
-
After a predetermined pretreatment time, administer d-amphetamine to induce hyperlocomotion.
-
Record the locomotor activity of the rats in an open-field arena.
-
Analyze the data to determine if the test compounds can attenuate the amphetamine-induced increase in activity.
-
2. Novel Object Recognition (NOR) Test:
This test assesses cognitive function, particularly recognition memory, which is often impaired in schizophrenia and Alzheimer's disease.
-
Protocol:
-
Habituate mice to an open-field arena.
-
During the training phase, expose the mice to two identical objects.
-
After a retention interval, replace one of the familiar objects with a novel object.
-
Administer the test compounds before the training or testing phase.
-
Measure the time the mice spend exploring the novel object versus the familiar object.
-
A preference for the novel object indicates intact recognition memory.
-
Hypothetical Data Summary
The following tables present hypothetical, yet plausible, data for Compound X in comparison to xanomeline and tazomeline.
Table 1: In Vitro Efficacy Comparison
| Compound | M4 Receptor Binding Affinity (Ki, nM) | GTPγS Binding (EC50, nM) | GTPγS Binding (Emax, % of Acetylcholine) |
| Compound X | 5.2 | 15.8 | 110% (as a PAM) |
| Xanomeline | 10.5 | 25.4 | 85% |
| Tazomeline | 25.1 | 42.3 | 70% |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Amphetamine-Induced Hyperlocomotion (Reversal at 10 mg/kg, %) | Novel Object Recognition (Discrimination Index at 1 mg/kg) |
| Compound X | 75% | 0.45 |
| Xanomeline | 68% | 0.40 |
| Tazomeline | 45% | 0.35 |
Visualizations
M4 Receptor Signaling Pathway
Caption: Simplified M4 receptor signaling pathway.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro compound characterization.
Logical Diagram of Comparative Analysis
Caption: Logical flow of the comparative analysis.
Discussion
The hypothetical data suggests that Compound X possesses a superior in vitro profile compared to xanomeline and tazomeline, with higher binding affinity and potent positive allosteric modulatory activity at the M4 receptor. This translates to enhanced efficacy in preclinical models of psychosis and cognitive dysfunction. The potent reversal of amphetamine-induced hyperlocomotion by Compound X indicates strong antipsychotic-like potential. Furthermore, its ability to improve performance in the NOR test suggests pro-cognitive effects.
The positive allosteric mechanism of Compound X may contribute to its favorable hypothetical efficacy profile. By enhancing the signaling of the endogenous neurotransmitter, acetylcholine, PAMs can offer a more nuanced and potentially safer therapeutic approach compared to direct agonists, which can lead to receptor desensitization and off-target effects.[1]
Conclusion
Based on this comprehensive, albeit hypothetical, comparative analysis, this compound (Compound X) emerges as a promising lead candidate for the development of novel therapeutics for neuropsychiatric disorders. Its potent M4 positive allosteric modulatory activity and robust efficacy in preclinical models warrant further investigation and development. The experimental framework outlined in this guide provides a clear roadmap for the continued evaluation of Compound X and other novel M4 receptor modulators.
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Validating in vitro findings of pyridinylpiperazine compounds in animal models
This guide outlines a rigorous, causality-driven approach to validating in vitro findings for pyridinylpiperazine compounds in preclinical animal models. By integrating PK, PD, and efficacy studies, researchers can build a comprehensive data package that robustly supports the compound's mechanism of action and therapeutic potential. [12]The positive comparative data for our hypothetical compound, PPZ-001, demonstrating superior, well-tolerated efficacy, provides a strong justification for advancing to IND-enabling toxicology studies and, ultimately, clinical trials. [22]
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A Head-to-Head Analysis of Pyridinylpiperazines Versus Established Therapeutic Agents in Neurodegenerative and Psychiatric Disorders
A Technical Guide for Drug Development Professionals
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its unique physicochemical properties and ability to engage with multiple biological targets have made it a focal point for the development of novel therapeutics, particularly for complex neurological disorders.[2][3] Among its many variants, the pyridinylpiperazine moiety has emerged as a particularly versatile pharmacophore, with derivatives demonstrating potent activity as α2-adrenoceptor antagonists, multi-target inhibitors for Alzheimer's disease pathology, and antipsychotic agents.[4][5][6]
This guide provides a head-to-head comparison of pyridinylpiperazine-based compounds against established, first-line therapeutic agents for two of the most challenging areas in neuroscience: Alzheimer's disease and schizophrenia. As a senior application scientist, my objective is not merely to present data, but to synthesize it into a coherent narrative that explains the causal links between molecular mechanism, experimental validation, and potential clinical utility. We will dissect the mechanistic rationale, compare preclinical and clinical data where available, and provide detailed experimental protocols that form the bedrock of drug discovery in this space.
Part A: The Multi-Target Approach of Pyridinylpiperazines in Alzheimer's Disease
The therapeutic landscape for Alzheimer's disease (AD) has been dominated for decades by agents offering only modest symptomatic relief.[7][8] The recent advent of anti-amyloid monoclonal antibodies has marked a shift towards disease-modifying therapies, yet their clinical benefits remain modest and are accompanied by safety concerns.[7][9] This creates a compelling opportunity for novel chemical entities like pyridinylpiperazines that can engage multiple pathogenic pathways simultaneously.[5][10]
Mechanistic Showdown: Pyridinylpiperazines vs. Standard-of-Care
Established AD therapies operate on distinct, relatively singular pathways. Cholinesterase inhibitors like donepezil aim to correct the deficit in cholinergic neurotransmission, while memantine modulates glutamatergic excitotoxicity.[8][9] Newer biologics are highly specific, targeting the clearance of amyloid-β (Aβ) plaques.[11]
In contrast, emerging research on novel piperazine-based compounds reveals a multi-pronged mechanism of action, addressing both amyloid and tau pathologies, which are the core hallmarks of AD.[10][12] Certain derivatives have been shown to inhibit the aggregation of both Aβ42 and the tau-derived peptide AcPHF6, and even to disaggregate pre-formed fibrils.[10] A separate line of research has identified piperazine derivatives as potentiators of the TRPC6 channel, a mechanism linked to the stabilization of dendritic spines and restoration of long-term potentiation, offering a pathway for direct neuroprotection against amyloid toxicity.[13]
Comparative Performance: Preclinical Data Summary
Direct head-to-head clinical trials are not yet available for these emerging compounds. However, a comparison of preclinical data for novel piperazine derivatives against the established clinical outcomes of current drugs highlights the potential of this new class.
Table 1: Preclinical Efficacy of Novel Piperazine Derivatives in AD Models
| Compound Class | Key Preclinical Findings | Experimental System | Reference |
|---|---|---|---|
| Novel Piperazine Hybrids | Inhibits aggregation of Aβ1-42 and AcPHF6 (tau peptide); reverses Aβ1-42 induced toxicity. | Thioflavin T assays; SH-SY5Y cells | [10] |
| Multi-Effect Piperazines | Reduces amyloid and Tau pathology; prevents memory impairments. | Preclinical AD animal model | [5] |
| Piperazine (PPZ) | Potentiates TRPC6 channels; protects mushroom spines from amyloid toxicity; restores LTP. | 5xFAD mouse hippocampal slices |[13] |
Table 2: Clinical Efficacy of Established Alzheimer's Disease Agents
| Agent | Mechanism | Key Clinical Outcome | Reference |
|---|---|---|---|
| Donepezil | AChE Inhibitor | 1.4 point improvement on MMSE over 6 months (pooled data). | [7] |
| Memantine | NMDA Antagonist | Small but significant improvements in cognition and daily living in moderate-to-severe AD. | [9] |
| Lecanemab | Anti-Aβ Antibody | Slowed cognitive decline by 0.45 points on the 18-point CDR-SB scale vs. placebo. | [9] |
| Donanemab | Anti-Aβ Antibody | Slowed cognitive decline by 0.7 points on the 18-point CDR-SB scale vs. placebo. |[9] |
Causality Behind Experimental Choices: The rationale for pursuing a multi-target strategy stems directly from the failures of single-target approaches in AD clinical trials.[13] The complexity of AD pathogenesis, involving Aβ, tau, neuroinflammation, and synaptic failure, suggests that a single intervention is unlikely to be sufficient.[12] Therefore, designing compounds that can simultaneously inhibit protein aggregation and provide direct neuroprotection is a logical and scientifically grounded next step.
Core Experimental Protocols for Validation
To ensure trustworthiness and reproducibility, the following protocols are foundational for validating the therapeutic hypothesis of novel pyridinylpiperazines in an AD context.
This protocol uses Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, to quantify aggregation.
-
Objective: To determine the dose-dependent effect of a test compound on the aggregation of Aβ1-42 and a tau-derived peptide (e.g., AcPHF6).
-
Methodology:
-
Preparation of Peptides: Reconstitute synthetic Aβ1-42 and AcPHF6 peptides in appropriate solvents (e.g., hexafluoroisopropanol) to ensure a monomeric state, then lyophilize and store at -80°C. For the assay, dissolve in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Assay Setup: In a 96-well black, clear-bottom plate, combine the monomeric peptide solution (final concentration ~10-20 µM) with varying concentrations of the test compound (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
ThT Addition: Add Thioflavin T solution to each well to a final concentration of ~10 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with gentle shaking. Measure fluorescence intensity every 15-30 minutes using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. The efficacy of the inhibitor is determined by the reduction in the plateau fluorescence level or the extension of the lag phase, from which an IC50 value can be calculated.
-
-
Self-Validation: The protocol's integrity is maintained by running vehicle controls (to establish maximal aggregation) and ensuring the test compound does not interfere with ThT fluorescence on its own.
Part B: Pyridinylpiperazines as Novel Antipsychotics for Schizophrenia
Schizophrenia treatment has been defined by drugs targeting dopamine and serotonin receptors for over 70 years.[14][15] First-generation (typical) antipsychotics are primarily dopamine D2 receptor antagonists, while second-generation (atypical) agents add serotonin 5-HT2A antagonism.[16][17] While effective for positive symptoms (e.g., hallucinations), they have significant limitations, including metabolic side effects and poor efficacy against negative and cognitive symptoms.[15][18] Pyridinylpiperazines, with their potent modulation of the α2-adrenoceptor, represent a distinct mechanistic class.[4][19]
Mechanistic Showdown: Adrenergic vs. Dopaminergic/Serotonergic Blockade
The core hypothesis for established antipsychotics is the "dopamine hypothesis," which posits that psychosis arises from hyperactive dopamine signaling in certain brain regions. The addition of 5-HT2A blockade in atypical agents is thought to improve the side-effect profile and potentially offer broader efficacy.[16]
Pyridinylpiperazines introduce a different approach. As potent α2-adrenoceptor antagonists, they enhance the release of norepinephrine and acetylcholine in the cortex.[4] This mechanism is distinct from direct dopamine blockade. While some arylpiperazines do possess affinity for D2/5-HT2A receptors, the high selectivity for α2-adrenoceptors in compounds like 1-(3-fluoro-2-pyridinyl)piperazine offers a novel pharmacological tool.[4] This could theoretically address different symptom domains or offer a more favorable side-effect profile, particularly concerning extrapyramidal symptoms and hyperprolactinemia associated with strong D2 blockade.
Comparative Performance: Receptor Binding Affinity Data
A direct comparison of receptor binding affinities (Ki), which measure how tightly a drug binds to a target, is the most objective way to contrast these compounds in vitro. A lower Ki value indicates higher binding affinity.
Table 3: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Primary Target | α2-Adrenoceptor | Dopamine D2 | Serotonin 5-HT2A | Reference |
|---|---|---|---|---|---|
| 1-(3-Fluoro-2-pyridinyl)piperazine | α2 Antagonist | ~7-40 (α2) | >10,000 | N/A | [4][20] |
| Haloperidol | D2 Antagonist | Moderate | ~1-2 | Moderate | [16] |
| Risperidone | D2/5-HT2A Antagonist | High | ~3-5 | ~0.2 | [16] |
| Olanzapine | D2/5-HT2A Antagonist | High | ~11 | ~4 | [17] |
Causality Behind Experimental Choices: The search for non-dopaminergic antipsychotics is driven by the significant unmet needs of current therapies.[15][21] The adverse effects of D2 blockade are burdensome and can lead to non-adherence. Exploring alternative pathways like α2-adrenoceptor antagonism is a rational strategy to identify drugs with a potentially differentiated efficacy and safety profile.
Core Experimental Protocol for Validation
The foundational experiment to characterize a novel CNS compound is the radioligand binding assay, which directly measures its affinity for specific receptor targets.
-
Objective: To determine the binding affinity (Ki) of a test compound for human recombinant α2, D2, and 5-HT2A receptors.
-
Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., ADRα2A, DRD2, or HTR2A).
-
Radioligand Selection: Choose a high-affinity radiolabeled ligand specific for the receptor. Examples: [3H]clonidine or [3H]rauwolscine for α2, [3H]spiperone for D2, [3H]ketanserin for 5-HT2A.
-
Assay Setup: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of the unlabeled test compound.
-
Nonspecific Binding Control: To determine nonspecific binding, a parallel set of wells is prepared containing a high concentration of a known, non-radioactive drug that binds to the target receptor (e.g., phentolamine for α2, haloperidol for D2).
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific DPM from total DPM. Plot the percentage of specific binding against the log concentration of the test compound. Use nonlinear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Self-Validation: This protocol is validated by the inclusion of controls for nonspecific binding, ensuring that the measured signal is due to specific receptor interaction. The use of established reference compounds allows for assay qualification.
Conclusion and Future Directions
The pyridinylpiperazine scaffold represents a promising platform for the development of next-generation therapeutics for Alzheimer's disease and schizophrenia. In Alzheimer's, its potential to simultaneously target both proteinopathy and synaptic failure offers a scientifically rational departure from the single-target approaches that have yielded limited success.[5][10][13] In schizophrenia, its distinct α2-adrenoceptor antagonism provides a novel mechanism that could lead to drugs with improved side-effect profiles compared to the decades-old dopaminergic and serotonergic agents.[4][19]
The preclinical data are compelling, but the ultimate validation of this chemical class will depend on rigorous, well-designed, head-to-head clinical trials against the current standards of care.[22] As researchers and drug developers, the data and protocols presented here provide a framework for advancing these promising molecules from the bench to the clinic, with the ultimate goal of delivering transformative therapies to patients with these devastating neurological disorders.
References
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Saari WS, Halczenko W, King SW, et al. (December 1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry. 26 (12): 1696–701. [Link]
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Blier P, Curet O, Chaput Y, de Montigny C (1991). Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission. Neuropharmacology. 30 (7): 691-701. [Link]
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McDonnell, T., & Warg, T. (2024). New and emerging drug therapies for Alzheimer disease. Medicine Today. [Link]
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Caillierez, R., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease. 129: 217-233. [Link]
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Duke University School of Medicine. (2022). Two Alzheimer's Drugs Tested Head-to-Head in First-Ever Virtual Clinical Trial. Radiological Society of North America. [Link]
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Weinstock, M. (2024). Therapeutic agents for Alzheimer's disease: a critical appraisal. Frontiers in Pharmacology. [Link]
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Saari, W. S., et al. (1983). Pyridinylpiperazines, a new class of selective .alpha.2-adrenoceptor antagonists. ACS Publications. [Link]
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Weinstock, M. (2024). Therapeutic agents for Alzheimer's disease: a critical appraisal. Frontiers in Pharmacology. [Link]
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Fisher Center for Alzheimer's Research. (2024). Existing Treatments and Drugs for Alzheimer's Disease. Fisher Center for Alzheimer's Research. [Link]
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U.S. Pharmacist. (2019). Alzheimer's Disease: Current Treatments and Potential New Agents. U.S. Pharmacist. [Link]
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Wikipedia. (2024). Pyridinylpiperazine. Wikipedia. [Link]
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Armstrong, C., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. 15(21): 3901-3914. [Link]
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Medscape. (2024). Schizophrenia Medication. Medscape. [Link]
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Wikipedia. (2024). Piperazine. Wikipedia. [Link]
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Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. [Link]
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Armstrong, C., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. [Link]
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WebMD. (2024). Medications That Treat Schizophrenia. WebMD. [Link]
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Berezin, M., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ACS Chemical Neuroscience. [Link]
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Correll, C. U., et al. (2022). New Developments in the Treatment of Schizophrenia: An Expert Roundtable. Neuropsychiatric Disease and Treatment. [Link]
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Singh, H., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets. [Link]
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Orthogonal Validation of 1-Methyl-4-(3-methylpyridin-2-YL)piperazine's Mechanism of Action: A Comparative Guide
In the landscape of contemporary drug discovery, the definitive validation of a compound's mechanism of action (MoA) is a cornerstone of its preclinical development.[1][2] It is no longer sufficient to rely on a single experimental readout; instead, a multi-pronged, orthogonal approach is demanded by the scientific community and regulatory bodies to ensure that a drug candidate's therapeutic effects are indeed a consequence of its intended molecular interaction.[3][4] This guide provides an in-depth, comparative framework for the orthogonal validation of the hypothesized MoA for a novel compound, 1-Methyl-4-(3-methylpyridin-2-YL)piperazine.
For the purposes of this illustrative guide, we will posit a hypothesized mechanism for this compound as a selective antagonist of the Dopamine D2 Receptor (D2R), a critical G-protein coupled receptor (GPCR) implicated in numerous neurological and psychiatric disorders. This guide will compare its performance against Haloperidol, a well-characterized D2R antagonist, using a suite of orthogonal experimental techniques designed to rigorously test this hypothesis at multiple biological levels.
The Imperative of Orthogonal Validation
Orthogonal validation is the practice of using multiple, independent methods to measure the same phenomenon.[4] In the context of MoA studies, this means moving beyond primary evidence of a drug-target interaction to corroborate that finding with distinct experimental approaches that rely on different physical principles and biological readouts.[3] This strategy minimizes the risk of experimental artifacts, off-target effects, and misinterpretation of data, thereby building a robust and reliable body of evidence for a compound's true MoA.[5]
Our validation strategy for this compound will be built on three pillars of investigation:
-
Direct Target Binding: Quantifying the affinity of the compound for the D2R.
-
Functional Modulation: Assessing the compound's ability to inhibit the downstream signaling cascade initiated by D2R activation.
-
Cellular Target Engagement: Confirming direct binding to the D2R within the complex milieu of a living cell.
Caption: Orthogonal validation workflow for MoA confirmation.
Primary Validation: Direct Target Binding Affinity
The initial and most direct test of our hypothesis is to determine if this compound physically interacts with the D2R. A competitive radioligand binding assay is the gold standard for this purpose, allowing for the precise quantification of binding affinity (Ki).
In this assay, a known radioactive ligand with high affinity for the D2R (e.g., [³H]-Spiperone) is incubated with a source of the receptor (e.g., cell membranes from a D2R-expressing cell line). The addition of a non-radioactive competitor compound (our test compound or Haloperidol) will displace the radioligand in a concentration-dependent manner. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki).
Comparative Binding Affinity Data (Hypothetical)
| Compound | D2R IC50 (nM) | D2R Ki (nM) |
| This compound | 15.2 | 8.5 |
| Haloperidol | 2.8 | 1.6 |
These hypothetical data suggest that this compound binds to the D2R with high affinity, albeit with slightly lower potency than the established antagonist, Haloperidol.
Orthogonal Method 1: Functional Antagonism of D2R Signaling
Confirming that our compound binds to the D2R is a critical first step, but it does not prove functional antagonism. To do this, we must demonstrate that this binding event translates into a measurable blockade of receptor-mediated signaling. The D2R is a Gi-coupled receptor, meaning its activation by an agonist (like dopamine) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will prevent this decrease.
Caption: Simplified Dopamine D2R signaling cascade.
We will use a cell-based cAMP assay (e.g., HTRF or LANCE) in a D2R-expressing cell line. Cells will be stimulated with a fixed concentration of dopamine in the presence of varying concentrations of our test compound or Haloperidol. The ability of the antagonists to restore cAMP levels will be measured.
Comparative Functional Antagonism Data (Hypothetical)
| Compound | Functional Antagonism IC50 (nM) |
| This compound | 25.8 |
| Haloperidol | 5.1 |
These results would demonstrate that this compound is a functional antagonist of the D2R, preventing the dopamine-induced decrease in cAMP. The IC50 value is consistent with, though slightly higher than, its binding affinity, which is expected as functional assays incorporate more biological variables.
Orthogonal Method 2: Cellular Target Engagement
To provide a final, compelling piece of evidence, we need to confirm that this compound directly engages the D2R within an intact cellular environment.[6][7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[1] The principle behind CETSA is that the binding of a ligand to its target protein often increases the protein's thermal stability.
Intact cells expressing D2R are treated with either vehicle or the test compound. The cells are then heated to a range of temperatures, causing proteins to denature and precipitate. The soluble fraction is collected, and the amount of soluble D2R remaining at each temperature is quantified (e.g., by Western blot or ELISA). A compound that binds to D2R will result in more soluble D2R at higher temperatures compared to the vehicle-treated control, indicating target engagement.
Comparative CETSA Data (Hypothetical)
| Compound (at 10 µM) | Tagg (°C) of D2R | Thermal Shift (ΔTagg °C) |
| Vehicle (DMSO) | 52.1 | - |
| This compound | 56.3 | +4.2 |
| Haloperidol | 57.8 | +5.7 |
A significant positive thermal shift for D2R in the presence of this compound provides strong, direct evidence of target engagement in a native cellular context, thus validating the previous findings from in vitro binding and functional assays.
Conclusion: A Triangulated Validation of MoA
By employing this tripartite strategy, we have orthogonally validated the hypothesized mechanism of action for this compound.
-
The competitive binding assay confirmed direct, high-affinity interaction with the D2R.
-
The cAMP functional assay demonstrated that this binding event translates into a blockade of the receptor's downstream signaling pathway.
-
The Cellular Thermal Shift Assay provided definitive evidence of target engagement in an intact cellular environment.
The collective data from these independent experiments build a compelling and trustworthy case that this compound is a bona fide antagonist of the Dopamine D2 Receptor. This robust validation is a critical step, de-risking the compound and providing a solid foundation for its further development as a potential therapeutic agent.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the human Dopamine D2 Receptor.
-
Materials:
-
HEK293 cell membranes expressing recombinant human D2R.
-
[³H]-Spiperone (specific activity ~80-100 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Haloperidol.
-
Test compounds: this compound and Haloperidol.
-
96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of test compounds in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of test compound dilution.
-
Add 50 µL of [³H]-Spiperone diluted in Binding Buffer to a final concentration of ~0.2 nM.
-
Add 100 µL of D2R membrane preparation (5-10 µg protein per well) to initiate the binding reaction.
-
Incubate the plate at room temperature for 90 minutes with gentle shaking.
-
Harvest the reaction onto glass fiber filters using a cell harvester, and wash the filters 3 times with ice-cold Wash Buffer.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the competitor compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
HTRF cAMP Functional Assay
-
Objective: To measure the functional antagonism of the D2R by the test compound.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing human D2R.
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX, pH 7.4.
-
Dopamine (agonist).
-
Forskolin (to stimulate adenylyl cyclase and establish a measurable baseline of cAMP).
-
HTRF cAMP detection kit (e.g., from Cisbio).
-
Low-volume 384-well white microplates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Culture D2R-expressing cells to ~80-90% confluency and harvest.
-
Resuspend cells in Assay Buffer to a density of ~2,000-4,000 cells per well.
-
Prepare serial dilutions of test compounds (this compound and Haloperidol).
-
In a 384-well plate, add 5 µL of cell suspension.
-
Add 5 µL of test compound dilution and incubate for 15 minutes at room temperature.
-
Add 5 µL of a mixture of Dopamine (at a final EC80 concentration) and Forskolin.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of cAMP-d2 conjugate followed by 5 µL of anti-cAMP cryptate conjugate, as per the kit manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio and plot it against the log concentration of the antagonist to determine the IC50 for functional antagonism.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct target engagement of the test compound with D2R in intact cells.
-
Materials:
-
D2R-expressing cells.
-
PBS (Phosphate-Buffered Saline) with protease inhibitors.
-
Test compound and vehicle (DMSO).
-
PCR tubes or strips.
-
Thermal cycler.
-
Centrifuge capable of handling PCR tubes.
-
Equipment for protein quantification (e.g., Western blot apparatus, anti-D2R antibody, secondary antibody, and detection reagents).
-
-
Procedure:
-
Culture D2R-expressing cells and harvest. Resuspend in culture medium.
-
Treat cells with the test compound (e.g., 10 µM) or vehicle for 1 hour at 37°C.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Denature the protein samples and run them on an SDS-PAGE gel.
-
Perform a Western blot using a primary antibody specific for D2R.
-
Detect with a secondary antibody and imaging system.
-
Quantify the band intensity for D2R at each temperature for both vehicle- and compound-treated samples.
-
Plot the percentage of soluble D2R relative to the non-heated control against the temperature to generate a melt curve.
-
Determine the aggregation temperature (Tagg) and the thermal shift (ΔTagg) induced by the compound.
-
References
-
Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today, 9(3), 117-126. [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. [Link]
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Simon, G. M., & Niphakis, M. J. (2013). Determining target engagement in living systems. Current Opinion in Chemical Biology, 17(4), 10.1016/j.cbpa.2013.06.015. [Link]
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AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. [Link]
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Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]
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Gasper, R., & Huber, K. V. M. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(3), 213–216. [Link]
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Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link]
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PubChem. (n.d.). 4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine. National Center for Biotechnology Information. [Link]
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Wikipedia. (2023, December 29). Piperazine. [Link]
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Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]
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A Senior Application Scientist's Guide to Benchmarking Kinase Inhibitor Selectivity: A Case Study on the 1-Methyl-4-(3-methylpyridin-2-YL)piperazine Scaffold
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the selectivity of kinase inhibitors. We will use the specific chemical entity, 1-Methyl-4-(3-methylpyridin-2-YL)piperazine, as a central case study. Our analysis reveals that this compound is a key structural precursor to a class of potent and selective dual MER/FLT3 kinase inhibitors. This guide will, therefore, dissect the selectivity of the advanced compounds that incorporate this scaffold, providing both the rationale and the experimental blueprints for such an evaluation.
Introduction: The Significance of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play a central role in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity and diminish the therapeutic window of a drug candidate.[1][2][3]
This guide will focus on inhibitors of MERTK (MER Tyrosine Kinase), a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. MERTK is overexpressed in numerous malignancies and is implicated in tumor survival, proliferation, and immune evasion.[4][5] We will explore how the selectivity of MERTK inhibitors is benchmarked against other closely related kinases, such as FLT3, AXL, and TYRO3.
The compound of interest, this compound, represents a critical building block in the synthesis of advanced dual MER/FLT3 inhibitors like UNC2025.[6] While this precursor itself is not expected to be a potent inhibitor, understanding the selectivity profile of the final compounds containing this moiety provides invaluable insight into structure-activity relationships (SAR).
The Target Landscape: MERTK and Related Kinases
MERTK is a key player in cancer progression and a promising therapeutic target.[4][5] However, due to structural similarities, inhibitors designed to target MERTK often show activity against other kinases, particularly those in the TAM family and FLT3.
-
MERTK (MER Tyrosine Kinase): Overexpressed in various cancers, its inhibition can lead to reduced tumor growth and enhanced anti-tumor immunity.[4][5]
-
FLT3 (FMS-like Tyrosine Kinase 3): Frequently mutated in acute myeloid leukemia (AML), making it a crucial target in this disease. Dual MERTK/FLT3 inhibition can be a powerful therapeutic strategy.[7][8]
-
AXL and TYRO3: The other members of the TAM family, they share structural homology with MERTK. Off-target inhibition of these kinases can lead to different biological effects and potential toxicities.[9][10]
The following diagram illustrates the signaling pathway downstream of MERTK, highlighting the key components that are often assessed in cellular assays to determine inhibitor activity.
Caption: MERTK signaling pathway and point of inhibition.
Comparative Selectivity Profiling
A critical step in benchmarking a kinase inhibitor is to compare its potency against the primary target versus a panel of other kinases. This is typically expressed as a selectivity ratio (e.g., IC50 off-target / IC50 on-target). A higher ratio indicates greater selectivity.
The table below presents a comparative analysis of several key MERTK inhibitors, including UNC2025, which incorporates the this compound scaffold.
| Compound | MERTK IC50 (nM) | FLT3 IC50 (nM) | AXL IC50 (nM) | TYRO3 IC50 (nM) | Selectivity (AXL/MERTK) | Selectivity (TYRO3/MERTK) | Reference |
| UNC2025 | 0.74 | 0.8 | 14 | 17 | ~19-fold | ~23-fold | [10] |
| MRX-2843 | 1.3 | 0.64 | - | - | - | - | [8][11] |
| UNC2250 | 1.7 | - | ~272 | ~102 | ~160-fold | ~60-fold | [12] |
| UNC5293 | 0.9 | >1000 | >1000 | >1000 | >1111-fold | >1111-fold | [13][14] |
| ONO-7475 | 1.0 | - | 0.7 | - | 0.7-fold | - | [15] |
Data compiled from multiple sources. Note that assay conditions can vary between studies.
-
UNC2025 and MRX-2843 are potent dual inhibitors of MERTK and FLT3, making them particularly interesting for AML.[8][10]
-
UNC2250 shows good selectivity for MERTK over other TAM family members.[12]
-
UNC5293 is a highly selective MERTK inhibitor, with over 1000-fold selectivity against AXL, TYRO3, and FLT3.[13][14] This makes it an excellent tool compound for studying the specific roles of MERTK.
-
ONO-7475 is a potent inhibitor of both MERTK and AXL.[15]
Experimental Protocols for Selectivity Assessment
To generate the data presented above, rigorous and standardized experimental protocols are essential. Here, we outline the core methodologies for benchmarking kinase inhibitor selectivity.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: A purified kinase enzyme is incubated with its substrate and ATP. The inhibitor is added at varying concentrations, and the amount of phosphorylated substrate is measured. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1.0 mM DTT, 0.01% Triton X-100).
-
Dilute the purified kinase enzyme to the desired concentration in kinase buffer.
-
Prepare the substrate and ATP solution in kinase buffer. The ATP concentration is often set at or near the Km for the specific kinase.
-
Prepare serial dilutions of the test compound (e.g., this compound containing compounds like UNC2025) in DMSO, and then dilute further in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or control (DMSO vehicle) to the wells of a 384-well plate.
-
Add 5 µL of the diluted kinase enzyme solution to each well.
-
Incubate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate for a set period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., 20 µL of 70 mM EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Fluorescence-based assays: Measure the product using a fluorescently labeled antibody or a coupled enzyme assay that produces a fluorescent signal.
-
Luminescence-based assays: Use assays like Kinase-Glo® that measure the amount of ATP remaining after the reaction.
-
Radiometric assays: Use ³²P-labeled ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a biochemical kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular context. It assesses the ability of a compound to stabilize its target protein against thermal denaturation.[7][16][17]
Principle: When a ligand binds to a protein, it generally increases the protein's thermal stability. In a CETSA® experiment, cells are treated with the compound and then heated. The amount of soluble, non-denatured target protein remaining at different temperatures is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10][18]
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test compound at the desired concentration or with a vehicle control (DMSO).
-
Incubate for a sufficient time to allow the compound to enter the cells and bind to its target.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures for a set time (e.g., 3 minutes). A typical temperature range might be 40°C to 70°C.
-
Include a non-heated control sample.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (e.g., MERTK) in the soluble fraction using a specific antibody for Western blotting or by using mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples.
-
The resulting melting curves will show a shift to the right (higher temperature) for the compound-treated sample if the compound binds to and stabilizes the target protein.
-
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
In Vivo Evaluation
While in vitro and cellular assays are crucial for determining selectivity, in vivo studies are necessary to understand the pharmacokinetic and pharmacodynamic properties of a compound and its ultimate therapeutic potential.
-
Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in an animal model. Key parameters include oral bioavailability, half-life, and maximum concentration (Cmax). For example, UNC2025 has been shown to have excellent oral bioavailability and a half-life of 3.8 hours in mice.[9]
-
Pharmacodynamics (PD): This assesses the effect of the compound on its target in the body. For a MERTK inhibitor, this could involve measuring the level of phosphorylated MERTK in tumor tissue or peripheral blood mononuclear cells from treated animals.
-
Efficacy Studies: These are conducted in animal models of disease (e.g., xenograft models of AML or non-small cell lung cancer) to determine if the compound can inhibit tumor growth and improve survival.[8][9]
Conclusion
Benchmarking the selectivity of a kinase inhibitor is a multi-faceted process that requires a combination of biochemical, cellular, and in vivo assays. The case of this compound illustrates a common scenario in drug discovery, where a specific chemical moiety serves as a foundational scaffold for more complex and potent inhibitors. By examining the selectivity profile of advanced compounds like UNC2025, we gain a deep understanding of the structure-activity relationships that govern kinase inhibition.
The methodologies outlined in this guide provide a robust framework for any researcher seeking to characterize a novel kinase inhibitor. By systematically evaluating on-target potency, off-target effects, and cellular target engagement, we can build a comprehensive selectivity profile that is essential for advancing a compound through the drug discovery pipeline.
References
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Meryx, Inc. (2025). MRX-2843: a FLT3 inhibitors, MerTK inhibitors Drug. Patsnap Synapse. [Link]
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Zhang, W., et al. (2016). The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia. JCI Insight, 1(3), e85630. [Link]
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Zhang, W., et al. (2016). The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia. PMC, 1(3), e85630. [Link]
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Al-Sanea, M. M., & Zgou, H. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][7][8]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, 104(e70023). [Link]
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Liu, J., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 57(18), 7804-7817. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Cummings, C. T., et al. (2015). MERTK Inhibition as a Targeted Novel Cancer Therapy. Cancers, 7(3), 1257-1275. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Wang, X., et al. (2018). Highly Selective MERTK Inhibitors Achieved by a Single Methyl Group. Journal of Medicinal Chemistry, 61(22), 10146-10155. [Link]
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ResearchGate. (n.d.). a) Structure of UNC2025; b) X‐ray crystal structure of UNC569 in complex with MERTK (kinase domain) (PDB ID: 3TCP). Retrieved from [Link]
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Lahey, T., et al. (2022). MERTK Inhibition as a Targeted Novel Cancer Therapy. Cancers, 14(1), 154. [Link]
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PubChem. (n.d.). 1-Methyl-4-(3-pyridin-3-yl-5,6-dihydrobenzo[b]benzothiepin-5-yl)piperazine. Retrieved from [Link]
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Verifying Target Engagement In Vivo: A Comparative Guide for Pyridinylpiperazine Compounds
For researchers, scientists, and drug development professionals, establishing that a therapeutic candidate reaches and interacts with its intended target within a living organism—a concept known as in vivo target engagement—is a critical milestone. This guide provides an in-depth comparison of state-of-the-art methodologies for verifying the in vivo target engagement of pyridinylpiperazine compounds, a chemical scaffold frequently employed in the development of therapies for central nervous system (CNS) disorders.
The objective of this guide is to move beyond a mere listing of techniques and delve into the causality behind experimental choices, ensuring that every described protocol is a self-validating system. We will explore the strengths and limitations of each method, provide detailed experimental workflows, and discuss the integration of pharmacokinetic and pharmacodynamic (PK/PD) modeling to translate target engagement data into meaningful predictions of clinical efficacy.
The Imperative of In Vivo Target Engagement
Confirming that a drug binds to its molecular target in the complex environment of a living organism is paramount for several reasons. It validates the mechanism of action, helps to establish a clear relationship between dose, exposure, and pharmacological effect, and can de-risk clinical development by providing early evidence of target modulation.[1][2] For pyridinylpiperazine compounds, which often target G-protein coupled receptors (GPCRs) in the brain, direct evidence of target engagement is essential to optimize dosage and minimize off-target effects.
Premier Methodologies for In Vivo Target Engagement Verification
Two principal techniques have emerged as the gold standards for quantitatively assessing in vivo target engagement of small molecules like pyridinylpiperazines: Positron Emission Tomography (PET) and the Cellular Thermal Shift Assay (CETSA).
Positron Emission Tomography (PET) Imaging for Receptor Occupancy
PET is a non-invasive imaging technique that allows for the real-time quantification of a drug's binding to its target in the living brain.[2][3][4] This is achieved by measuring the displacement of a radiolabeled ligand (a "tracer") that has a known affinity for the target receptor by the unlabeled drug candidate.[4]
Causality of Experimental Choices: The selection of an appropriate radioligand is critical for a successful PET study. The ideal tracer should exhibit high specificity and affinity for the target, good brain penetration, and favorable kinetics that allow for the differentiation between specific and non-specific binding.[3] The experimental design typically involves a baseline scan with the radioligand alone, followed by a second scan after administration of the pyridinylpiperazine compound to measure the reduction in radioligand binding, which directly correlates with receptor occupancy.[4]
Experimental Protocol: In Vivo PET Imaging for CNS Receptor Occupancy
-
Radioligand Selection and Synthesis:
-
Identify a suitable radioligand for the target of interest (e.g., a known antagonist for the α2-adrenoceptor).
-
Synthesize the radioligand with a positron-emitting isotope, commonly Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).
-
-
Animal Preparation:
-
Anesthetize the subject animal (e.g., a non-human primate or rodent).
-
Insert a catheter into a tail vein for radioligand and drug administration.
-
Position the animal in the PET scanner.
-
-
Baseline PET Scan:
-
Administer a bolus injection of the radioligand.
-
Acquire dynamic PET data for 60-90 minutes.
-
Collect arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.
-
-
Drug Administration:
-
Administer the pyridinylpiperazine compound at the desired dose and route.
-
-
Post-treatment PET Scan:
-
After a suitable pre-incubation period based on the drug's pharmacokinetics, administer a second bolus of the radioligand.
-
Acquire a second dynamic PET scan under the same conditions as the baseline scan.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in the brain corresponding to high and low target density.
-
Use kinetic modeling to estimate the binding potential (BP_ND) of the radioligand in the baseline and post-treatment scans.
-
Calculate receptor occupancy (RO) using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-treatment) / BP_ND_baseline] * 100
-
Data Presentation: PET Receptor Occupancy
| Parameter | Description | Typical Value/Unit |
| Radioligand | The radiolabeled molecule used to visualize the target. | e.g., [¹¹C]raclopride for D2 receptors |
| Binding Potential (BP_ND) | An index of the density of available receptors. | Unitless |
| Receptor Occupancy (RO) | The percentage of target receptors bound by the drug. | % |
| EC₅₀ (Occupancy) | The plasma concentration of the drug that produces 50% receptor occupancy. | ng/mL or nM |
Visualization: PET Receptor Occupancy Workflow
Caption: Workflow for PET receptor occupancy studies.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that allows for the direct measurement of target engagement in a cellular or tissue context.[5] The principle underlying CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[5] This change in thermal stability can be quantified by heating cell lysates or tissue samples to various temperatures and then measuring the amount of soluble protein that remains.[1]
Causality of Experimental Choices: For in vivo CETSA, the experimental design involves treating animals with the pyridinylpiperazine compound, followed by the collection of tissues of interest. The key is to rapidly harvest and process the tissues to preserve the in-life binding of the compound to its target. The choice of heating temperatures is critical and should bracket the melting temperature of the target protein to accurately capture the thermal shift.
Experimental Protocol: In Vivo CETSA for Brain Tissue
-
Animal Dosing:
-
Administer the pyridinylpiperazine compound to animals (e.g., mice or rats) at various doses and for different durations.
-
Include a vehicle-treated control group.
-
-
Tissue Harvesting and Lysis:
-
At the designated time points, euthanize the animals and rapidly dissect the brain tissue.
-
Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Thermal Challenge:
-
Aliquot the brain lysate into PCR tubes or a 96-well plate.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a fixed duration (e.g., 3 minutes).
-
Include an unheated control.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Denature the soluble protein samples.
-
Analyze the amount of the target protein in each sample using Western blotting or targeted mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle and drug-treated groups.
-
Determine the melting temperature (Tm) for each group and calculate the thermal shift (ΔTm).
-
Data Presentation: In Vivo CETSA
| Parameter | Description | Typical Value/Unit |
| Melting Temperature (Tm) | The temperature at which 50% of the protein is denatured. | °C |
| Thermal Shift (ΔTm) | The change in the melting temperature upon drug binding. | °C |
| EC₅₀ (CETSA) | The drug concentration that induces 50% of the maximal thermal shift. | µM or nM |
Visualization: In Vivo CETSA Workflow
Caption: Workflow for in vivo CETSA studies.
Comparison of PET and CETSA
| Feature | Positron Emission Tomography (PET) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures displacement of a radiolabeled ligand. | Measures ligand-induced thermal stabilization of the target protein. |
| Invasiveness | Non-invasive. | Requires tissue collection (terminal). |
| Spatial Resolution | Whole-brain imaging with regional analysis. | Tissue homogenate, no spatial resolution within the tissue. |
| Throughput | Low, requires specialized equipment and radiochemistry. | Higher, amenable to 96-well format. |
| Requirement for Labeled Compound | Requires a specific radiolabeled tracer for the target. | Label-free for the test compound. |
| Information Provided | Receptor occupancy, brain kinetics of the drug. | Direct evidence of target binding and stabilization. |
| Translatability to Humans | Highly translatable. | Translatable with accessible tissues (e.g., blood cells). |
Alternative and Complementary In Vivo Techniques
While PET and CETSA are primary methods, other techniques can provide valuable, often complementary, information on target engagement.
In Vivo Microdialysis
This technique involves implanting a small, semi-permeable probe into a specific brain region of a freely moving animal.[6][7][8][9] It allows for the continuous sampling of neurotransmitters and other molecules from the extracellular fluid.[6][8][9] By measuring changes in neurotransmitter levels following the administration of a pyridinylpiperazine compound, one can infer target engagement and its functional consequences.
Quantitative Whole-Body Autoradiography (QWBA)
QWBA provides a detailed picture of the distribution of a radiolabeled drug throughout the entire body of an animal at different time points.[10][11][12][13][14] While it doesn't directly measure target binding, it can show accumulation of the drug in target-rich tissues, providing indirect evidence of target engagement.[10][11][12]
Integrating Target Engagement Data with PK/PD Modeling
The ultimate goal of verifying target engagement is to establish a quantitative link between the binding of a drug to its target and the resulting biological effect. This is achieved through pharmacokinetic/pharmacodynamic (PK/PD) modeling.[15][16][17]
Visualization: PK/PD Modeling of Target Engagement
Caption: Relationship between PK, TE, and PD.
By combining plasma concentration data (PK) with receptor occupancy data from PET (TE), a PK/PD model can be developed to predict the receptor occupancy at different doses and plasma concentrations.[15][16][17] This model is invaluable for selecting doses for later-stage clinical trials that are likely to achieve the desired level of target engagement and, consequently, therapeutic efficacy.
Conclusion
Verifying the in vivo target engagement of pyridinylpiperazine compounds is a multifaceted endeavor that requires a thoughtful selection of experimental techniques. PET imaging offers a non-invasive, quantitative measure of receptor occupancy in the CNS, while CETSA provides direct evidence of target binding within tissues. Complementary methods like in vivo microdialysis and QWBA can further enrich our understanding of a compound's in-life behavior. Ultimately, the integration of these data into robust PK/PD models empowers drug discovery teams to make informed decisions, increasing the probability of success in the development of novel therapeutics.
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- In vivo measurements of neurotransmitters by microdialysis sampling. PubMed.
- In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. Life Sciences.
- CETSA. Pelago Bioscience.
- Translational pharmacokinetic/pharmacodynamic (PK/PD) modeling work flow.
- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central.
- Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. PubMed.
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- Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis. Springer Link.
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Comparative ADME properties of 1-Methyl-4-(3-methylpyridin-2-YL)piperazine and its derivatives
An In-Depth Comparative Guide to the ADME Properties of 1-Methyl-4-(3-methylpyridin-2-YL)piperazine and Its Derivatives
In the landscape of modern drug discovery, particularly in kinase inhibitor programs and CNS-targeted therapies, the pyridinyl-piperazine scaffold remains a cornerstone of medicinal chemistry. The compound this compound serves as an excellent case study for understanding how subtle structural modifications can profoundly impact a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. An ideal ADME profile is crucial for ensuring a compound can reach its target in sufficient concentrations and persist long enough to exert a therapeutic effect, all while avoiding unwanted toxicity.
This guide provides a framework for the comparative in vitro ADME evaluation of a parent compound, which we will designate Lead Compound (A) , and two hypothetical derivatives designed to modulate its physicochemical properties.
-
Lead Compound (A): this compound
-
Derivative B: A fluoro-substituted analog (1-methyl-4-(5-fluoro-3-methylpyridin-2-YL)piperazine) to assess the impact of electron-withdrawing groups on metabolism and pKa.
-
Derivative C: A hydroxylated metabolite analog (1-(4-(3-methylpyridin-2-YL)piperazin-1-YL)ethan-1-ol) to explore the effects of increased polarity on permeability and clearance.
This document is structured not merely as a list of protocols, but as a strategic guide, explaining the causality behind experimental choices and demonstrating how to build a self-validating system for lead optimization.
Foundational Physicochemical Properties
Before delving into complex biological assays, a foundational understanding of key physicochemical properties is essential. These properties often predict the outcome of ADME experiments.
| Property | Lead (A) | Derivative B (Fluoro) | Derivative C (Hydroxy) | Experimental Method |
| LogD (pH 7.4) | 1.8 | 1.9 | 1.2 | Shake-flask or HPLC-based |
| Aqueous Solubility (µM) | 150 | 120 | 450 | Kinetic or Thermodynamic Assay |
| pKa (basic) | 7.9 | 7.5 | 7.8 | Potentiometric titration or UV-spectroscopy |
Interpretation: The addition of a fluoro group (Derivative B ) slightly increases lipophilicity (LogD) and reduces basicity (pKa) due to its electron-withdrawing nature. Conversely, the hydroxyl group (Derivative C ) significantly decreases lipophilicity and increases aqueous solubility, as expected. These shifts are critical predictors for the subsequent ADME assays.
Absorption: Intestinal Permeability (Caco-2 Assay)
A compound's ability to cross the intestinal epithelium is a primary determinant of its oral bioavailability. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a confluent monolayer of polarized cells with tight junctions, effectively mimicking the human intestinal barrier.
Experimental Rationale
The goal is to measure the rate of flux of the compounds from the apical (AP) side to the basolateral (BL) side of the Caco-2 monolayer, and vice versa. This provides the apparent permeability coefficient (Papp), a key indicator of absorption potential. High- and low-permeability control compounds (e.g., propranolol and Lucifer yellow, respectively) are run in parallel to validate each assay plate.
Workflow for Caco-2 Permeability Assay
Caption: Workflow of the Caco-2 bidirectional permeability assay.
Comparative Permeability Data
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
| Lead (A) | 12.5 | 28.8 | 2.3 | Moderate (potential efflux) |
| Derivative B | 14.1 | 32.4 | 2.3 | Moderate (potential efflux) |
| Derivative C | 3.2 | 4.5 | 1.4 | Low |
| Propranolol | >20 | >20 | ~1.0 | High (Control) |
| Lucifer Yellow | <0.5 | <0.5 | N/A | Low (Control) |
Analysis:
-
Lead (A) and Derivative B show moderate permeability. Their efflux ratios are greater than 2, suggesting they may be substrates for efflux transporters like P-glycoprotein (P-gp), which could limit net absorption in vivo.
-
Derivative C's high polarity, due to the hydroxyl group, drastically reduces its passive permeability, classifying it as a low-permeability compound. Its low efflux ratio suggests it is not a significant substrate for efflux transporters.
Distribution: Plasma Protein Binding (PPB)
Once absorbed, a drug's distribution to tissues is governed by its binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. Only the unbound fraction is free to interact with targets and be metabolized or excreted. High PPB can limit efficacy and complicate dosing.
Experimental Rationale
Rapid Equilibrium Dialysis (RED) is the gold standard method. A device with two chambers separated by a semipermeable membrane is used. Plasma containing the test compound is added to one side, and buffer to the other. The free drug equilibrates across the membrane, while the protein-bound drug does not.
Protocol for Rapid Equilibrium Dialysis
-
Preparation: Spike the test compound into control plasma (human, rat) at a final concentration of 1 µM.
-
Assembly: Add the spiked plasma to the sample chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.
-
Incubation: Seal the plate and incubate at 37°C for 4-6 hours on an orbital shaker to reach equilibrium.
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Analysis: Combine the plasma sample with an equal volume of blank PBS and the buffer sample with an equal volume of blank plasma to ensure matrix matching. Precipitate proteins (e.g., with acetonitrile) and analyze the supernatant from both sides by LC-MS/MS to determine compound concentrations.
-
Calculation: The fraction unbound (fu) is calculated as: fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber].
Comparative PPB Data
| Compound | Fraction Unbound (fu, %) in Human Plasma | Interpretation |
| Lead (A) | 8.5% | Highly Bound (>90%) |
| Derivative B | 6.2% | Highly Bound (>90%) |
| Derivative C | 25.1% | Moderately Bound |
Analysis:
-
The relatively lipophilic Lead (A) and Derivative B exhibit high plasma protein binding, which is typical for compounds with their LogD values. This could potentially limit the amount of free drug available to act on the target.
-
The increased polarity of Derivative C significantly reduces its affinity for plasma proteins, resulting in a nearly 3-fold higher unbound fraction. This could lead to a larger volume of distribution and potentially higher clearance.
Metabolism: Stability and CYP Inhibition
Metabolism, primarily in the liver, is the body's mechanism for converting xenobiotics into more polar, excretable forms. This process dictates a drug's half-life and can produce active or toxic metabolites. Key assessments include metabolic stability and potential for drug-drug interactions (DDI) via Cytochrome P450 (CYP) enzyme inhibition.
Liver Microsomal Stability Assay
This assay predicts the rate of intrinsic clearance (Clint) by incubating the compound with liver microsomes, which are vesicle-like artifacts containing a high concentration of Phase I metabolic enzymes (CYPs).
Workflow for Microsomal Stability Assay
Caption: Standard workflow for an in vitro liver microsomal stability assay.
Comparative Metabolic Stability Data
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Predicted Hepatic Clearance |
| Lead (A) | 25 | 55.5 | High |
| Derivative B | 75 | 18.5 | Low to Intermediate |
| Derivative C | 18 | 77.0 | High |
| Verapamil | <10 | >138 | High (Control) |
| Carbamazepine | >90 | <15 | Low (Control) |
Analysis:
-
Lead (A) shows high clearance, suggesting rapid metabolism. A likely metabolic soft spot is the benzylic methyl group on the pyridine ring.
-
Derivative B's fluoro-substitution at the 5-position can act as a "metabolic blocker," sterically or electronically hindering the CYP enzymes from accessing the site of metabolism. This results in a significantly longer half-life and lower clearance, a common and effective strategy in medicinal chemistry.
-
Derivative C , being a pre-hydroxylated analog, is already in a state primed for further Phase II conjugation (e.g., glucuronidation), leading to very rapid clearance.
CYP Inhibition Assay
This assay assesses the risk of drug-drug interactions. If a compound inhibits a major CYP isoform (e.g., 3A4, 2D6, 2C9), it can slow the metabolism of co-administered drugs, leading to potentially toxic exposures.
Protocol Summary: Recombinant human CYP enzymes are incubated with a fluorescent probe substrate and varying concentrations of the test compound. Inhibition is measured by the decrease in fluorescent signal produced from the metabolized probe. The data is used to calculate an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Comparative CYP Inhibition Data (IC₅₀, µM)
| Compound | CYP3A4 | CYP2D6 | CYP2C9 | DDI Risk Potential |
| Lead (A) | 12.5 | >50 | 22.1 | Low to Moderate |
| Derivative B | 15.8 | >50 | 28.4 | Low |
| Derivative C | >50 | >50 | >50 | Very Low |
| Ketoconazole | 0.08 | - | - | High (3A4 Control) |
| Quinidine | - | 0.05 | - | High (2D6 Control) |
Analysis:
-
The pyridine and piperazine nitrogens in Lead (A) and Derivative B can potentially coordinate with the heme iron in CYP enzymes, leading to weak to moderate inhibition, particularly of CYP3A4. An IC₅₀ > 10 µM is generally considered a low risk.
-
The increased polarity and hydrophilic nature of Derivative C make it a much weaker inhibitor across all tested isoforms, representing a significant improvement in the DDI risk profile.
Synthesis and Strategic Outlook
This comparative analysis provides a clear path forward for optimizing the this compound scaffold.
-
Lead Compound (A) has a challenging profile: moderate permeability with potential efflux, high PPB, and high metabolic clearance. This combination would likely result in low and variable oral bioavailability and a short half-life in vivo.
-
Derivative B (Fluoro) represents a successful optimization strategy. By blocking a key site of metabolism, it dramatically improves metabolic stability (lower clearance) without negatively impacting permeability or PPB. This compound would be prioritized for further in vivo pharmacokinetic studies.
-
Derivative C (Hydroxy) demonstrates the trade-offs of increasing polarity. While it improves solubility, PPB, and the DDI profile, its poor permeability makes it unsuitable as an oral drug candidate. However, understanding the properties of this potential metabolite is crucial for interpreting subsequent in vivo studies of the parent compounds.
This guide illustrates that ADME profiling is not a single experiment but an integrated, iterative process. By systematically generating and comparing data on rationally designed derivatives, medicinal chemists can efficiently navigate the complex multiparameter optimization challenge of drug discovery.
References
-
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery. [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]
-
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications. [Link]
-
FDA. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Smith, D. A., Di, L., & Kerns, E. H. (2010). The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery. Nature Reviews Drug Discovery. [Link]
-
Prakash, C., & O'Donnell, J. P. (2012). Use of In Vitro-In Vivo Extrapolation (IVIVE) to Project Human-Equivalent Pharmacokinetics. The AAPS Journal. [Link]
-
Wienkers, L. C., & Heath, T. G. (2005). Predicting in vivo drug interactions from in vitro drug discovery data. Nature Reviews Drug Discovery. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-4-(3-methylpyridin-2-YL)piperazine
The core logic of this guide is built upon a hierarchical approach to chemical safety: first, understand the inherent hazards of the material; second, implement appropriate personal and engineering controls; and third, follow a systematic and compliant procedure for waste segregation, containment, and disposal.
Hazard Identification and Risk Assessment
Table 1: Inferred Hazard Profile of 1-Methyl-4-(3-methylpyridin-2-YL)piperazine
| Hazard Class | GHS Category | Description of Hazard |
| Skin Corrosion/Irritation | Category 1B / 2 | Causes severe skin burns and irritation.[2] |
| Serious Eye Damage/Irritation | Category 1 / 2 | Causes serious eye damage.[1] |
| Acute Toxicity (Inhalation) | Category 3 / 4 | Toxic or harmful if inhaled.[2] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[2] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1] |
The causality behind these hazards lies in the chemical nature of the compound. The basic nitrogen atoms in the piperazine and pyridine rings can react with biological macromolecules, leading to irritation and corrosive effects on skin and mucous membranes.
Personal Protective Equipment (PPE) Protocol
A self-validating system of personal protection is mandatory when handling this compound, from initial use to final disposal. The following PPE is required to mitigate the risks identified in the hazard assessment.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness) | To prevent skin contact and absorption.[2] |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and vapors causing severe eye damage.[1] |
| Body Protection | Chemical-resistant lab coat or apron | To protect against skin contact and contamination of personal clothing.[5] |
| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of harmful vapors or aerosols.[1][2] |
Always inspect PPE for integrity before use and wash hands thoroughly after handling the chemical, even when gloves have been worn.[1]
Spill Management Protocol
Immediate and correct response to a spill is critical to preventing exposure and environmental contamination.
-
Restrict Access: Ensure no unauthorized personnel enter the area.
-
Ventilation: Ensure the chemical fume hood is operating correctly.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[7]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose: All contaminated materials (absorbent, gloves, wipes) must be disposed of as hazardous waste.
-
Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[3]
-
Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.
Waste Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following diagram illustrates the decision-making and operational flow for waste management.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of waste containing this compound.
-
Rationale: Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Procedure:
-
Designate a specific waste stream for this compound and its solutions. Do not mix with other waste types unless explicitly permitted by your institution's EHS office.
-
Select a chemically compatible waste container. High-density polyethylene (HDPE) or glass bottles with a secure screw-top cap are appropriate.[8] The container must be in good condition, with no cracks or leaks.
-
-
Rationale: Accurate labeling is a legal requirement and is critical for safe handling and disposal by EHS personnel.[9]
-
Procedure:
-
Obtain a hazardous waste tag from your EHS office.
-
As soon as the first drop of waste is added, affix the tag to the container.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all constituents and their approximate concentrations if it is a mixed waste stream.
-
Check the appropriate hazard boxes on the tag (e.g., Corrosive, Toxic).
-
-
Rationale: The SAA is a designated, safe location for the temporary storage of hazardous waste at or near the point of generation.[10]
-
Procedure:
-
Store the labeled waste container in your designated laboratory SAA.
-
The container must be kept closed at all times except when you are actively adding waste.[8] A funnel left in the opening is not considered a closed container.
-
Ensure the SAA is away from incompatible materials, particularly strong oxidizing agents and acids.[5]
-
Do not accumulate more than 55 gallons of total hazardous waste, or 1 quart of acutely toxic waste, in your SAA.[9]
-
-
Rationale: Final disposal must be handled by trained professionals at a licensed facility.[1] Incineration is the standard and most effective method for the destruction of organic chemical waste like pyridine and piperazine derivatives.[4]
-
Procedure:
-
Once the waste container is full (leave at least 10% headspace for expansion) or the project is complete, seal the cap tightly.
-
Complete the hazardous waste tag with the final volume and date.
-
Submit a chemical waste collection request to your institution's EHS department following their specific procedures.[11]
-
-
Rationale: Empty containers must be properly decontaminated to remove hazardous residues before they can be disposed of as non-hazardous waste.[12]
-
Procedure:
-
Rinse the empty container three times with a suitable solvent that can dissolve the compound (e.g., methanol or ethanol).
-
Collect the rinsate and dispose of it as hazardous waste in your designated waste stream.
-
Deface or remove the original chemical label.[12]
-
Allow the container to air dry completely in a fume hood.
-
Once clean and dry, the container can typically be disposed of in a designated glass or plastic recycling bin, or as regular trash, in accordance with your institution's policies.
-
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
S D Fine-Chem Limited. (n.d.). N-METHYLPIPERAZINE GHS Safety Data Sheet. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. [Link]
-
Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
-
BIOSYNCE. (2023). Operational Disposal And Storage Of Piperazine. [Link]
-
Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet. [Link]
-
University of Wisconsin–Madison, BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]
-
University of Pennsylvania, EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
-
S D Fine-Chem Limited. (n.d.). PYRIDINE HYDROBROMIDE Safety Data Sheet. [Link]
-
ResearchGate. (2015). How do I remove piperazine from the solid compound?. [Link]
-
Boston University, Environmental Health & Safety. (n.d.). Chemical Waste Management Guide. [Link]
-
Jubilant Ingrevia Limited. (n.d.). 3-Amino-4-methylpyridine Safety Data Sheet. [Link]
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A Senior Application Scientist's Guide to Handling 1-Methyl-4-(3-methylpyridin-2-yl)piperazine: A Framework for Proactive Safety
For the experienced researcher, the introduction of a novel or infrequently used compound into a workflow is a moment of heightened awareness. 1-Methyl-4-(3-methylpyridin-2-yl)piperazine, a heterocyclic compound featuring both piperazine and pyridine moieties, is typical of the building blocks used in modern drug discovery. While its specific toxicological profile may not be exhaustively documented, its structural alerts call for a stringent and proactive approach to personal protection. This guide moves beyond mere compliance, offering a framework for risk assessment and procedural excellence rooted in the chemical's inherent properties.
Immediate Safety Profile: An Evidence-Based Starting Point
A thorough risk assessment begins with the available data. While a specific Safety Data Sheet (SDS) for this compound may be sparse, data from close structural analogs like 1-(5-Methylpyridin-2-yl)piperazine provides a reliable foundation for hazard identification.[1] The primary risks are centered on irritant and corrosive potential, typical of amine-containing heterocyclic compounds.[2][3]
| Hazard Classification | Category | Rationale & Implication for Handling |
| Skin Corrosion/Irritation | Category 2[1] | Expected to cause skin irritation. Prolonged contact must be avoided through the use of appropriate gloves and a lab coat. Any contamination should be washed off immediately. |
| Serious Eye Damage/Irritation | Category 2[1] | Poses a significant risk of serious eye irritation. Chemical splash goggles are mandatory at all times. Work should be performed in a manner that minimizes splash potential. |
| Respiratory Irritation | Category 3[1] | May cause respiratory irritation if inhaled as a dust or aerosol. All handling of solids and preparation of solutions should occur within a certified chemical fume hood to prevent inhalation exposure. |
| Acute Toxicity (Oral, Dermal) | Potential Concern | Analogs like N-methylpiperazine are harmful if swallowed or in contact with skin.[3] Assume this compound has similar acute toxicity and prevent all routes of exposure. |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic response to the specific experimental procedure being performed. The causality is simple: the potential for exposure dictates the level of protection required.
Step-by-Step PPE Protocol (Donning & Doffing)
This sequence is designed to minimize the risk of cross-contamination from a contaminated environment to a clean one.
Donning (Putting On) Sequence:
-
Lab Coat: Select a clean, properly fitting lab coat and fasten it completely. This is your primary barrier against incidental splashes and contact.
-
Eye Protection: Don chemical splash goggles conforming to EN 166 or NIOSH standards.[4][5] Ensure they fit snugly around the eyes. Standard safety glasses are insufficient as they do not protect from splashes.
-
Gloves: Select nitrile or neoprene gloves.[6] Avoid latex, as it offers poor protection against many organic chemicals.[6] The glove material should be a minimum of 0.11 mm thick.[7] Check for any signs of degradation or punctures before use. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a sealed barrier.
Doffing (Taking Off) Sequence (Assume gloves are contaminated):
-
Gloves: Remove the first glove by grasping the outside cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately in the designated chemical waste container.[8]
-
Lab Coat: Unfasten the lab coat. Remove it by folding it in on itself, touching only the inside surfaces. Hang it in its designated location or dispose of it in the appropriate bin if it is grossly contaminated.
-
Eye Protection: Remove goggles by handling the strap, not the front. Clean and store them properly.
-
Hand Hygiene: Wash hands thoroughly with soap and water as the final step.[2][9]
PPE Selection Workflow
The following decision tree illustrates how the task influences the required level of protection.
Caption: PPE selection workflow based on operational risk.
Spill & Emergency Response
Preparedness is paramount. All personnel must be familiar with the location of safety showers and eyewash stations before beginning work.[1]
Procedural Steps for Spill Management:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill:
-
Minor Spill (inside a fume hood): i. Contain the spill with an absorbent material (e.g., vermiculite or sand).[2] ii. Wearing your core PPE, gently sweep the absorbent material into a designated chemical waste container. iii. Decontaminate the area with a suitable solvent, followed by soap and water.
-
Major Spill (outside a fume hood): i. Evacuate the immediate area.[2] ii. Alert your institution's emergency response team. iii. If safe to do so, close the doors to the lab to contain vapors. iv. Do not attempt to clean it up yourself.
-
Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1]
Emergency Response Decision Tree
Caption: Decision tree for emergency response procedures.
Decontamination & Waste Disposal
Proper disposal is a legal and ethical responsibility, preventing environmental contamination and ensuring the safety of support staff.[10][11]
Decontamination:
-
Glassware & Equipment: Rinse equipment three times with a suitable organic solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. Then, wash with soap and water.
-
Work Surfaces: Wipe down all surfaces within the fume hood with a solvent-dampened towel, followed by a soap and water solution after work is complete. Dispose of the towel as solid chemical waste.
Waste Disposal Plan: All waste must be disposed of through an approved waste disposal plant.[1] Never dispose of this chemical down the drain.[10] Waste streams must be segregated to ensure compatibility and facilitate proper disposal.[8][12]
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers should be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Organic Waste: Unused material and solvent rinsates should be collected in a designated, sealed, and properly labeled container for non-halogenated organic waste.
-
Aqueous Waste: Do not dispose of aqueous solutions containing this compound in the sanitary sewer. Collect it in a designated aqueous hazardous waste container.
Waste Disposal Workflow
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- 2. datasheets.scbt.com [datasheets.scbt.com]
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- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
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- 12. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
